o-Carborane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
16872-09-6 |
|---|---|
Molecular Formula |
C2H2B10 |
Molecular Weight |
134.2 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8,9,10-decaboracyclododeca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C2H2B10/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H |
InChI Key |
GJLPUBMCTFOXHD-UHFFFAOYSA-N |
SMILES |
B1=BB=BB=BC=CB=BB=B1 |
Isomeric SMILES |
B1=BB=BB=B/C=C\B=BB=B1 |
Canonical SMILES |
B1=BB=BB=BC=CB=BB=B1 |
Other CAS No. |
16872-09-6 |
physical_description |
White powder, insoluble in water; [MSDSonline] |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Fundamental Properties of o-Carborane for Researchers
Introduction: ortho-Carborane, formally known as 1,2-dicarba-closo-dodecaborane (C₂B₁₀H₁₂), is a unique organoboron compound that has garnered significant interest across various scientific disciplines, including medicinal chemistry, materials science, and organometallic chemistry.[1][2][3] Its three-dimensional, icosahedral structure, exceptional stability, and versatile reactivity make it an attractive pharmacophore and building block for the development of novel therapeutics and advanced materials.[4][5][6] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core fundamental properties of this compound, detailed experimental protocols, and key structural and reactivity data.
Core Properties and Structure
This compound is a polyhedral cluster composed of ten boron atoms and two adjacent carbon atoms, each bearing a hydrogen atom.[7][8] This cage-like structure is electronically delocalized, contributing to its remarkable thermal and chemical stability.[9][] The compound is a colorless solid with a high melting point and is known for its hydrophobicity.[4][11] It exists as one of three isomers—ortho, meta, and para—distinguished by the relative positions of the two carbon atoms within the icosahedral cage.[5][] The ortho-isomer can be thermally rearranged to the meta- and subsequently the para-isomer at elevated temperatures.[]
The unique electronic properties of the carborane cage, including its ability to act as a three-dimensional analog of a phenyl ring, have led to its extensive investigation in drug design.[1][12] The incorporation of an this compound moiety can enhance a drug candidate's binding affinity, potency, bioavailability, and in vivo stability.[4][6]
Quantitative Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physical and Structural Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂B₁₀H₁₂ | [11] |
| Molar Mass | 144.22 g·mol⁻¹ | [11] |
| Melting Point | 320 °C (593 K) | [11] |
| Appearance | Colorless solid | [11] |
| C1-C2 Bond Distance (unsubstituted) | 1.629(6) Å and 1.630(6) Å | [13] |
| C1-C2 Bond Distance (1,2-diphenyl substituted) | 1.726(2) Å | [13] |
| Dipole Moment (this compound) | 4.53 D | [14] |
| Dipole Moment (m-carborane) | 2.85 D | [14] |
| Dipole Moment (p-carborane) | 0 D | [14] |
Table 2: Spectroscopic Data for this compound Derivatives
| Spectroscopic Technique | Derivative | Chemical Shift (δ) / Signal | Reference |
| ¹H NMR | 9,12-Dibromo-o-carborane | 3.72 ppm (CH), 1.5–3.5 ppm (BH) | [15] |
| ¹¹B NMR | 9,12-Dibromo-o-carborane | 0.1 ppm (B-Br), -7.5 ppm, -14.4 ppm, -16.9 ppm | [15] |
| ¹³C NMR | 9,12-Dibromo-o-carborane | 46.8 ppm (Ccarb) | [15] |
| ¹H NMR | 9,12-Dichloro-nidthis compound anion | 1.70 ppm (CH), 0.0–2.8 ppm (terminal BH), -2.14 ppm (bridging BHB) | [16] |
| ¹³C NMR | 9,12-Dichloro-nidthis compound anion | 36.8 ppm (Ccarb) | [16] |
| IR (C≡O stretch) | (1,2-diphenyl-o-carborane)Cr(CO)₃ | 1965, 1890 cm⁻¹ | [13] |
Experimental Protocols
Detailed methodologies for key reactions involving this compound are provided below. These protocols are foundational for the synthesis and functionalization of carborane-containing compounds.
1. General Synthesis of orththis compound
The synthesis of this compound is typically achieved through the reaction of decaborane(14) with acetylene (B1199291).[8][11][17] The use of a Lewis base, such as diethyl sulfide (B99878) or acetonitrile, is crucial for the formation of a stable intermediate adduct (B₁₀H₁₂(Ligand)₂), which then reacts with acetylene to form the carborane cage.[17]
-
Step 1: Formation of the Decaborane Adduct. Decaborane(14) is reacted with a Lewis base (e.g., two equivalents of diethyl sulfide) to form the B₁₀H₁₂(SEt₂)₂ adduct and hydrogen gas.[11]
-
Step 2: Reaction with Acetylene. The B₁₀H₁₂(SEt₂)₂ adduct is then reacted with acetylene (C₂H₂). This reaction results in the formation of this compound (C₂B₁₀H₁₂), with the liberation of the two diethyl sulfide ligands and hydrogen gas.[11] Substituted acetylenes can also be used to produce C-substituted o-carboranes directly.[17]
2. Palladium-Catalyzed B-H Arylation of orththis compound
This protocol describes a method for the direct arylation of the B-H bonds of this compound.[18]
-
Materials: 9-iodo-orththis compound, Aryl zinc bromide, Allyl chloride, Cobalt(II) bromide, Palladium(II) acetylacetonate (B107027) (Pd(acac)₂), Triphenylphosphine (PPh₃), Anhydrous Tetrahydrofuran (THF).[18]
-
Procedure:
-
Preparation of Aryl Zinc Reagent: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the corresponding aryl bromide in anhydrous THF. Add metallic zinc dust and a catalytic amount of cobalt(II) bromide. Initiate the formation of the organozinc reagent by the dropwise addition of allyl chloride. Stir the mixture at room temperature until the aryl bromide is consumed.[18]
-
Cross-Coupling Reaction: In a separate flame-dried Schlenk flask, dissolve 9-iodo-orththis compound, Pd(acac)₂, and PPh₃ in anhydrous THF under a nitrogen atmosphere. Add the freshly prepared aryl zinc bromide solution to the carborane solution via cannula. Heat the reaction mixture to reflux and stir for 12-24 hours.[18]
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[18]
-
3. Metal-Free B-H Functionalization via Hydrogen Atom Transfer (HAT)
This protocol outlines a photo-initiated, metal-free method for the B-H functionalization of closo-carboranes.[18][19]
-
Materials: closthis compound (e.g., this compound), functional group source (e.g., thiol, selenide, alkyne, alkene, cyanide, or halide), Nitrogen-centered radical precursor (e.g., N-hydroxyphthalimide ester), Acetonitrile or other suitable solvent, Visible light source (e.g., blue LED lamp).[18]
-
Procedure:
-
In a quartz reaction vessel, dissolve the closthis compound, the functional group source, and the nitrogen-centered radical precursor in the chosen solvent.[18]
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.[18]
-
Irradiate the reaction mixture with a visible light source at room temperature.[18]
-
Monitor the reaction progress by TLC or GC-MS.[18]
-
Once the starting material is consumed, remove the solvent under reduced pressure.[18]
-
Purify the residue by column chromatography on silica gel to isolate the functionalized carborane derivative.[18]
-
4. Deprotonation of C-H vertices
The C-H vertices of this compound are weakly acidic and can be deprotonated using strong bases like organolithium reagents.[11]
-
Reaction: C₂B₁₀H₁₂ + 2 BuLi → Li₂C₂B₁₀H₁₀ + 2 BuH
-
The resulting dilithiated species is a versatile intermediate that can react with a wide range of electrophiles to yield C-substituted o-carboranes.[11]
5. Base-Degradation to nidthis compound (Dicarbollide Anion)
Treatment of this compound with a base such as sodium ethoxide in ethanol (B145695) results in the removal of a boron vertex, yielding the anionic nidthis compound, [C₂B₉H₁₂]⁻, known as the dicarbollide anion.[11]
-
Reaction: C₂B₁₀H₁₂ + NaOEt + 2 EtOH → Na⁺[C₂B₉H₁₂]⁻ + H₂ + B(OEt)₃
-
The dicarbollide anion is an important ligand in organometallic chemistry, forming sandwich compounds with various metal ions.[11]
Visualizations
The following diagrams illustrate key conceptual and experimental workflows related to this compound chemistry.
Caption: A flowchart illustrating the synthesis and primary functionalization pathways of this compound.
Caption: Thermal isomerization of this compound to its meta and para isomers with corresponding dipole moments.
Conclusion
This compound possesses a unique combination of structural rigidity, stability, and reactivity that makes it a highly valuable tool for researchers in chemistry and drug development. Its ability to be selectively functionalized at both carbon and boron vertices allows for the fine-tuning of its physicochemical properties, enabling the creation of a diverse array of derivatives with tailored functions. The experimental protocols and fundamental data presented in this guide serve as a foundational resource for scientists looking to explore the vast potential of this compound chemistry in their research endeavors. As our understanding of carborane chemistry continues to grow, so too will its applications in solving complex scientific challenges.
References
- 1. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Controlled functionalization of this compound via transition metal catalyzed B–H activation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. clinmedjournals.org [clinmedjournals.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. Carborane - Wikipedia [en.wikipedia.org]
- 8. Carborane | Organic Compound, Superacid & Cluster Chemistry | Britannica [britannica.com]
- 9. CAS 16872-09-6: this compound | CymitQuimica [cymitquimica.com]
- 11. orththis compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. 1,2-Diphenyl-o-carborane and Its Chromium Derivatives: Synthesis, Characterization, X-ray Structural Studies, and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. benchchem.com [benchchem.com]
- 19. Direct B-H Functionalization of Icosahedral Carboranes via Hydrogen Atom Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to o-Carborane structure and bonding
An In-Depth Technical Guide to the Structure and Bonding of o-Carborane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structure, bonding, and experimental characterization of orththis compound (this compound), a unique molecular scaffold with significant potential in medicinal chemistry and materials science.
Introduction to this compound
This compound, systematically named 1,2-dicarba-closo-dodecaborane (C₂B₁₀H₁₂), is a highly stable, polyhedral boron-carbon cluster compound.[1] Its structure is a 20-faced icosahedron, with ten boron atoms and two adjacent carbon atoms forming the vertices.[2] This unique three-dimensional structure and the electron-delocalized bonding within the cage give rise to its remarkable thermal and chemical stability.[1] These properties, combined with the potential for functionalization at both the carbon and boron vertices, make this compound an attractive building block in various fields, including the development of new therapeutic agents.
Molecular Structure
The icosahedral framework of this compound is a key feature defining its properties. The two carbon atoms are located at adjacent positions (1 and 2) in the cage, hence the "ortho" designation.[2] Each vertex of the icosahedron (both boron and carbon) is bonded to a single hydrogen atom.
Bond Lengths and Angles
The precise geometric parameters of the this compound cage have been determined by gas-phase electron diffraction and X-ray crystallography. The C1-C2 bond distance is notably longer than a typical C-C single bond, reflecting the unique electronic environment within the cluster. The B-C and B-B bond lengths are all relatively similar, consistent with a highly delocalized bonding structure.
| Bond/Angle | Value (Gas-Phase Electron Diffraction) |
| C1-C2 | 1.646(10) Å |
| C1-B3 | 1.711(11) Å |
| C1-B4 | 1.711(11) Å |
| B3-B4 | 1.772(6) Å |
| B4-B5 | 1.772(6) Å |
| B4-B8 | 1.772(6) Å |
| B7-B8 | 1.772(6) Å |
| B8-B9 | 1.772(6) Å |
| B9-B12 | 1.772(6) Å |
| ∠(C1-C2-B7) | 59.9(4)° |
| ∠(B3-C1-B4) | 60.0(3)° |
| ∠(B4-B5-B10) | 108.0(0)° |
Note: The provided values are from gas-phase electron diffraction studies. Bond lengths and angles in the solid state may vary slightly.
Electronic Bonding
The bonding in this compound cannot be adequately described by classical two-center-two-electron bonds, as this would require more valence electrons than are available. Instead, the electronic structure is rationalized using the concept of delocalized, three-center-two-electron (3c-2e) bonds, similar to other boranes.[2] A more formal approach to understanding the bonding is provided by the Polyhedral Skeletal Electron Pair Theory (PSEPT), also known as Wade-Mingos rules.[3][4]
Wade-Mingos Rules
Wade-Mingos rules provide a framework for predicting the geometry of borane (B79455) and carborane clusters based on the number of skeletal electron pairs (SEPs).[3][4] The calculation for this compound is as follows:
-
Count the total number of valence electrons:
-
Each B-H unit contributes 2 valence electrons (3 from B + 1 from H - 2 for the B-H bond) = 2 skeletal electrons.
-
Each C-H unit contributes 3 valence electrons (4 from C + 1 from H - 2 for the C-H bond) = 3 skeletal electrons.
-
Total valence electrons for C₂B₁₀H₁₂ = (10 × 2) + (2 × 3) = 26 skeletal electrons.
-
-
Determine the number of skeletal electron pairs (SEPs):
-
SEPs = Total skeletal electrons / 2 = 26 / 2 = 13 SEPs.
-
-
Relate SEPs to the cluster structure:
-
For a cluster with n vertices, a closo (closed) structure is predicted if there are n + 1 SEPs.
-
In this compound, n = 12 (2 C + 10 B).
-
The number of SEPs (13) is equal to n + 1 (12 + 1).
-
Therefore, Wade-Mingos rules correctly predict the closo-icosahedral structure of this compound.
-
This electron-deficient, delocalized bonding is responsible for the "three-dimensional aromaticity" of carboranes, contributing to their high stability.[1]
Experimental Protocols
Synthesis of this compound
The most common synthesis of this compound involves the reaction of decaborane(14) (B₁₀H₁₄) with acetylene (B1199291) (C₂H₂) in the presence of a Lewis base, such as diethyl sulfide (B99878) or acetonitrile.[3]
Detailed Methodology:
-
Adduct Formation: Decaborane(14) is first reacted with a Lewis base (L) to form a more reactive adduct, B₁₀H₁₂L₂. This is typically done by stirring decaborane(14) with an excess of the Lewis base (e.g., acetonitrile) in an inert solvent like toluene (B28343) at room temperature.
-
Reaction with Acetylene: The B₁₀H₁₂L₂ adduct is then reacted with acetylene. Acetylene gas is bubbled through the solution, or a substituted alkyne is added. The reaction mixture is typically heated to reflux (around 80-110 °C) under an inert atmosphere (e.g., argon or nitrogen) for several hours.[3]
-
Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified. A common method involves dissolving the residue in methanol, followed by treatment with aqueous hydrochloric acid to remove basic impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., methanol/water or hexane) or by vacuum sublimation to yield pure, crystalline this compound.
Characterization Techniques
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound and its derivatives.
Detailed Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., chloroform (B151607) or hexane) or by vacuum sublimation.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to locate the positions of the atoms in the unit cell. The atomic positions and thermal parameters are then refined to obtain the final, high-resolution crystal structure.
NMR spectroscopy is a powerful tool for characterizing the structure and purity of this compound in solution. ¹H, ¹¹B, and ¹³C NMR are all routinely used.
Detailed Methodology:
-
Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.
-
¹H NMR: A standard ¹H NMR spectrum will show a sharp singlet for the two equivalent C-H protons. The B-H protons appear as a broad, complex multiplet at higher field due to coupling with the boron nuclei.
-
¹¹B NMR: The ¹¹B NMR spectrum is crucial for characterizing carboranes. For this compound, the spectrum shows several distinct resonances corresponding to the different boron environments in the cage. The chemical shifts are sensitive to the position of the boron atom relative to the carbon atoms.
-
¹³C NMR: The ¹³C NMR spectrum shows a single resonance for the two equivalent carbon atoms of the carborane cage.
-
Decoupling Experiments: ¹H{¹¹B} NMR experiments, where the boron nuclei are decoupled, are often performed. This simplifies the ¹H spectrum by collapsing the broad B-H signals into sharper singlets, allowing for easier identification and integration.[5]
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~3.5 | singlet | C-H |
| ¹H | 1.5 - 3.0 | multiplet | B-H |
| ¹¹B | -2 to -5 | doublet | B(9, 12) |
| ¹¹B | -9 to -11 | doublet | B(8, 10) |
| ¹¹B | -12 to -14 | doublet | B(4, 5, 7, 11) |
| ¹¹B | -14 to -16 | doublet | B(3, 6) |
| ¹³C | ~55-60 | singlet | C1, C2 |
Note: Chemical shifts are approximate and can vary depending on the solvent and reference standard.
Conclusion
This compound possesses a unique and highly stable icosahedral structure governed by principles of electron-delocalized bonding. Its synthesis is well-established, and its structure can be unequivocally confirmed through a combination of single-crystal X-ray diffraction and multinuclear NMR spectroscopy. A thorough understanding of its structure and bonding is essential for leveraging its potential in the design of novel pharmaceuticals and advanced materials.
References
- 1. Solved 3. Determine the skeletal electron pairs of the | Chegg.com [chegg.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. University of Ottawa NMR Facility Blog: 1H NMR with 11B Decoupling [u-of-o-nmr-facility.blogspot.com]
Electronic properties of the o-Carborane cage
An In-depth Technical Guide to the Electronic Properties of the o-Carborane Cage
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Orththis compound (1,2-dicarba-closo-dodecaborane, C₂B₁₀H₁₂) is a unique molecular scaffold with profound implications for materials science and medicinal chemistry. Often regarded as a three-dimensional analog of benzene (B151609), its icosahedral structure, composed of ten boron and two adjacent carbon atoms, gives rise to a set of electronic properties that are distinct from classical organic molecules.[1][2] This guide provides a comprehensive technical overview of these properties, including its electron-delocalized bonding, significant electron-withdrawing character, large dipole moment, and redox-switchable nature. We present key quantitative data in a structured format, detail essential experimental and computational protocols for characterization, and provide visualizations to clarify complex relationships and workflows. This document is intended to serve as a core resource for professionals leveraging the unique electronic landscape of the o--carborane cage in advanced applications.
Introduction to this compound: A 3D Aromatic System
Carboranes are polyhedral boron-carbon cluster compounds characterized by electron-delocalized, non-classical bonding.[3][4] The most studied of these is the icosahedral closthis compound, C₂B₁₀H₁₂, which exists as three isomers: ortho-, meta-, and para-, depending on the relative positions of the two carbon atoms.[] The this compound isomer is particularly notable for its high stability and accessibility.[3]
The bonding within the cage is described by Wade-Mingos rules, involving three-center-two-electron (3c2e) bonds that result in a highly stable, electron-delocalized framework.[3][6] This unique electronic structure confers a property known as three-dimensional σ-aromaticity, which is distinct from the π-aromaticity of planar systems like benzene but results in comparable thermal and chemical stability.[][7]
Core Electronic Properties
The distinct electronic features of the this compound cage are a direct consequence of its unique bonding and the electronegativity differences between its carbon and boron vertices.
Bonding and Frontier Molecular Orbitals (HOMO/LUMO)
The electronic structure of this compound involves 26 skeletal electrons delocalized over the 12 vertices of the icosahedron.[] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity and photophysical properties. The HOMO-LUMO gap is a critical parameter, influencing the cage's stability and its potential as an electronic material. In many this compound derivatives, the HOMO is often located on substituents, while the LUMO can be associated with antibonding orbitals of the cage or the substituent.[8][9]
Electron-Withdrawing Character and C-H Acidity
The this compound cage is a potent electron-withdrawing group, a property that significantly influences any attached substituents.[10][11] This strong inductive effect arises from the electron distribution within the cage, where the more electronegative carbon atoms draw electron density from the boron framework. A primary consequence of this is the high acidity of the C-H bonds (pKa ≈ 23), which allows for facile deprotonation with strong bases like organolithium reagents.[10][12] This reactivity is the cornerstone of this compound functionalization, enabling the attachment of a wide variety of organic and inorganic moieties.[13]
Dipole Moment and Electrostatic Potential
Unlike its para-isomer, which has a zero dipole moment, this compound possesses a substantial permanent dipole moment.[14] This is due to the asymmetric placement of the two carbon atoms, creating a separation of charge within the icosahedral framework. The dipole moment is comparable in magnitude to strongly polar organic molecules.[14] The electrostatic potential surface reveals that the C-H vertices are acidic (positive potential), while the B-H vertices on the opposite side of the cage are more hydridic (negative potential). This distinct charge distribution is critical for its application in drug design, where it can engage in unique non-covalent interactions with biological targets.[14]
Redox Behavior: The Closo-Nido Switch
A key feature of this compound derivatives is their ability to undergo a reversible two-electron reduction. This process transforms the neutral, closed-cage (closo) structure into a dianionic, open-cage (nido) structure.[15] This redox-switchable behavior is accompanied by a significant conformational change as one of the boron vertices is extruded from the icosahedron. This transformation can be harnessed to modulate the properties of a system, such as turning on or off metal chelation, making it a valuable tool for designing responsive materials and catalysts.[15]
Caption: Redox switch between the closed closo and open nido forms of the carborane cage.
Quantitative Electronic Data
The following tables summarize key quantitative data pertaining to the electronic and structural properties of the parent this compound molecule.
Table 1: General and Electronic Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂B₁₀H₁₂ | [16] |
| Molar Mass | 144.22 g/mol | [13] |
| Dipole Moment | ~4.5 D | [14] |
| Adiabatic Electron Affinity | 1.19 eV | [17] |
| Vertical Detachment Energy | 2.33 eV | [17] |
| HOMO-LUMO Gap (Calculated) | ~4.0 - 4.4 eV | [18] |
| C-H Bond pKa | ~23 | [10][12] |
Table 2: Selected Bond Lengths in this compound
| Bond Type | Average Bond Length (Å) | Reference(s) |
| Cage C-C | 1.63 - 1.73 | [16][19] |
| Cage C-B | ~1.71 | [19] |
| Cage B-B | ~1.79 | [19] |
Applications in Research and Development
The unique electronic profile of this compound makes it a versatile building block in diverse scientific fields.
Role in Materials Science
In materials science, the rigidity and thermal stability of the carborane cage are highly valued. Its electron-accepting nature has been exploited in the design of conjugated polymers for optoelectronic applications, where its incorporation can influence charge carrier mobility and luminescence properties.[18][20] The ability to functionalize the cage at multiple C-H and B-H positions allows for the construction of complex, three-dimensional architectures for applications ranging from nanomembranes to metal-organic frameworks.[21][22]
This compound as a Pharmacophore in Drug Design
The this compound cage is increasingly used in medicinal chemistry as a "phenyl mimetic" or bioisostere.[19][23] Its spherical shape is roughly the size of a rotating phenyl group, allowing it to fit into hydrophobic binding pockets of proteins. However, its electronic properties are vastly different. The large dipole moment can be exploited to form strong, directional interactions with polar residues in a protein's active site, potentially leading to enhanced binding affinity and selectivity compared to a simple phenyl analog.[14][24] Furthermore, its high boron content makes it an ideal agent for Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy.[16][25]
Caption: Conceptual workflow for using this compound as a phenyl bioisostere in drug design.
Key Experimental and Computational Protocols
Characterizing the electronic properties of this compound and its derivatives requires a combination of synthetic, electrochemical, spectroscopic, and computational methods.
Synthesis of a Substituted this compound Derivative
Example: Synthesis of 1,2-Diphenyl-o-carborane [16]
This protocol describes a standard method for C-C functionalization of the carborane cage.
-
Reaction Setup: Under an inert argon atmosphere, dissolve decaborane (B607025) (B₁₀H₁₄, 10.0 mmol) and 1,2-diphenylethyne (12.0 mmol) in dry toluene (B28343) (100 mL) at room temperature.
-
Addition of Base: Add N,N-dimethylaniline (24.0 mmol) to the reaction mixture.
-
Reflux: Stir the mixture at 110 °C for 24 hours.
-
Workup: After cooling the reaction to room temperature, filter off any solid residue. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product using silica (B1680970) gel column chromatography with hexane (B92381) as the eluent.
-
Recrystallization: Recrystallize the purified product from dichloromethane (B109758) to obtain colorless crystals of 1,2-diphenyl-o-carborane.
Electrochemical Analysis: Cyclic Voltammetry (CV)
CV is used to probe the redox behavior of carborane derivatives, particularly the closo-nido transition.
-
Sample Preparation: Prepare a ~1 mM solution of the carborane derivative in a suitable solvent (e.g., acetonitrile (B52724) or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium internal standard), and a counter electrode (e.g., platinum wire).
-
Data Acquisition: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes. Scan the potential from an initial value (e.g., 0 V) towards negative potentials to observe the reduction event and then reverse the scan to observe the corresponding oxidation.
-
Analysis: The potential of the reduction and oxidation peaks provides information about the energy of the closo-nido transition. The reversibility of the peaks indicates the stability of the generated nidthis compound anion.
Computational Modeling: Density Functional Theory (DFT)
DFT calculations are invaluable for predicting and rationalizing the electronic properties of carboranes.
-
Geometry Optimization: Construct the initial 3D structure of the this compound derivative. Perform a full geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).
-
Property Calculation: From the optimized structure, calculate key electronic properties:
-
Molecular Orbitals: Visualize the HOMO and LUMO to understand electron distribution and calculate the HOMO-LUMO energy gap.
-
Dipole Moment: Calculate the magnitude and vector of the molecular dipole moment.
-
Electrostatic Potential (ESP): Map the ESP onto the electron density surface to identify electron-rich and electron-poor regions of the molecule.
-
NMR Chemical Shifts: Use methods like GIAO to predict ¹¹B and ¹³C NMR spectra, aiding in structural confirmation.[26]
-
Caption: General experimental and computational workflow for characterizing this compound derivatives.
Conclusion
The this compound cage is far more than a sterically bulky, stable scaffold; it is an electronically active component with a rich set of properties. Its strong electron-withdrawing nature, unique three-dimensional aromaticity, significant dipole moment, and accessible redox chemistry provide a powerful and versatile toolkit for chemists. For researchers in materials science, these properties open avenues for novel electronic and responsive materials. For professionals in drug development, the this compound cage offers a unique pharmacophore that can impart improved potency and novel binding modes through electronic interactions that are inaccessible to traditional aromatic systems. A thorough understanding of these core electronic principles is essential for the rational design and successful application of the next generation of carborane-based technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Controlled functionalization of this compound via transition metal catalyzed B–H activation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Carborane - Wikipedia [en.wikipedia.org]
- 4. Medicinal Chemistry: Science of Drug Discovery [borates.today]
- 6. Boron Chemistry for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, structure and aromaticity of carborane-fused carbo- and heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04722C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical Cage Activation of Carboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Free three-dimensional carborane carbanions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02252K [pubs.rsc.org]
- 13. orththis compound - Wikipedia [en.wikipedia.org]
- 14. Fat or flat? The impact of dipole moment vectors on non-covalent interactions between aromatic tags and macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functionalizing ortho-carboranes for redox-switchable metal capture and release of critical minerals essential for clean energy. [escholarship.org]
- 16. 1,2-Diphenyl-o-carborane and Its Chromium Derivatives: Synthesis, Characterization, X-ray Structural Studies, and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.aip.org [pubs.aip.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Effect of this compound on the Optoelectronic and Device-Level Properties of Poly(fluorene)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Rationalizing the carborane versus phenyl-driven luminescence in related dicarboxylic ligands and their antenna effect for their Eu3+ and Tb3+ metal–organic frameworks: a combined experimental and computational study - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 23. Carboranes as Potent Phenyl Mimetics: A Comparative Study on the Reversal of ABCG2-Mediated Drug Resistance by Carboranylquinazolines and Their Organic Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 25. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Thermal and Chemical Stability of o-Carborane
Audience: Researchers, scientists, and drug development professionals.
Introduction
ortho-Carborane (1,2-dicarba-closo-dodecaborane, C₂B₁₀H₁₂), is a unique organoboron molecular cluster characterized by its icosahedral cage structure. Composed of ten boron atoms and two adjacent carbon atoms, this compound is renowned for its exceptional thermal, chemical, and metabolic stability.[1][2] This robustness stems from its distinct three-dimensional, electron-delocalized "sigma-aromatic" framework, which makes it a three-dimensional analogue of benzene.[2] These properties have made this compound and its derivatives highly valuable building blocks in diverse fields, including the development of heat-resistant polymers, advanced materials, and novel therapeutic agents where stability under harsh conditions is a critical requirement.[2][3] This guide provides a comprehensive technical overview of the foundational principles governing its stability, quantitative analysis data, detailed experimental protocols for its characterization, and factors that influence its behavior.
Thermal Stability
The remarkable thermal stability of the this compound cage is a direct consequence of its unique icosahedral geometry and three-dimensional sigma-aromaticity.[2] This structure features a delocalized sigma-electron framework that provides significant energetic stabilization, allowing stress and energy to be distributed across the entire cage and preventing facile decomposition.[2]
Quantitative Thermal Analysis
The thermal behavior of this compound is typically characterized by two key processes: isomerization at elevated temperatures and eventual decomposition at much higher temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to quantify this stability. The temperature at which 5% mass loss occurs (Td,5%) is a common metric for comparison.[2]
While the parent cage is exceptionally stable, it undergoes thermal rearrangement to its more stable isomers, meta-carborane and para-carborane, before decomposition. In inert environments, the carborane cage itself is stable up to 700-750 °C.[4] However, the parent this compound begins to sublime at temperatures exceeding 210 °C.[4] When incorporated into polymer backbones, carborane moieties can significantly enhance the thermo-oxidative stability of the material.[5][6] Under high temperatures in an oxidative environment, the carborane cage transforms into a protective glassy layer of boron oxides, which acts as a barrier to prevent further degradation of the underlying polymer.[1][2]
| Property | Temperature (°C) | Conditions / Remarks |
| Melting Point | 320 | Melts without decomposition. |
| Sublimation | > 210 | Sublimation begins under inert atmosphere.[4] |
| Isomerization to m-carborane | ~420 | Vapor-phase heating is a common method.[2][7] |
| Isomerization to p-carborane | > 600 | Requires higher energy to form the most stable isomer.[2][7] |
| Cage Stability | up to 700-750 | In an inert atmosphere.[4] |
| Td,5% of a diol derivative | ~250 | Demonstrates how functionalization can lower the onset of degradation.[4] |
Table 1: Summary of key thermal properties of this compound.
Experimental Protocols for Thermal Analysis
Standardized protocols are crucial for obtaining reproducible data on the thermal stability of carborane compounds.
2.2.1 Generalized Protocol for Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Instrument Preparation: Ensure the TGA instrument, particularly the microbalance, is calibrated using standard reference materials.
-
Sample Preparation: Accurately weigh a small sample (typically 3-10 mg) into an inert crucible (e.g., alumina (B75360) or platinum).[2]
-
Loading: Carefully place the crucible onto the TGA sample pan.
-
Atmosphere Control: Purge the furnace with a desired gas (e.g., nitrogen or argon for inert atmosphere; air for oxidative stability) at a constant flow rate (e.g., 20-50 mL/min).[2]
-
Thermal Program: Initiate the heating program. A typical dynamic program involves heating the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition & Analysis: Record the sample mass as a function of temperature. Determine key metrics such as the onset of decomposition and the Td,5%.
2.2.2 Generalized Protocol for Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).[2]
-
Sample Preparation: Seal an accurately weighed sample (typically 3-10 mg) in an aluminum or hermetic pan. Prepare an empty, sealed pan as a reference.
-
Loading: Place the sample pan and the reference pan into the DSC cell.
-
Atmosphere Control: Establish a stable, inert purge gas flow (e.g., nitrogen) through the cell.[2]
-
Thermal Program: Initiate a heating and cooling program to observe thermal transitions like melting and crystallization. A typical rate is 5-10 °C/min.
-
Data Acquisition & Analysis: Record the differential heat flow versus temperature to identify endothermic and exothermic events.
Chemical Stability and Reactivity
This compound exhibits high stability in air and toward hydrolysis, a property that has been recognized since its initial discovery.[8] However, its reactivity is highly dependent on the nature of the attacking reagent, leading to a rich and versatile chemistry. The cage features two distinct types of C-H bonds (weakly acidic) and ten B-H bonds (hydridic).
Reactivity with Bases
The chemical behavior of this compound is notably different in the presence of weak versus strong bases.
-
Weak to Moderate Bases: Nucleophilic attack by bases like sodium ethoxide (NaOEt) or piperidine (B6355638) can lead to the degradation of the icosahedral cage. This process, known as deboronation, involves the removal of a boron vertex (typically B(3) or B(6)) to yield the anionic 11-vertex nidthis compound derivative, [7,8-C₂B₉H₁₂]⁻.[8] This reaction is a cornerstone of carborane chemistry, providing access to a wide range of metallacarborane complexes.
-
Strong Bases: The C-H vertices of this compound are significantly more acidic than the B-H vertices. Treatment with strong, non-nucleophilic bases like organolithium reagents (n-butyllithium) results in the selective deprotonation of one or both C-H bonds.[9][10] This generates highly useful carboranyl lithium nucleophiles, which can react with a vast array of electrophiles to produce C-functionalized carborane derivatives without degrading the cage structure.[10][11]
Reactivity with Electrophiles
While the C-H bonds are acidic, the B-H bonds are hydridic and susceptible to electrophilic attack. Electrophilic substitution reactions preferentially occur at the boron vertices antipodal to the carbon atoms, namely B(9) and B(12), as these are the most electron-rich positions.[12] The Hard and Soft Acids and Bases (HSAB) principle can effectively predict the reactivity of this compound compared to other aromatic systems like benzene; soft electrophiles tend to react preferentially with the soft Lewis base this compound.[13]
Oxidative Stability
This compound is generally stable to oxidation under ambient conditions. However, controlled oxidation can be achieved. For instance, reaction with nitric acid (HNO₃) in the presence of a strong acid catalyst can lead to the selective hydroxylation at the B(9) position.[14][15] This reaction proceeds via an initial electrophilic attack on the B(9)-H bond, where the hydrogen atom acts as the nucleophilic site.[15]
| Reagent Type | Reagent Example(s) | Site of Reaction | Primary Product / Transformation |
| Moderate Base | NaOEt in EtOH | B(3) or B(6) | Cage degradation to nido-[C₂B₉H₁₂]⁻ anion.[8] |
| Strong Base | n-BuLi in THF | C(1), C(2) | Deprotonation to form Li₂C₂B₁₀H₁₀.[9] |
| Electrophile | I₂, AlCl₃ | B(9), B(12) | Electrophilic substitution (e.g., iodination).[8] |
| Oxidizing Agent | HNO₃, HOTf | B(9) | Selective hydroxylation to 9-OH-C₂B₁₀H₁₁.[15] |
Table 2: Summary of the chemical reactivity of this compound.
Experimental Protocol for C-H Deprotonation (Lithiation)
This protocol describes the generation of the dilithiated this compound species, a common intermediate for C-functionalization.
-
Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add this compound (1.0 equiv) and dry tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the vigorously stirring solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add n-butyllithium (n-BuLi) in hexanes (2.0 equiv) dropwise to the solution.
-
Reaction: Stir the mixture at -78 °C for 2 hours. The resulting solution contains the dilithiated this compound species.[9]
-
Quenching/Further Reaction: The reaction can be quenched with water or reacted with a desired electrophile (e.g., alkyl halide, chlorosilane) to yield the C,C'-disubstituted product.
Stability in Drug Development
The exceptional stability of the carborane cage is a key attribute for its use in medicinal chemistry and drug development.
-
Metabolic Stability: The inorganic nature of the B-H and B-B bonds makes the carborane cluster highly resistant to conventional enzymatic degradation, which can significantly increase the in vivo stability and bioavailability of pharmaceuticals that might otherwise be rapidly metabolized.[16][17][18][19]
-
Physiological Stability: this compound and its derivatives are generally stable under physiological pH and temperature, a prerequisite for any therapeutic agent.[20] However, the ortho isomer is the most reactive of the three isomers and can be more prone to deboronation in the presence of strong biological nucleophiles compared to its meta and para counterparts. This reactivity difference allows for fine-tuning of a drug candidate's stability profile.
Conclusion
This compound possesses a remarkable degree of thermal and chemical stability, originating from its unique icosahedral structure and three-dimensional aromaticity. Thermally, it undergoes isomerization at high temperatures (>420 °C) rather than immediate decomposition, with the cage remaining intact up to 700 °C in inert atmospheres. Chemically, it is robust in air and water but displays predictable reactivity patterns with strong bases and electrophiles, allowing for selective functionalization at either its carbon or boron vertices. This predictable stability and reactivity profile makes this compound an invaluable and versatile platform for creating advanced materials and for developing metabolically robust therapeutic agents. A thorough understanding of these stability principles is essential for its effective application in research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Extreme Thermal Stabilization of Carborane–Cyanate Composites via B–N Dative-Bonded Boroxine Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. orththis compound - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m-Carborane as a Novel Core for Periphery-Decorated Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HSAB theory guiding electrophilic substitution reactions of this compound - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. B(9)-OH- o-Carboranes: Synthesis, Mechanism, and Property Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. New Drug Delivery Systems for Stable Oral Absorption: Theory, Strategies, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oral drug delivery systems using chemical conjugates or physical complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability of liposomal formulations in physiological conditions for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Physisorbed this compound onto lyso-phosphatidylcholine-functionalized, single-walled carbon nanotubes: a potential carrier system for the therapeutic delivery of boron - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Three-Dimensional Aromaticity in o-Carborane
For Researchers, Scientists, and Drug Development Professionals
The concept of aromaticity, traditionally associated with planar, cyclic, π-electron systems like benzene, has been expanded to three-dimensional structures, with the icosahedral closo-carboranes serving as a paramount example. Among these, ortho-carborane (1,2-C₂B₁₀H₁₂), with its unique electronic structure and exceptional stability, has garnered significant interest. This technical guide delves into the core principles of 3D aromaticity in this compound, presenting key quantitative data, experimental and computational methodologies, and visual representations of the underlying concepts.
The Electronic Basis of 3D Aromaticity in this compound
Icosahedral closo-carboranes are characterized by a globally delocalized system of 26 skeletal electrons distributed over the 12 vertices of the cage structure.[1] This electron delocalization, occurring through multicenter, two-electron bonds, is the foundation of their three-dimensional aromaticity, often referred to as σ-aromaticity.[1] This electronic configuration imparts exceptional thermal and chemical stability to the molecule.[2][] The total number of valence electrons in the neutral closthis compound C₂B₁₀H₁₂ molecule is 50. Of these, 24 are involved in the terminal C-H and B-H bonds, leaving 26 electrons for the cage-bonding framework, which occupy 13 bonding molecular orbitals.[] This adherence to the (2n+2) rule for spherical aromaticity (where n is the number of vertices) is a key indicator of its aromatic character.
The arrangement of the two carbon atoms in the icosahedral cage leads to three isomers: ortho-, meta-, and para-carborane.[][4] The ortho-isomer can be thermally rearranged to the meta-isomer at 400-500 °C, which in turn can be converted to the more stable para-isomer at 600-700 °C.[] While the thermodynamic stability differs, with the meta-isomer being more stable than the ortho-isomer, this is attributed to the location of the carbon atoms rather than significant differences in aromaticity.[5][6]
Quantitative Assessment of Aromaticity
The aromaticity of this compound has been quantified using various computational methods, with Nucleus-Independent Chemical Shift (NICS) being a prominent indicator. NICS values are calculated at specific points within and around the molecule to probe the induced magnetic field, which is a hallmark of aromatic systems. Negative NICS values are indicative of a diatropic ring current and, thus, aromaticity.
| Location of NICS Calculation | This compound (C₂B₁₀H₁₂) | Benzene (C₆H₆) | Reference |
| Center of the cluster | -27.3 ppm | -8.1 ppm | [7] |
| Center of the B₄C ring | -33.3 ppm | N/A | [7] |
| Center of the cage (alternative calculation) | -27.1 ppm | N/A | [2] |
Table 1: Comparison of calculated NICS values for this compound and benzene.
The highly negative NICS values for this compound, significantly more so than for benzene, underscore its strong three-dimensional aromatic character.[7] It is important to note that when this compound is fused with 2D aromatic systems, it generally retains its aromaticity, while the aromaticity of the fused 2D ring is often diminished or lost.[2][8][9] This is attributed to the poor overlap between the π molecular orbitals of the planar system and the molecular orbitals of the carborane cage.[2][8]
Experimental and Computational Protocols
The elucidation of this compound's aromaticity relies on a combination of experimental techniques and computational modeling.
Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR spectroscopy are fundamental tools for characterizing carboranes.[6] The chemical shifts of the cage protons and boron nuclei provide insights into the electronic environment within the cluster. The existence of diatropic currents, indicative of aromaticity, can be inferred from these magnetic resonance studies.[6]
-
X-ray Crystallography: This technique provides precise information about the molecular structure, including bond lengths and angles. The icosahedral geometry and the specific bond distances within the this compound cage are consistent with a delocalized electronic structure.
-
Reactivity Studies: The chemical behavior of this compound, such as its propensity to undergo electrophilic substitution reactions, is analogous to that of conventional aromatic compounds and serves as experimental evidence for its aromatic character.[1]
Computational Protocols:
-
Density Functional Theory (DFT) Calculations: DFT is a widely used computational method to investigate the electronic structure, stability, and properties of carboranes.[1][5] Functionals such as B3LYP are commonly employed with various basis sets (e.g., 6-311++G(d,p)) to optimize molecular geometries and calculate electronic properties.[1]
-
Nucleus-Independent Chemical Shift (NICS) Calculations: As mentioned, NICS is a key computational tool to quantify aromaticity. The protocol involves:
-
Optimizing the geometry of the molecule at a chosen level of theory (e.g., DFT).
-
Placing a "ghost" atom (typically Bq) at the point of interest (e.g., the center of the cage or a ring).
-
Calculating the magnetic shielding tensor for the ghost atom.
-
The negative of the isotropic shielding value gives the NICS value.
-
-
Isomerization Stabilization Energy (ISE) Calculations: ISE calculations can be used to assess the aromatic stabilization of fused ring systems by comparing the energy of the fused molecule with that of a non-aromatic reference isomer.[1]
-
Molecular Orbital (MO) Analysis: The visualization and analysis of the molecular orbitals of this compound reveal the delocalized nature of the skeletal bonding electrons, providing a qualitative understanding of its 3D aromaticity.[1]
Visualizing the Concepts
To better illustrate the core concepts, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Simplified 2D representation of the icosahedral structure of this compound.
Caption: The relationship between structure, electronics, and aromatic properties.
Caption: Experimental and computational workflow for determining aromaticity.
Conclusion
The three-dimensional aromaticity of this compound is a well-established concept supported by a robust body of computational and experimental evidence. Its unique electronic structure, characterized by a delocalized system of 26 skeletal electrons, gives rise to exceptional stability and a chemistry that parallels traditional aromatic compounds. For researchers in materials science and drug development, a thorough understanding of this phenomenon is crucial for the rational design of novel carborane-based materials and therapeutics, particularly in applications such as boron neutron capture therapy (BNCT), where the stability and functionalization of the carborane cage are of utmost importance.[10][11] The continued exploration of carborane chemistry promises to unlock new avenues for innovation in these fields.
References
- 1. Synthesis, structure and aromaticity of carborane-fused carbo- and heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04722C [pubs.rsc.org]
- 2. BJOC - Unraveling aromaticity: the dual worlds of pyrazole, pyrazoline, and 3D carborane [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. From closo to nido carboranes: Aromaticity in boron clusters survives radical structural changes - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Aromaticity switch of borabenzene: from aromatic when free or weakly aromatic when fused to 2D PAHs to non-aromatic when fused to 3D carboranes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. 3D and 2D aromatic units behave like oil and water in the case of benzocarborane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
A Technical Guide to o-Carborane Isomers: A Comparative Analysis of Ortho, Meta, and Para Forms for Researchers and Drug Development Professionals
Introduction
The icosahedral carboranes, with the general formula C₂B₁₀H₁₂, are a unique class of boron-carbon molecular clusters that have garnered significant interest in diverse scientific fields, including medicinal chemistry and materials science.[1] Often considered three-dimensional analogues of benzene, their exceptional thermal and chemical stability, hydrophobicity, and versatile functionalization chemistry make them attractive pharmacophores and building blocks.[1][2] This technical guide provides an in-depth comparison of the three structural isomers of dicarba-closo-dodecaborane: ortho-carborane (1,2-C₂B₁₀H₁₂), meta-carborane (1,7-C₂B₁₀H₁₂), and para-carborane (1,12-C₂B₁₀H₁₂). We will delve into their synthesis, structural and electronic properties, and relative stability, with a focus on their implications for drug development.
Structural and Electronic Properties: A Comparative Overview
The arrangement of the two carbon atoms within the icosahedral cage profoundly influences the physicochemical properties of the carborane isomers.[3] The ortho isomer has adjacent carbon atoms, while they are separated by one boron atom in the meta isomer and are at antipodal positions in the para isomer. This variation in structure leads to significant differences in their electronic characteristics, stability, and reactivity.
A summary of the key quantitative data for the three isomers is presented in the table below for easy comparison.
| Property | orththis compound (1,2-C₂B₁₀H₁₂) | meta-Carborane (1,7-C₂B₁₀H₁₂) | para-Carborane (1,12-C₂B₁₀H₁₂) |
| Dipole Moment (Debye) | 4.53[3] | 2.85[3] | 0[3] |
| Relative Stability | Least Stable | Intermediate | Most Stable |
| Isomerization Temperature | N/A | from ortho at 470-600°C[4][5] | from meta at >615°C[5] |
| C-H Acidity (pKa) | ~23 | ~27 | ~31 |
Synthesis and Isomerization
The synthesis of carborane isomers begins with the preparation of the ortho isomer, which can then be thermally isomerized to the meta and subsequently the para forms. This synthetic relationship is a critical aspect of their chemistry.
Detailed Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis and characterization of the carborane isomers, based on established literature procedures.
Synthesis of orththis compound (1,2-dicarba-closo-dodecaborane)
The most common method for synthesizing orththis compound involves the reaction of decaborane(14) with acetylene.[6] Modern protocols often utilize a Lewis base complex of decaborane to improve safety and yield.
Materials:
-
Decaborane(14) (B₁₀H₁₄)
-
Acetonitrile (CH₃CN) or Diethyl Sulfide (Et₂S)
-
Acetylene (C₂H₂) gas or a suitable alkyne precursor
-
Anhydrous toluene (B28343) or benzene
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Decaborane Adduct: In a Schlenk flask under an inert atmosphere, dissolve decaborane(14) in anhydrous toluene. Add a stoichiometric amount of a Lewis base, such as acetonitrile, and stir the mixture at room temperature to form the B₁₀H₁₂(CH₃CN)₂ adduct.
-
Reaction with Acetylene: While maintaining an inert atmosphere, bubble acetylene gas through the solution of the decaborane adduct at a controlled rate. The reaction is typically carried out at elevated temperatures (e.g., 80-100°C).
-
Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure. The crude orththis compound can be purified by column chromatography on silica (B1680970) gel or by sublimation.
Thermal Isomerization to meta- and para-Carborane
The conversion of orththis compound to its more thermally stable isomers is achieved through high-temperature pyrolysis.[4]
Apparatus:
-
Tube furnace capable of reaching at least 700°C
-
Quartz or ceramic tube
-
Sublimation apparatus for starting material
-
Collection flask for the product
-
Inert carrier gas (e.g., Nitrogen) with flow control
Procedure for meta-Carborane:
-
Set the tube furnace temperature to approximately 600°C.[4]
-
Place the orththis compound in the sublimation apparatus and gently heat to induce sublimation.
-
Pass a slow stream of an inert carrier gas over the subliming orththis compound to carry the vapor through the hot zone of the tube furnace. A residence time of 0.30 to 0.48 minutes is often optimal.[4]
-
Collect the isomerized product, which will be predominantly meta-carborane, in a cooled collection flask.
-
The product can be purified by recrystallization or sublimation. Yields of up to 98% have been reported.[4]
Procedure for para-Carborane:
-
To obtain the para-isomer, a higher temperature is required, typically above 615°C, with some procedures using up to 700°C.[4][5]
-
Follow a similar procedure as for the meta-isomer, passing the vapor of ortho- or meta-carborane through the heated tube.
-
The product will be a mixture of meta- and para-carboranes, with the proportion of the para-isomer increasing with temperature.
-
Separation of the meta and para isomers can be achieved by fractional sublimation or chromatography.
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the characterization and differentiation of carborane isomers. Both ¹¹B and ¹H NMR are routinely employed.
General Protocol:
-
Sample Preparation: Dissolve a few milligrams of the carborane isomer in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆) in an NMR tube.
-
¹¹B NMR:
-
Acquire a proton-decoupled ¹¹B NMR spectrum. The chemical shifts and the number of signals will be characteristic of the isomer's symmetry.
-
orththis compound (C₂ᵥ symmetry) typically shows four distinct boron environments in a 2:2:4:2 ratio of intensities.
-
meta-carborane (C₂ᵥ symmetry) also displays four signals, but with a different pattern and chemical shifts.
-
para-carborane (D₅d symmetry) exhibits only one signal due to the high symmetry of the molecule.
-
-
¹H NMR:
-
Acquire a standard ¹H NMR spectrum. The C-H protons of the carborane cage typically appear as a broad singlet. The chemical shift of this proton is sensitive to the isomer and any substituents.
-
Coupling to the boron atoms can lead to broad signals.
-
-
2D NMR: Techniques such as ¹¹B-¹¹B COSY can be used to establish connectivity between boron atoms in the cluster, aiding in the assignment of complex spectra, especially for substituted carboranes.[7]
Single-Crystal X-ray Diffraction
X-ray crystallography provides definitive structural information, including bond lengths, bond angles, and the precise arrangement of atoms in the crystal lattice.
General Protocol:
-
Crystal Growth: Grow single crystals of the carborane isomer suitable for X-ray diffraction. This is often achieved by slow evaporation of a solution in an appropriate solvent (e.g., hexane, toluene).
-
Data Collection:
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the collected data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Computational Chemistry
Density Functional Theory (DFT) is a widely used computational method to predict and understand the properties of carborane isomers.
General Protocol:
-
Structure Optimization:
-
Property Calculations:
-
Once the geometries are optimized, perform frequency calculations to confirm that the structures are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., relative energies, enthalpies).
-
Calculate electronic properties such as dipole moments and molecular orbitals (HOMO, LUMO).
-
NMR chemical shifts can also be calculated and compared with experimental data to aid in spectral assignment.[8]
-
Implications for Drug Development
The distinct properties of the carborane isomers have significant implications for their use in drug design.
-
Hydrophobicity and Lipophilicity: Carboranes are highly hydrophobic, a property that can be exploited to enhance the ability of a drug to cross cell membranes. The different isomers offer a means to fine-tune this property.
-
Scaffolding: The rigid icosahedral structure of carboranes provides a three-dimensional scaffold for the attachment of various functional groups, allowing for precise control over the spatial orientation of pharmacophoric elements.[2]
-
Bioisosterism: Carboranes can act as bioisosteres for phenyl groups, offering a 3D alternative with different electronic and steric properties.[9] The choice of isomer allows for modulation of the dipole moment, which can influence ligand-receptor interactions.
-
Boron Neutron Capture Therapy (BNCT): Carboranes are rich in boron-10, making them ideal delivery agents for BNCT, a targeted cancer therapy. The stability and functionalization chemistry of the carborane cage are crucial for developing effective BNCT agents.[1]
Conclusion
The ortho, meta, and para isomers of dicarba-closo-dodecaborane represent a versatile platform for the development of novel therapeutics and advanced materials. Their distinct structural, electronic, and stability properties, which are a direct consequence of the carbon atom positions, allow for a nuanced approach to molecular design. A thorough understanding of their synthesis, isomerization, and characterization is essential for harnessing their full potential in drug discovery and other applications. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists working in this exciting and rapidly evolving field.
References
- 1. Synthesis of Closo-1,7-Carboranyl Alkyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational study of the structural and vibrational properties of ten and twelve vertex closo-carboranes | Document Server@UHasselt [documentserver.uhasselt.be]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Structural Phase Transitions in closo-Dicarbadodecaboranes C2B10H12 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
Spectroscopic Signature of o-Carborane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic signatures of ortho-carborane (1,2-dicarba-closo-dodecaborane), a unique organoboron cluster with significant potential in medicinal chemistry and materials science. Understanding its characteristic spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is fundamental for its identification, characterization, and the analysis of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The presence of three NMR-active nuclei, ¹H, ¹¹B, and ¹³C, provides a wealth of structural information.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by two main regions: the signals from the protons attached to the carbon atoms (C-H) and those attached to the boron atoms (B-H). The C-H protons are the most deshielded due to the higher electronegativity of carbon compared to boron. The B-H proton signals are typically broad due to coupling with the quadrupolar ¹¹B nucleus.[1] To simplify the spectrum and resolve the B-H proton signals, ¹¹B decoupling is often employed, which collapses the broad B-H multiplets into sharp singlets.[1] The ¹H NMR spectrum reveals four chemically inequivalent types of boron-hydride protons.[1]
Boron (¹¹B) NMR Spectroscopy
¹¹B NMR is the most informative technique for probing the structure of the carborane cage. The spectrum of this compound typically shows four distinct resonances corresponding to the four different boron environments in the molecule. The assignment of these signals is crucial for understanding the substitution patterns in carborane derivatives.
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum of this compound is relatively simple, showing a single resonance for the two equivalent carbon atoms in the cage. This signal is a key identifier for the carborane core.
Table 1: Summary of NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~3.5 | Sharp singlet | C-H |
| Broad multiplets | B-H | ||
| ¹¹B | -3.1 | Doublet | B(9,12) |
| -7.1 | Doublet | B(8,10) | |
| -14.9 | Doublet | B(4,5,7,11) | |
| -16.0 | Doublet | B(3,6) | |
| ¹³C | ~57 | Singlet | C(1,2) |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the vibrational modes of the chemical bonds within the this compound molecule. The spectrum is dominated by the characteristic stretching frequencies of the B-H and C-H bonds.
Table 2: Key Infrared Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3060-3070 | C-H stretch | Strong |
| ~2600 | B-H stretch | Strong, Broad |
| ~1200-700 | Cage deformation | Medium to Strong |
The B-H stretching vibration appears as a strong and broad band, which is a hallmark of borane (B79455) clusters. The C-H stretching frequency is observed at a higher wavenumber, consistent with the stronger C-H bond.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The high stability of the icosahedral cage often results in a prominent molecular ion peak (M⁺).[3][4] The fragmentation pattern can provide insights into the stability of the cage and the nature of any substituents. Electron impact (EI) ionization typically shows a high abundance of the parent ion.[3][4]
Table 3: Significant Fragments in the Mass Spectrum of this compound
| m/z | Assignment |
| 144 | [C₂B₁₀H₁₂]⁺ (Molecular Ion) |
| 143 | [C₂B₁₀H₁₁]⁺ |
| various | Cage fragments (e.g., [B₁₀Hₓ]⁺, [B₉Hₓ]⁺, etc.) |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. For B-H proton analysis, a ¹¹B-decoupled spectrum should also be acquired.
-
¹¹B NMR: Use a boron-specific probe or tune the probe to the ¹¹B frequency. A proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each boron environment. Boron trifluoride etherate (BF₃·OEt₂) is commonly used as an external reference.
-
¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each carbon environment. Due to the low natural abundance of ¹³C, a larger number of scans may be required to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Solid State (KBr Pellet): Grind a small amount of the this compound sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest. Use a liquid cell with appropriate window materials (e.g., NaCl, KBr).
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Place the sample in the IR beam path and record the sample spectrum.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
The concentration should be adjusted depending on the ionization technique and instrument sensitivity, typically in the low µg/mL to ng/mL range.
Data Acquisition:
-
Ionization: Common ionization techniques include Electron Impact (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI). EI is often used for volatile and thermally stable compounds like this compound.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Visualizations
Caption: Experimental workflow for the spectroscopic characterization of this compound.
Caption: Correlation of ¹¹B NMR signals with boron positions in this compound.
References
Navigating the Safety Landscape of o-Carborane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Orthocarborane (o-carborane), a boron-carbon molecular cluster with the chemical formula C₂B₁₀H₁₂, presents a unique set of properties that have garnered significant interest in various scientific fields, including medicinal chemistry and materials science. However, its handling and application necessitate a thorough understanding of its associated health and safety considerations. This technical guide provides a comprehensive overview of the key safety aspects of this compound, including its toxicological profile, handling and disposal protocols, and potential biological interactions, to ensure its safe and responsible use in a research and development setting.
Section 1: Toxicological Profile
The toxicological properties of this compound have not been fully investigated, but available data indicate that it should be handled with care. It is classified as harmful if swallowed, and may cause irritation to the skin, eyes, and respiratory tract.
Acute Toxicity
Acute toxicity studies have been conducted to determine the short-term adverse effects of this compound. The following table summarizes the available quantitative data on its acute toxicity.
| Route of Exposure | Test Species | LD50/LC50 Value | Reference |
| Oral | Rat | 1525 mg/kg | --INVALID-LINK-- |
| Oral | Mouse | 675 mg/kg | --INVALID-LINK-- |
| Oral | Rabbit | 1612 mg/kg | --INVALID-LINK-- |
| Inhalation | Mouse | LC50 = 170 mg/m³ | --INVALID-LINK-- |
LD50: Lethal dose for 50% of the test population. LC50: Lethal concentration for 50% of the test population.
Chronic Toxicity
Information on the chronic toxicity of this compound is limited. Long-term exposure to high concentrations of dust, in general, may lead to changes in lung function.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is currently no information available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.
Section 2: Experimental Protocols for Toxicity Assessment
Acute Oral Toxicity (Adapted from OECD Guideline 401)
-
Test Animals: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Fasting: Animals are housed in individual cages and fasted (food, but not water) for at least 16 hours prior to administration.
-
Dose Administration: The test substance is administered orally in a single dose via gavage. A suitable vehicle, if necessary, should be chosen, and its potential toxicity should be known. The volume administered should not exceed 1 mL/100g of body weight for rodents.
-
Dose Levels: At least three dose levels are used to produce a range of toxic effects and mortality rates.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals (those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.
Acute Dermal Toxicity (Adapted from OECD Guideline 402)
-
Test Animals: Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.
-
Preparation of Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.
-
Dose Application: The test substance is applied uniformly over an area of at least 10% of the total body surface. The application site is then covered with a porous gauze dressing.
-
Exposure Duration: The exposure period is typically 24 hours.
-
Observation Period: Animals are observed for signs of skin irritation, systemic toxicity, and mortality for at least 14 days. Body weights are recorded weekly.
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.
Acute Inhalation Toxicity (Adapted from OECD Guideline 403)
-
Test Animals: Young adult rats are the preferred species.
-
Exposure Method: Whole-body or nose-only exposure can be used. The choice depends on the properties of the test substance.
-
Exposure Concentration and Duration: Several groups of animals are exposed to graduated concentrations of the test substance for a defined period, typically 4 hours.
-
Observation Period: Animals are observed for toxic effects and mortality for at least 14 days.
-
Parameters Monitored: Observations include changes in body weight, clinical signs of toxicity, and mortality.
-
Necropsy: All animals undergo a gross necropsy at the end of the observation period.
Section 3: Cellular and Molecular Interactions
The precise signaling pathways of this compound toxicity are not well-defined in publicly available literature. However, research into its application in Boron Neutron Capture Therapy (BNCT) provides some insights into its cellular interactions.
This compound's hydrophobic nature allows it to interact with and penetrate cell membranes. Studies have shown that it can be taken up by cells, and its distribution can be influenced by its formulation. The boron cage of carboranes can form dihydrogen bonds with biomolecules, which may play a role in its biological activity.
While the specific toxic mechanisms are not fully elucidated, general cellular stress pathways that could be investigated include:
-
Oxidative Stress: The potential for this compound to induce the production of reactive oxygen species (ROS), leading to cellular damage.
-
Mitochondrial Dysfunction: Assessment of this compound's impact on mitochondrial membrane potential and function.
-
DNA Damage: Investigation into whether this compound or its metabolites can cause DNA damage and trigger DNA repair pathways.
The following diagram illustrates a hypothetical workflow for investigating the cellular toxicity of this compound.
Caption: Workflow for assessing the cellular toxicity of this compound.
Section 4: Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure to this compound.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working with powders or generating dust, use a NIOSH-approved respirator with a particulate filter.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Keep away from ignition sources.
The following diagram outlines the logical relationship for ensuring safe handling of this compound.
Caption: Logical flow for ensuring the safe handling of this compound.
Section 5: First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Section 6: Storage and Stability
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.
-
Stability: this compound is stable under normal temperatures and pressures.
-
Incompatible Materials: Strong oxidizing agents.
Section 7: Spill and Disposal Procedures
Spill Response
-
Small Spills: Carefully sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.
-
Large Spills: Evacuate the area and ventilate. Wear appropriate personal protective equipment. Contain the spill and collect the material for disposal.
Disposal Protocol
Dispose of this compound and its contaminated materials as hazardous waste in accordance with local, state, and federal regulations. A general laboratory-scale procedure for the decomposition of this compound waste is as follows. Note: This procedure should be performed by trained personnel in a chemical fume hood with appropriate PPE.
-
Preparation: Cautiously make a 5% solution of the this compound waste in water. Be aware that this may evolve hydrogen gas, so proper ventilation is crucial.
-
Acidification: Slowly add 1M sulfuric acid dropwise to the solution to acidify it to a pH of 1. This step will also produce a vigorous evolution of hydrogen gas.
-
Reaction: Allow the solution to stand overnight to ensure complete reaction.
-
Evaporation: Evaporate the solution to dryness.
-
Final Disposal: The resulting residue can then be disposed of as hazardous waste according to institutional guidelines.
The following diagram illustrates the general workflow for this compound waste disposal.
Caption: General workflow for the disposal of this compound waste.
Section 8: Conclusion
This compound is a valuable compound with significant potential in various research and development applications. However, its safe handling requires a comprehensive understanding of its potential hazards and the implementation of appropriate safety protocols. This guide provides a foundation for researchers, scientists, and drug development professionals to work with this compound responsibly. It is imperative to consult the most up-to-date Safety Data Sheets and institutional safety guidelines before handling this compound. Further research into the specific toxicological mechanisms of this compound is warranted to provide a more complete understanding of its health and safety profile.
A Technical Guide to o-Carborane: Commercial Availability, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ortho-carborane (this compound), a unique icosahedral cluster of boron, carbon, and hydrogen. Formally known as 1,2-dicarba-closo-dodecaborane, its remarkable chemical and physical properties, including high thermal and oxidative stability, hydrophobicity, and low toxicity, have made it a significant building block in medicinal chemistry and materials science.[1][2] This document details its commercial availability, provides established experimental protocols for its synthesis and purification, and explores its applications, particularly within the realm of drug development.
Commercial Availability and Suppliers of this compound
This compound is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale research to larger-scale development projects. Purity levels typically range from 95% to over 99%, with prices varying by supplier, quantity, and purity.
Table 1: Commercial Suppliers and Product Specifications for this compound
| Supplier | Purity | Available Quantities | CAS Number | Representative Pricing (USD) |
| Sigma-Aldrich | 98% | 1g | 16872-09-6 | $168.00 / 1g[3] |
| Thermo Scientific Chemicals | 98% | 2g, 10g | 16872-09-6 | $293.00 / 10g[4] |
| Strem Chemicals | min. 95% | 1g, 5g | 16872-09-6 | $121.00 / 1g; $481.00 / 5g[5] |
| Santa Cruz Biotechnology | ≥95% | Inquire | 16872-09-6 | Inquire[6] |
| INDOFINE Chemical Company | >99% | 1g, 5g, Bulk | 16872-09-6 | $180.00 / 1g; $570.00 / 5g[7] |
| US Biological | ≥95% (Typically ≥99%) | 1g, 2.5g, 5g | 16872-09-6 | $599.00 (size not specified)[8] |
| Katchem | >98% | Min. 1g | 16872-09-6 | Inquire[9] |
| Various (via ChemicalBook) | 97%, 98%, 99% | 1g to 100kg+ | 16872-09-6 | Varies widely[10] |
Note: Prices are subject to change and may not reflect current market rates. Bulk pricing is often available upon request.
Experimental Protocols
The synthesis and purification of this compound are well-established processes. The most common synthetic route involves the reaction of decaborane (B607025) with an acetylene (B1199291) source.
The traditional synthesis of this compound involves the direct reaction of decaborane (B₁₀H₁₄) with acetylene.[11] A more refined and higher-yielding method utilizes a Lewis base, such as acetonitrile (B52724), to form a stable decaborane adduct (B₁₀H₁₂L₂) which then reacts with acetylene.[11]
General Protocol using a Pre-formed Decaborane-Acetonitrile Adduct:
-
Objective: To synthesize this compound (C₂B₁₀H₁₂) with improved yield and safety.
-
Materials:
-
Decaborane (B₁₀H₁₄)
-
Acetonitrile (CH₃CN), anhydrous
-
Acetylene gas (C₂H₂)
-
Toluene (B28343) or Benzene, anhydrous
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Formation of the B₁₀H₁₂(CH₃CN)₂ Adduct: In a flask under an inert atmosphere, dissolve decaborane in an excess of anhydrous acetonitrile. Stir the mixture at room temperature until the decaborane is fully dissolved and the adduct is formed. The stable B₁₀H₁₂(CH₃CN)₂ complex can be isolated by removing the excess acetonitrile under reduced pressure.[11]
-
Reaction with Acetylene: Dissolve the isolated B₁₀H₁₂(CH₃CN)₂ adduct in an inert, anhydrous solvent such as toluene in a reaction vessel equipped with a gas inlet and a condenser.
-
Heat the solution to a reflux temperature (typically 80-100°C).[11]
-
Bubble acetylene gas through the heated solution for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
The resulting crude product will contain this compound, which can then be purified. This method often yields this compound in excess of 85%.[11]
-
Recent Innovations: Modern approaches to improve this synthesis include the use of microwave irradiation, which can reduce reaction times to minutes, and metal catalysis (e.g., using AgNO₃) to enhance efficiency and selectivity.[11]
Caption: General workflow for the synthesis of this compound.
Purification is critical to remove unreacted starting materials and side products. Column chromatography is a highly effective method.
Protocol for Purification by Column Chromatography:
-
Objective: To isolate pure this compound from the crude reaction mixture.
-
Materials:
-
Crude this compound
-
Silica (B1680970) gel or basic alumina (B75360)
-
Pentane (B18724) or hexane (B92381) (as eluent)
-
Glass chromatography column
-
-
Procedure:
-
Column Packing: Prepare a chromatography column by packing it with silica gel or basic alumina using a slurry method with pentane.
-
Sample Loading: Dissolve the crude this compound product in a minimal amount of the eluent (pentane) or a slightly more polar solvent like dichloromethane (B109758) if necessary, and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with pentane. This compound is relatively non-polar and will move down the column.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Monitor the collected fractions using Gas Chromatography (GC) or TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the pentane by rotary evaporation to yield pure, white, crystalline this compound.[12]
-
Role in Drug Development and Research
This compound's unique 3D structure and properties make it an attractive pharmacophore in drug design.[13] It can act as a bioisostere for phenyl rings, offering a stable, hydrophobic, and three-dimensional scaffold for constructing new therapeutic agents.[1]
Key Attributes and Applications:
-
Enhanced Potency and Bioavailability: The inclusion of a carborane cage into a drug's structure can increase its hydrophobicity, which may enhance its ability to cross cell membranes and improve its binding affinity to target proteins.[1][2]
-
Metabolic Stability: Carboranes are highly resistant to degradation in vivo, which can increase the stability and half-life of a drug.[2]
-
Boron Neutron Capture Therapy (BNCT): Carboranes are central to the development of agents for BNCT, a binary cancer therapy.[2] Carborane-containing drugs are designed to selectively accumulate in tumor cells. Subsequent irradiation with a neutron beam causes the boron-10 (B1234237) atoms to capture neutrons and release high-energy particles that destroy the cancer cells locally.[2]
Caption: Logical relationship of this compound properties to its applications.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. 邻碳硼烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 98%, Thermo Scientific Chemicals 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. strem.com [strem.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 16872-09-6 | INDOFINE Chemical Company [indofinechemical.com]
- 8. usbio.net [usbio.net]
- 9. This compound (10B) | this compound and C-substituted o-carboranes | Products | Katchem spol. s r. o. [katchem.cz]
- 10. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. znaturforsch.com [znaturforsch.com]
- 13. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of o-Carborane from Decaborane and Acetylene: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of ortho-carborane (this compound), a unique boron-rich compound with significant potential in medicinal chemistry and materials science. Its icosahedral structure and the reactivity of its carbon-hydrogen bonds make it a valuable building block for the development of new therapeutic agents, including those for Boron Neutron Capture Therapy (BNCT).
Introduction
This compound, systematically named 1,2-dicarba-closo-dodecaborane (C₂B₁₀H₁₂), is a highly stable organoboron cluster. The synthesis from decaborane(14) (B₁₀H₁₄) and acetylene (B1199291) (C₂H₂) is a well-established method. Modern protocols often employ a two-step approach wherein decaborane (B607025) is first activated by forming an adduct with a Lewis base. This intermediate, typically a bis(ligand)decaborane complex (B₁₀H₁₂L₂), exhibits enhanced reactivity towards acetylene, leading to higher yields and cleaner reactions. This application note details a reliable protocol for the synthesis, purification, and characterization of this compound, along with critical safety considerations for handling decaborane.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Spectroscopic Data |
| Decaborane(14) | B₁₀H₁₄ | 122.22 | 99-100[1] | 213[1] | - |
| This compound | C₂B₁₀H₁₂ | 144.22[2] | 320[2] | - | ¹¹B NMR (CDCl₃, 128 MHz): δ -7.5 (d, 2B), -14.4 (d, 4B), -16.9 (d, 2B) ppm.[3] ¹³C{¹H} NMR (CDCl₃, 100 MHz): δ 46.8 ppm.[3] ¹H NMR (CDCl₃, 400 MHz): δ 3.72 (br. s, 2H, CHcarborane), 3.5-1.5 (br. m, 10H, BH) ppm.[3] |
Table 2: Typical Reaction Parameters for this compound Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| Decaborane(14) | 1.0 eq | [4] |
| Lewis Base (e.g., N,N-dimethylaniline) | 2.4 eq | [4] |
| Acetylene Source (e.g., Diphenylethyne for derivative) | 1.2 eq | [4] |
| Solvent | Toluene (B28343) (anhydrous) | [4][5] |
| Temperature | 80-110 °C | [4][5] |
| Reaction Time | 24 - 72 hours | [4][6] |
| Atmosphere | Inert (Argon or Nitrogen) | [5] |
| Typical Yield | 65 - 88% | [4][5] |
Experimental Protocols
Safety Precautions
Decaborane(14) is a highly toxic and flammable solid that can be absorbed through the skin.[7] It is a neurotoxin and requires careful handling in a well-ventilated fume hood.[7][8] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and safety goggles or a full-face shield, is mandatory.[1] Decaborane can form explosive mixtures with halocarbons and may explode upon heating near 100°C if impure.[7] All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere.
Protocol 1: Synthesis of this compound via a Lewis Base Adduct
This protocol is adapted from established methods for the synthesis of carboranes using a Lewis base to form a more reactive decaborane intermediate in situ.[4][5]
Materials:
-
Decaborane(14) (B₁₀H₁₄)
-
N,N-dimethylaniline (or another suitable Lewis base like diethyl sulfide)
-
Acetylene gas (or a suitable acetylene derivative for substituted carboranes)
-
Toluene (anhydrous)
-
Methanol
-
Pentane or Hexane (B92381)
-
Silica (B1680970) gel for column chromatography
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a gas inlet, and a bubbler. The system should be thoroughly flame-dried under a flow of inert gas (Argon or Nitrogen).
-
Charging the Reactor: In the flask, dissolve decaborane(14) in anhydrous toluene at room temperature under an inert atmosphere.
-
Formation of the Lewis Base Adduct: To the stirred solution, add the Lewis base (e.g., N,N-dimethylaniline) via syringe.
-
Reaction with Acetylene: Heat the reaction mixture to the desired temperature (typically 80-110°C). Introduce a steady stream of acetylene gas through the reaction mixture via a gas dispersion tube. For substituted carboranes, the corresponding alkyne would be added at this stage.[4]
-
Reaction Monitoring: The reaction is typically stirred at an elevated temperature for 24 to 72 hours.[4][6] The progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the solid residue, if any, is filtered off. The solvent is then removed from the filtrate under reduced pressure.
-
Purification:
-
Column Chromatography: The crude product is purified by silica gel column chromatography using a non-polar eluent such as hexane or pentane.[4]
-
Recrystallization: Further purification can be achieved by recrystallization. For the parent this compound, a common method involves dissolving the crude product in hot methanol, followed by the addition of water until the solution becomes slightly cloudy. Cooling this solution will yield crystalline this compound.[9]
-
Sublimation: For smaller quantities, vacuum sublimation is an effective purification method.[7][9]
-
-
Characterization: The purified this compound should be characterized by NMR spectroscopy (¹H, ¹¹B, ¹³C), mass spectrometry, and its melting point should be determined.
Visualizations
Logical Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Signaling Pathway of Decaborane Activation
Caption: Activation of decaborane with a Lewis base.
References
- 1. Decaborane(14): Usage, Hazards, and Safety A Detailed Guide [cloudsds.com]
- 2. orththis compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. 1,2-Diphenyl-o-carborane and Its Chromium Derivatives: Synthesis, Characterization, X-ray Structural Studies, and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Decaborane - Wikipedia [en.wikipedia.org]
- 8. DECABORANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
Modern Synthetic Routes to o-Carborane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of modern synthetic methodologies for the functionalization of o-carborane, a unique 3D aromatic boron cluster with significant potential in medicinal chemistry and materials science.[1] Detailed protocols for key reactions, quantitative data for comparative analysis, and visualizations of synthetic strategies are presented to aid in the practical application of these advanced techniques.
Introduction to this compound Functionalization
This compound (1,2-dicarba-closo-dodecaborane) possesses a highly stable icosahedral cage structure with two carbon atoms and ten boron atoms. Its functionalization can occur at either the C-H or B-H vertices. While C-H functionalization is well-established due to the relatively acidic nature of the C-H protons, recent advancements have focused on the selective functionalization of the more abundant but less reactive B-H bonds.[1][2][3]
Modern synthetic strategies are primarily driven by transition-metal-catalyzed reactions that enable regioselective derivatization of specific boron atoms. The electronic properties of the ten boron vertices in this compound are not identical, allowing for targeted functionalization. The electron density follows the order: B(9,12) > B(8,10) > B(4,5,7,11) > B(3,6). This electronic differentiation is exploited by using catalysts with varying electronic properties and by employing directing groups.
Key Synthetic Strategies and Experimental Protocols
This section details the primary modern synthetic routes for preparing this compound derivatives, complete with experimental protocols for representative reactions.
C-H Functionalization
The functionalization of the C-H bonds at positions 1 and 2 of the this compound cage is a foundational method for introducing a wide range of substituents. This is typically achieved by deprotonation of the acidic C-H protons with a strong base, followed by quenching with an electrophile.
Experimental Protocol 1: General Procedure for C-H Alkylation of this compound
-
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure: a. In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF. b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Add n-BuLi (1.05 eq) dropwise via syringe. The solution may turn yellow, indicating the formation of the carboranyl anion. d. Stir the reaction mixture at -78 °C for 1 hour. e. Add the alkyl halide (1.1 eq) dropwise to the solution. f. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. g. Monitor the reaction progress by thin-layer chromatography (TLC). h. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. i. Extract the aqueous layer with diethyl ether (3 x 20 mL). j. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. k. Purify the crude product by column chromatography on silica gel to afford the desired 1-alkyl-o-carborane.
Regioselective B-H Functionalization
The selective functionalization of specific B-H bonds is a significant challenge that has been addressed through the development of sophisticated transition-metal-catalyzed methods.
The B(3) and B(6) positions are the most electron-deficient boron atoms in the this compound cage. Electron-rich transition metal catalysts are effective for the activation of these B-H bonds.
Experimental Protocol 2: Iridium-Catalyzed B(3,6)-H Borylation of this compound
-
Materials:
-
This compound derivative
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(OMe)(cod)]₂ (Iridium catalyst precursor)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (Ligand)
-
Anhydrous solvent (e.g., hexane, THF)
-
Internal standard for yield determination (e.g., dodecahydrotriphenylene)
-
Silica gel for column chromatography
-
-
Procedure: a. In a glovebox, to a screw-capped vial, add the this compound substrate (1.0 eq), B₂pin₂ (2.5 eq), [Ir(OMe)(cod)]₂ (1-5 mol%), and dtbpy (2-10 mol%). b. Add the anhydrous solvent and the internal standard. c. Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 4-16 hours). d. Monitor the reaction progress by gas chromatography (GC) or ¹H NMR spectroscopy. e. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield the B(3,6)-bis(borylated) this compound.
The B(8), B(9), B(10), and B(12) vertices are the most electron-rich boron atoms and are susceptible to electrophilic attack. Electron-deficient transition metal catalysts are often employed for their functionalization.
Experimental Protocol 3: Palladium-Catalyzed B(9)-H Arylation of this compound
-
Materials:
-
This compound
-
Aryl iodide
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Silver carbonate (Ag₂CO₃)
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
-
Procedure: a. To a reaction tube, add this compound (1.0 eq), aryl iodide (1.2 eq), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (1.2 eq), and Cu(OTf)₂ (0.2 eq). b. Add the anhydrous solvent under an inert atmosphere. c. Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for 24 hours. d. Cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane. e. Concentrate the filtrate under reduced pressure. f. Purify the residue by preparative thin-layer chromatography or column chromatography on silica gel to afford the 9-aryl-o-carborane product.[4]
The B(4), B(5), B(7), and B(11) vertices have intermediate electron density. Their selective functionalization typically requires the use of a directing group attached to one of the cage carbon atoms to guide the transition metal catalyst to a specific B-H bond.
Experimental Protocol 4: Palladium-Catalyzed, Picolyl-Directed B(4)-H Alkenylation of this compound
-
Materials:
-
1-(2′-picolyl)-2-substituted-o-carborane
-
Internal alkyne
-
Palladium(II) chloride (PdCl₂)
-
Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂)
-
Acetic acid (HOAc)
-
Anhydrous toluene (B28343)
-
-
Procedure: a. In a sealed tube, combine the 1-(2′-picolyl)-2-substituted-o-carborane (1.0 eq), internal alkyne (1.2 eq), PdCl₂ (1-2.5 mol%), and AgNTf₂ (2-5 mol%).[5][6] b. Add anhydrous toluene and HOAc (0.5 eq). c. Heat the reaction mixture at 130 °C for 16 hours.[6] d. Cool the reaction to room temperature and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel to obtain the B(4)-alkenylated this compound.[5]
Quantitative Data Summary
The following tables summarize the yields of various modern synthetic routes to this compound derivatives, allowing for easy comparison of different methodologies.
Table 1: Comparison of Yields for B-H Arylation Reactions
| Entry | Boron Position | Catalyst System | Arylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | B(3,4) | Pd(OAc)₂ / AgTFA | 4-Iodotoluene | HFIP | 25 | 16 | 59 (di-arylated) | [7] |
| 2 | B(3,4,5,6) | Pd(OAc)₂ / Ag₂CO₃ | Iodobenzene | DCE | 80 | 24 | 85 (tetra-arylated) | [8] |
| 3 | B(9) | Pd(OAc)₂ / Ag₂CO₃ / Cu(OTf)₂ | 4-Iodotoluene | DCE | 100 | 24 | 72 | [4] |
| 4 | B(4,5) | Pd(OAc)₂ | Benzene | TFA | 80 | 12 | 88 (di-arylated) | [9] |
Table 2: Comparison of Yields for B-H Alkenylation and Borylation Reactions
| Entry | Boron Position | Reaction Type | Catalyst System | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | B(4) | Alkenylation | [Ir(cod)Cl]₂ / Chiral Ligand | Diphenylacetylene | Toluene | 50 | 40 | 71 | [10] |
| 2 | B(3,5) | Alkenylation | PdCl₂ / AgNTf₂ | Diphenylacetylene | Toluene | 130 | 16 | 66 (di-alkenylated) | [5][6] |
| 3 | B(3,6) | Borylation | [Ir(OMe)(cod)]₂ / dtbpy | B₂pin₂ | Hexane | 80 | 16 | 98 (di-borylated) | [11][12] |
| 4 | B(4) | Alkenylation | Iridium(I) / Sulfoxonium Ylide DG | Phenylacetylene | Dioxane | 100 | 12 | 85 | [13][14] |
Visualization of Synthetic Strategies
The following diagrams, generated using Graphviz, illustrate the key logical relationships in the regioselective functionalization of this compound.
Caption: Regioselective B-H functionalization of this compound.
Caption: General experimental workflow for this compound functionalization.
Conclusion
The field of this compound synthesis has been revolutionized by the advent of modern transition-metal-catalyzed methodologies. These approaches offer unprecedented control over the regioselective functionalization of the carborane cage, providing access to a vast array of novel derivatives with potential applications in drug discovery, materials science, and beyond. The protocols and data presented herein serve as a practical guide for researchers to harness these powerful synthetic tools for the development of next-generation carborane-based molecules.
References
- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 2. Controlled functionalization of this compound via transition metal catalyzed B–H activation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Palladium-Catalyzed Regioselective B(3,5)-Dialkenylation and B(4)-Alkenylation of o-Carboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective B(3,4)–H arylation of o-carboranes by weak amide coordination at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Regioselective B(3,4,5,6)-H Tetra-Arylation of o-Carboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Regioselective Diarylation of o-Carboranes By Direct Cage B-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Iridium-Catalyzed Regioselective B(4)-Alkenylation and B(3,5)-Dialkenylation of o-Carboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Scalable Synthesis of o-Carborane for Industrial Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: o-Carborane (1,2-dicarba-closo-dodecaborane, C₂B₁₀H₁₂) is a unique icosahedral cluster composed of ten boron atoms and two adjacent carbon atoms.[1][2] This structure provides exceptional thermal and chemical stability, making it a valuable building block in various fields.[2][3][4] Its three-dimensional, hydrophobic nature and the ability to be functionalized at both carbon and boron vertices have led to significant interest in its application.[2] Key industrial applications include the development of heat-resistant polymers, advanced materials, and medical applications, most notably as a boron-10 (B1234237) delivery agent for Boron Neutron Capture Therapy (BNCT) in oncology.[5][6][7] The scalability of this compound synthesis is crucial for its transition from laboratory research to industrial production. These notes provide an overview of scalable synthesis methods, detailed protocols, and key industrial applications.
Scalable Synthesis Methodologies
The primary route to synthesizing this compound involves the reaction of decaborane(14) (B₁₀H₁₄) with an acetylene (B1199291) source.[1][8] Several methodologies have been developed to improve yield, reduce reaction times, and enhance scalability.
1.1. Traditional Direct Synthesis: The foundational method involves the direct reaction of decaborane (B607025) with acetylene gas in an inert organic solvent like toluene (B28343) or benzene.[1] While scalable to the hundreds of grams level, this approach often requires elevated temperatures (80-100°C) and can present challenges with handling gaseous acetylene.[1] Using substituted terminal acetylenes (RC≡CH) can yield 1-substituted o-carboranes directly.[1]
1.2. Two-Step Lewis Base Adduct Method: A more controlled and often higher-yielding approach involves a two-step process.[1][8] First, decaborane is reacted with a Lewis base, such as diethyl sulfide (B99878) (SEt₂) or acetonitrile (B52724) (MeCN), to form a stable B₁₀H₁₂L₂ adduct.[1][8] This adduct is then isolated and reacted with acetylene under controlled conditions. This method activates the decaborane, facilitating the carborane cage formation and often resulting in yields exceeding 85%.[1]
1.3. Modern Catalytic and Assisted Methods: To overcome the harsh conditions of traditional methods, several modern approaches have been developed:
-
Microwave (MW) Activation: Microwave irradiation provides rapid and uniform heating, significantly accelerating the reaction. In acetonitrile at 120°C, reactions can be completed in 1-20 minutes with yields of 63–91%.[1]
-
Silver Ion Catalysis: Using silver salts like AgNO₃ allows the reaction to proceed at lower temperatures (25–100°C) and in shorter times, with reported yields between 52% and 93%.[1] The silver ion is believed to coordinate with the alkyne, enhancing its reactivity toward the boron cluster.[1]
-
Ionic Liquids: Using ionic liquids as the reaction medium can also lead to high yields (68-85%) and may simplify product separation due to the biphasic nature of the reaction.[1]
Quantitative Data Summary
The following table summarizes the key parameters for different scalable this compound synthesis methods.
| Method | Key Reactants | Typical Conditions | Yield (%) | Scalability & Notes |
| Traditional Direct | B₁₀H₁₄, C₂H₂ | Toluene/Benzene, 80-100°C | 65-77% | Scalable to hundreds of grams; requires handling of acetylene gas.[1] |
| Two-Step Adduct | B₁₀H₁₂L₂ (L=SEt₂, MeCN), C₂H₂ | Controlled addition, various solvents | >85% | Highly reproducible and high-yielding; the preferred scalable lab method.[1] |
| Microwave-Assisted | B₁₀H₁₂L₂, Terminal Alkynes | Acetonitrile, 120°C, 1-20 min | 63-91% | Extremely rapid reaction times; suitable for rapid library synthesis.[1] |
| Silver-Catalyzed | B₁₀H₁₂L₂, Terminal Alkynes, AgNO₃ | 25-100°C | 52-93% | Milder conditions, shorter reaction times, and broad substrate scope.[1] |
| Ionic Liquid Medium | B₁₀H₁₂L₂, Terminal Alkynes | Ionic Liquid, elevated temp. | 68-85% | Offers potential for easier product separation and solvent recycling.[1] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound via B₁₀H₁₂(MeCN)₂ Adduct
This protocol is a reliable and high-yield method suitable for laboratory scale-up.
Materials:
-
Decaborane(14) (B₁₀H₁₄)
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous Toluene
-
Acetylene gas (C₂H₂)
-
Nitrogen gas (N₂)
-
Standard glassware (Schlenk line, flasks, condenser)
Procedure: Step A: Synthesis of B₁₀H₁₂(MeCN)₂ Adduct
-
Under an inert nitrogen atmosphere, dissolve decaborane(14) in an excess of anhydrous acetonitrile.
-
Stir the solution at room temperature. The reaction is typically complete within a few hours, indicated by the cessation of hydrogen gas evolution.
-
Remove the excess acetonitrile under reduced pressure to yield the stable B₁₀H₁₂(MeCN)₂ adduct as a solid. This complex can be stored under an inert atmosphere for future use.[1]
Step B: Reaction with Acetylene
-
In a separate flask under a nitrogen atmosphere, dissolve the B₁₀H₁₂(MeCN)₂ adduct in anhydrous toluene.
-
Heat the solution to reflux (approx. 110°C).
-
Bubble acetylene gas through the refluxing solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene solvent under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization/sublimation to yield a colorless, crystalline solid.[8]
Safety Precautions: Decaborane is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Acetylene gas is flammable and forms explosive mixtures with air. Ensure all reactions are conducted under an inert atmosphere.
Protocol 2: Silver-Catalyzed Synthesis of a 1-Substituted this compound
This protocol demonstrates a modern, milder approach for synthesizing functionalized carboranes.
Materials:
-
B₁₀H₁₂(MeCN)₂ Adduct
-
A terminal alkyne (e.g., Phenylacetylene)
-
Silver Nitrate (AgNO₃)
-
Anhydrous solvent (e.g., Toluene or Acetonitrile)
-
Nitrogen gas (N₂)
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add the B₁₀H₁₂(MeCN)₂ adduct, the terminal alkyne (1 equivalent), and a catalytic amount of AgNO₃ (e.g., 5 mol%).
-
Add the anhydrous solvent and stir the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time (typically a few hours).[1] Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove any insoluble silver salts.
-
Wash the filtrate with water to remove any remaining catalyst.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-substituted this compound.[1]
Visualization of Workflows
The following diagrams illustrate the key workflows in the synthesis and application of this compound.
Caption: General workflows for the synthesis of this compound.
Caption: Thermal isomerization of this compound for industrial polymers.
Caption: C-H functionalization workflow for drug development.
Key Industrial Applications
The unique properties of this compound and its isomers make them suitable for several high-value industrial applications.
-
Boron Neutron Capture Therapy (BNCT): Carboranes are exceptionally rich in boron-10 atoms, which have a high propensity to capture low-energy neutrons.[2][5] This property allows for their use in BNCT, a targeted cancer therapy where carborane-containing drugs are delivered to tumor cells, which are then selectively destroyed by neutron irradiation.[5]
-
Heat-Resistant Polymers: The thermal rearrangement of this compound to m-carborane at high temperatures (above 420°C) is a key industrial process.[6][8] m-Carborane is used as a monomer to create polymers (e.g., carborane-siloxane polymers) with outstanding thermal and oxidative stability, suitable for aerospace and other high-performance applications.[6] A continuous flow system operating at 600°C can achieve this isomerization with up to 98% yield.[6]
-
Advanced Materials: Carborane clusters can be incorporated into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), enhancing their thermal stability, hydrophobicity, and chemical inertness for applications in gas storage and catalysis.[7] this compound also serves as a single-source precursor for both boron and carbon in Chemical Vapor Deposition (CVD) to create ultra-hard boron carbide thin films.[9]
-
Electronics and Optoelectronics: The rigid structure and electronic properties of carboranes have led to their use in creating materials for organic light-emitting diodes (OLEDs), sensors, and other molecular electronic devices.[3][4]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. miragenews.com [miragenews.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Recent Advances in Carborane-Based Crystalline Porous Materials [mdpi.com]
- 8. orththis compound - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for the Functionalization of o-Carborane at C-H Vertices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the direct functionalization of the carbon-hydrogen (C-H) vertices of o-carborane. The methodologies outlined herein offer efficient pathways to synthesize a variety of substituted carborane derivatives, which are of significant interest in medicinal chemistry, materials science, and boron neutron capture therapy (BNCT).
Phosphine-Catalyzed C-H Alkenylation of this compound
This protocol describes a phosphine-catalyzed alkenylation reaction of this compound with electron-deficient alkynes. This method allows for the formation of 1-alkenyl-o-carboranes in moderate to very good yields with excellent regio- and stereoselectivity.[1] This efficient and simple method represents a significant advancement in the organophosphine-catalyzed C-H functionalization of this compound.[1]
Quantitative Data Summary
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Methyl propiolate | 1-(2-methoxycarbonylvinyl)-o-carborane | 85 |
| 2 | Ethyl propiolate | 1-(2-ethoxycarbonylvinyl)-o-carborane | 82 |
| 3 | tert-Butyl propiolate | 1-(2-tert-butoxycarbonylvinyl)-o-carborane | 75 |
| 4 | 3-Butyn-2-one | 1-(2-acetylvinyl)-o-carborane | 68 |
| 5 | Phenyl propiolate | 1-(2-phenoxycarbonylvinyl)-o-carborane | 78 |
Experimental Protocol: Phosphine-Catalyzed Alkenylation
Materials:
-
This compound
-
Appropriate electron-deficient alkyne (e.g., methyl propiolate)
-
Triphenylphosphine (B44618) (PPh₃)
-
Toluene (B28343), anhydrous
-
Schlenk flask
-
Magnetic stirrer
-
Standard glassware for inert atmosphere techniques
Procedure:
-
To a dry 25 mL Schlenk flask under an argon atmosphere, add this compound (0.2 mmol, 1.0 equiv.), the electron-deficient alkyne (0.24 mmol, 1.2 equiv.), and triphenylphosphine (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) to the flask.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) as eluent) to afford the desired 1-alkenyl-o-carborane product.
Reaction Workflow
Caption: Workflow for Phosphine-Catalyzed Alkenylation.
Light-Promoted Copper-Catalyzed C-H Arylation of this compound
This section details a light-promoted, copper-catalyzed C-H arylation of o-carboranes with aryl halides.[2] This method is advantageous as it utilizes an earth-abundant copper catalyst and proceeds at room temperature, providing a facile route to 1-aryl-o-carboranes and this compound-fused cyclics.[2] The reaction is believed to proceed through a copper-catalyzed radical coupling mechanism.[2]
Quantitative Data Summary
| Entry | Aryl Halide | Base | Product | Yield (%) |
| 1 | Iodobenzene | K₂CO₃ | 1-Phenyl-o-carborane | 85 |
| 2 | 4-Iodotoluene | K₂CO₃ | 1-(4-Tolyl)-o-carborane | 82 |
| 3 | 4-Fluoroiodobenzene | K₂CO₃ | 1-(4-Fluorophenyl)-o-carborane | 78 |
| 4 | 4-Bromoiodobenzene | K₂CO₃ | 1-(4-Bromophenyl)-o-carborane | 75 |
| 5 | 1-Iodonaphthalene | K₂CO₃ | 1-(Naphthalen-1-yl)-o-carborane | 72 |
Experimental Protocol: Light-Promoted Copper-Catalyzed Arylation
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Schlenk tube or vial with a septum
-
Blue LED light source (450-460 nm)
-
Magnetic stirrer
Procedure:
-
In a glovebox, to a dry Schlenk tube, add this compound (0.2 mmol, 1.0 equiv.), the aryl halide (0.3 mmol, 1.5 equiv.), CuI (0.02 mmol, 10 mol%), 1,10-phenanthroline (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv.).
-
Add anhydrous DMF (2.0 mL) to the tube.
-
Seal the tube and remove it from the glovebox.
-
Place the reaction tube approximately 5 cm from a blue LED light source and stir the mixture at room temperature for 24 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate as eluent) to yield the 1-aryl-o-carborane.
Reaction Pathway
Caption: Proposed Pathway for Copper-Catalyzed Arylation.
Electrochemical Copper-Catalyzed C-H Thiolation of this compound
This protocol outlines an electrochemical method for the direct C-H thiolation of o-carboranes. This approach avoids the use of chemical oxidants by employing electricity, offering a more sustainable route to cage C-sulfenylated o-carboranes.[3][4] The reaction is performed at room temperature in an undivided cell and exhibits high functional group tolerance.[3][4]
Quantitative Data Summary
| Entry | Thiol Substrate | Product | Yield (%) |
| 1 | Thiophenol | 1-(Phenylthio)-o-carborane | 92 |
| 2 | 4-Methylthiophenol | 1-((4-Tolyl)thio)-o-carborane | 88 |
| 3 | 4-Chlorothiophenol | 1-((4-Chlorophenyl)thio)-o-carborane | 85 |
| 4 | 4-Methoxythiophenol | 1-((4-Methoxyphenyl)thio)-o-carborane | 90 |
| 5 | 2-Naphthalenethiol | 1-(Naphthalen-2-ylthio)-o-carborane | 83 |
Experimental Protocol: Electrochemical C-H Thiolation
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Copper(I) acetate (CuOAc)
-
Lithium tert-butoxide (LiOtBu)
-
Tetrabutylammonium iodide (n-Bu₄NI)
-
Tetrahydrofuran (THF), anhydrous
-
Undivided electrochemical cell
-
Graphite (B72142) felt anode
-
Platinum foil cathode
-
Constant current power supply
Procedure:
-
Set up an undivided electrochemical cell with a graphite felt anode and a platinum foil cathode.
-
To the cell, add this compound (0.2 mmol, 1.0 equiv.), the thiol (0.3 mmol, 1.5 equiv.), CuOAc (0.03 mmol, 15 mol%), 2-phenylpyridine (0.03 mmol, 15 mol%), LiOtBu (0.4 mmol, 2.0 equiv.), and n-Bu₄NI (0.4 mmol, 2.0 equiv.).
-
Add anhydrous THF (4.0 mL) to the cell.
-
Stir the mixture and apply a constant current of 2 mA at room temperature for 16 hours.
-
After the electrolysis is complete, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate as eluent) to obtain the 1-(arylthio)-o-carborane product.
Experimental Setup and Workflow
Caption: Setup for Electrochemical Thiolation.
References
- 1. Phosphine-catalyzed cage carbon functionalization of this compound: facile synthesis of alkenylcarboranes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Light-promoted copper-catalyzed cage C-arylation of o-carboranes: facile synthesis of 1-aryl-o-carboranes and this compound-fused cyclics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Electrooxidative this compound chalcogenations without directing groups: cage activation by copper catalysis at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrooxidative o -carborane chalcogenations without directing groups: cage activation by copper catalysis at room temperature - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02905C [pubs.rsc.org]
Application Notes and Protocols for the Regioselective Functionalization of o-Carborane at B-H Vertices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective functionalization of o-carborane at its B-H vertices. This compound, a thermally and chemically robust boron cluster, presents a unique three-dimensional scaffold for the development of novel therapeutic agents and functional materials. However, the presence of ten chemically similar B-H bonds poses a significant challenge for achieving regioselectivity.[1][2] This guide outlines key strategies, including transition metal catalysis and the use of directing groups, to control the site of functionalization.
Strategic Overview for Regioselective Functionalization
The regioselectivity of B-H functionalization on the this compound cage is primarily governed by the electronic properties of the boron vertices and can be influenced by steric factors and the choice of catalytic system. The boron atoms in this compound can be categorized into distinct groups based on their connectivity to the carbon atoms, which influences their electron density: B(3,6) < B(4,5,7,11) < B(8,10) < B(9,12).[3] This electronic differentiation is a key principle in achieving regioselectivity.
Key Strategies:
-
Exploiting Inherent Electronic Bias: Electron-rich transition metal catalysts tend to react with the most electron-deficient B(3,6)–H bonds, while electron-deficient catalysts favor the more electron-rich B(8,9,10,12)–H bonds.[4]
-
Directing Groups: The introduction of a directing group onto the carborane cage can steer the catalyst to a specific B-H bond, enabling functionalization at positions that are otherwise difficult to access, such as the B(4) and B(5) vertices.[5]
-
Steric Hindrance: Bulky substituents on the carborane cage can block certain B-H positions, thereby directing functionalization to less sterically hindered sites.[6][7]
Below is a logical workflow to guide the selection of an appropriate functionalization strategy.
Quantitative Data Summary
The following tables summarize the reaction conditions and outcomes for key regioselective functionalization reactions of this compound.
Table 1: Iridium-Catalyzed B(3,6)-Diborylation
| Entry | Substrate (1 equiv.) | Catalyst (mol%) | Ligand (mol%) | Reagent (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | This compound | [Ir(cod)Cl]₂ (3.5) | 2-MePy (21) | B₂pin₂ (4.0) | THF | 110 | 5 | 3,6-di(Bpin)-o-carborane | 95 | [6][8] |
| 2 | 9-vinyl-o-carborane | [Ir(cod)Cl]₂ (3.5) | 2-MePy (21) | B₂pin₂ (4.0) | THF | 110 | 5 | 3,6-di(Bpin)-9-(ethyl)-o-carborane | 91 | [6][8] |
Table 2: Palladium-Catalyzed B(3,4)-Diarylation with a Weak Amide Directing Group
| Entry | Substrate (1 equiv.) | Catalyst (mol%) | Additive (equiv.) | Arylating Agent (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | 1-(p-tolylcarbamoyl)-o-carborane | Pd(OAc)₂ (10) | AgTFA (2.0) | 1-iodo-4-methylbenzene (2.2) | HFIP | RT | 24 | 1-(p-tolylcarbamoyl)-3,4-di(p-tolyl)-o-carborane | 85 | [9] |
| 2 | 1-(phenylcarbamoyl)-o-carborane | Pd(OAc)₂ (10) | AgTFA (2.0) | 1-iodo-4-nitrobenzene (2.2) | HFIP | RT | 24 | 1-(phenylcarbamoyl)-3,4-di(4-nitrophenyl)-o-carborane | 72 | [9] |
Table 3: Rhodium-Catalyzed B(4)-Amidation with a Carboxylic Acid Directing Group
| Entry | Substrate (1 equiv.) | Catalyst (mol%) | Additive (equiv.) | Amidating Agent (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | This compound-1-carboxylic acid | [CpRhCl₂]₂ (2.5) | AgSbF₆ (10), NaOAc (20) | 3-phenyl-1,4,2-dioxazol-5-one (1.2) | DCE | 60 | 12 | 4-(benzamido)-o-carborane-1-carboxylic acid | 92 | [4][10] |
| 2 | This compound-1-carboxylic acid | [CpRhCl₂]₂ (2.5) | AgSbF₆ (10), NaOAc (20) | 3-methyl-1,4,2-dioxazol-5-one (1.2) | DCE | 60 | 12 | 4-(acetamido)-o-carborane-1-carboxylic acid | 88 | [4][10] |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Regioselective B(3,6)-Diborylation of this compound
This protocol describes the direct diborylation of the most electron-deficient B(3) and B(6) positions of this compound using an iridium catalyst.[6][8]
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
Di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]₂)
-
2-Methylpyridine (2-MePy)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nitrogen gas supply
-
Standard Schlenk line equipment
-
Silica (B1680970) gel for column chromatography (230-400 mesh)
-
n-hexane and ethyl acetate (B1210297) for elution
Procedure:
-
To an oven-dried Schlenk flask, add this compound (0.5 mmol, 1.0 equiv.), B₂pin₂ (508 mg, 2.0 mmol, 4.0 equiv.), [Ir(cod)Cl]₂ (12 mg, 0.0175 mmol, 3.5 mol%), and 2-MePy (10.3 mg, 0.105 mmol, 21 mol%).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF (5 mL) via syringe.
-
Seal the flask and stir the reaction mixture at 110 °C (oil bath temperature) for 5 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (10:1 v/v) as the eluent to afford the B(3,6)-diborylated product.
A representative reaction mechanism is depicted below.
Protocol 2: Directing Group-Assisted Palladium-Catalyzed B(3,4)-Diarylation
This protocol details the diarylation at the B(3) and B(4) positions of an this compound bearing a weak amide directing group at the C1 position.[9]
Materials:
-
1-(Arylcarbamoyl)-o-carborane
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver trifluoroacetate (B77799) (AgTFA)
-
Aryl iodide
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Standard laboratory glassware
Procedure:
-
In a screw-capped vial, combine the 1-(arylcarbamoyl)-o-carborane (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), AgTFA (88.4 mg, 0.4 mmol, 2.0 equiv.), and the aryl iodide (0.44 mmol, 2.2 equiv.).
-
Add HFIP (2.0 mL) to the vial.
-
Seal the vial and stir the mixture at room temperature for 24 hours.
-
After the reaction is complete, dilute the mixture with dichloromethane (B109758) (DCM) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the B(3,4)-diarylated product.
Protocol 3: Directing Group-Assisted Rhodium-Catalyzed B(4)-Amidation
This protocol describes the amidation of the B(4)-H bond of this compound-1-carboxylic acid, where the carboxyl group acts as a directing group.[4][10]
Materials:
-
This compound-1-carboxylic acid
-
Pentamethylcyclopentadienyl rhodium(III) chloride dimer ([Cp*RhCl₂]₂)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Sodium acetate (NaOAc)
-
3-Aryl/alkyl-1,4,2-dioxazol-5-one
-
1,2-Dichloroethane (DCE)
-
Nitrogen gas supply
-
Standard Schlenk line equipment
Procedure:
-
To a dried Schlenk tube, add this compound-1-carboxylic acid (0.2 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%), and NaOAc (3.3 mg, 0.04 mmol, 20 mol%).
-
Add the 3-substituted-1,4,2-dioxazol-5-one (0.24 mmol, 1.2 equiv.).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous DCE (2.0 mL) via syringe.
-
Seal the tube and stir the reaction mixture at 60 °C for 12 hours.
-
Cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography (TLC) to obtain the pure B(4)-amidated product.
Application in Drug Development: Targeting the HIF-1α Signaling Pathway
Functionalized o-carboranes have shown promise as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway, a key regulator of cellular response to low oxygen levels and a critical target in cancer therapy.[11] The hydrophobic and three-dimensional nature of the carborane cage can be exploited to design potent inhibitors that disrupt the function of HIF-1α, a key protein in this pathway.
Under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in angiogenesis, cell proliferation, and survival. Carborane-based inhibitors can interfere with this cascade at various points, such as by inhibiting the chaperone activity of Hsp60, which is involved in the proper folding and function of HIF-1α.[11]
By leveraging the synthetic strategies outlined in this document, researchers can create a diverse library of regioselectively functionalized o-carboranes for screening against various biological targets, paving the way for the development of next-generation therapeutics.
References
- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 2. Regioselective B(3,4)–H arylation of o-carboranes by weak amide coordination at room temperature - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. medium.com [medium.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A strategy for regioselective B–H functionalization of o-carboranes via base metal catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Progress and perspectives on directing group-assisted palladium-catalysed C-H functionalisation of amino acids and peptides : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. Nucleophilic substitution: a facile strategy for selective B-H functionalization of carboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective B(3,4)–H arylation of o-carboranes by weak amide coordination at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective B(3,4)-H arylation of o-carboranes by weak amide coordination at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rhodium-Catalyzed Directed C-H Amidation of Imidazoheterocycles with Dioxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Transition Metal-Catalyzed B-H Activation of o-Carborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboranes, a class of polyhedral carbon-boron molecular clusters, are often regarded as three-dimensional analogues of benzene.[1][2][3] Their unique properties, including exceptional thermal and chemical stability, hydrophobicity, and icosahedral geometry, make them highly valuable building blocks in materials science, organometallic chemistry, and medicine.[4][5] In particular, the functionalization of carboranes is crucial for their application in drug development, where they can act as pharmacophores or boron delivery agents for Boron Neutron Capture Therapy (BNCT).[4][6]
While the C-H bonds of o-carborane are weakly acidic and readily functionalized, the selective activation of its ten chemically similar B-H bonds presents a significant challenge.[2] Recent years have seen substantial progress in overcoming this hurdle through transition metal catalysis, enabling vertex-specific functionalization of the carborane cage.[1][2] This document provides an overview of key strategies, quantitative data, and detailed protocols for the transition metal-catalyzed B-H activation of this compound, focusing on iridium, palladium, and ruthenium-based systems.
General Principles of Regioselectivity
The ten boron vertices of this compound exhibit different electronic properties due to the electron-withdrawing nature of the adjacent carbon atoms. This electronic differentiation is the basis for achieving regioselectivity in B-H activation. The electron density follows the trend: B(3,6) < B(4,5,7,11) < B(8,10) < B(9,12).[7][8] A general strategy has emerged based on this property:
-
Electron-Rich Metal Catalysts (e.g., Ir(I)): These catalysts preferentially activate the most electron-deficient B(3,6)-H bonds.[8][9]
-
Electron-Deficient Metal Catalysts (e.g., Pd(II)): These catalysts tend to activate the more electron-rich B(8,9,10,12)-H bonds.[8][9]
-
Directing Groups: To target the B(4,5,7,11)-H bonds, which have intermediate electronic character, a directing group attached to a cage carbon is often employed to steer the metal catalyst to a specific adjacent or remote boron atom.[9][10]
References
- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 2. Controlled functionalization of this compound via transition metal catalyzed B–H activation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIOC researchers make considerable progress in selective catalytic borylation of carboranes----Newsletter [newsletter.cas.cn]
- 8. A Strategy for Selective Catalytic B-H Functionalization of o-Carboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iridium(III)-catalyzed remote B(9)−H alkylation of o-carboranes with nitrile template - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of o-Carborane Derivatives by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-carboranes (1,2-dicarba-closo-dodecaboranes) are unique icosahedral boron clusters with exceptional thermal and chemical stability. Their three-dimensional structure and the ability to be functionalized at both carbon and boron vertices make them attractive pharmacophores and building blocks in medicinal chemistry and materials science. The synthesis of o-carborane derivatives often results in mixtures of regioisomers or products contaminated with starting materials and byproducts, necessitating efficient purification strategies. This document provides detailed application notes and protocols for the purification of this compound derivatives using various chromatographic techniques, including Thin-Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC).
Chromatographic Purification Workflow
The general workflow for the purification of this compound derivatives involves an initial analysis by TLC to determine the optimal separation conditions, followed by preparative separation using column chromatography or HPLC.
Caption: General workflow for the purification of this compound derivatives.
Thin-Layer Chromatography (TLC)
TLC is an essential technique for the rapid analysis of reaction mixtures and for determining the optimal solvent system for column chromatography.
Protocol 1: General TLC Analysis of this compound Derivatives
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Eluent (e.g., hexane (B92381)/ethyl acetate (B1210297) or hexane/dichloromethane mixtures)
-
Visualization agent (e.g., UV lamp, palladium chloride stain)
Procedure:
-
Prepare a developing chamber by adding the chosen eluent to a depth of approximately 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber, ensuring the baseline is above the eluent level.
-
Allow the eluent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the separated spots using a UV lamp (254 nm).
-
If compounds are not UV-active, use a chemical stain. For carborane-containing compounds, a palladium chloride stain (1 wt% PdCl₂ in 6M HCl) is effective; spots will develop upon gentle heating.
-
Calculate the Retention Factor (R_f) for each spot. An R_f value between 0.2 and 0.4 for the desired compound is generally ideal for scaling up to column chromatography.
Data Presentation: TLC of this compound Derivatives
| Compound Class | Stationary Phase | Mobile Phase (v/v) | R_f Values | Citation |
| Isomeric Iodo-phenyl-o-carboranes | Silica (B1680970) Gel | 4:1 Hexane/CH₂Cl₂ | 0.39 (9-iodo isomer), 0.32 (12-iodo isomer) | |
| Aryl-o-carboranes | Silica Gel | 9:1 Hexane/CH₂Cl₂ | Varies depending on aryl substituent | |
| Carborane RAFT Agents | Silica Gel | 95:5 Hexane/Acetone | ~0.8 |
Column Chromatography
Column chromatography is the most common method for the preparative purification of this compound derivatives. Both isocratic and gradient elution techniques can be employed.
Protocol 2: Isocratic Column Chromatography
Materials:
-
Glass column
-
Stationary phase (Silica gel, 230-400 mesh)
-
Eluent (determined from TLC analysis)
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, ensuring a level surface. Add another layer of sand on top.
-
Continuously run eluent through the column, ensuring it never runs dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, adsorb the crude mixture onto a small amount of silica gel or Celite by dissolving the compound, adding the adsorbent, and removing the solvent under reduced pressure.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound derivative.
-
Protocol 3: Gradient Column Chromatography
For complex mixtures where components have a wide range of polarities, gradient elution is more effective.
Procedure:
-
Pack the column and load the sample as described in Protocol 2, starting with a low-polarity eluent.
-
Gradually increase the polarity of the eluent during the separation. This is typically done by slowly increasing the proportion of a more polar solvent in the mobile phase (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
-
Collect and analyze fractions as in the isocratic method.
Data Presentation: Column Chromatography of this compound Derivatives
| Compound/Mixture | Stationary Phase | Mobile Phase (v/v) | Elution Type | Notes | Citation |
| 9-aryl-orththis compound | Silica Gel | Not specified | Isocratic | General purification post-synthesis | |
| 1-phenyl-12-pentyl-o-carborane derivatives | Silica Gel | 12:1 Hexane/Ethyl Acetate | Isocratic | Separation of nitrated isomers | |
| Carborane-containing RAFT agent | Silica Gel | 90:10 Hexane/CH₂Cl₂ | Isocratic | Purification of a dark orange oil | |
| Functionalized o-carboranes | Silica Gel | Starting with low polarity (e.g., Hexane), gradually increasing polar component (e.g., Ethyl Acetate) | Gradient | Recommended for complex mixtures |
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution and is particularly useful for the purification of highly pure compounds for drug development and for the separation of closely related isomers. Analytical HPLC is used for purity assessment, and preparative HPLC is used for isolating larger quantities.
Protocol 4: Analytical and Preparative Reversed-Phase HPLC
This protocol is based on the purification of carborane-containing peptides and can be adapted for other polar this compound derivatives. Scaling up from an analytical to a preparative method involves increasing the column diameter, sample load, and flow rate while maintaining the same stationary phase and mobile phase composition.
Materials:
-
HPLC system with a UV detector
-
Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Preparative C18 column (e.g., 20 x 250 mm, 10 µm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Sample dissolved in a suitable solvent (e.g., mobile phase mixture)
Procedure:
-
Analytical Method Development:
-
Equilibrate the analytical C18 column with the initial mobile phase conditions.
-
Inject a small volume of the sample solution.
-
Run a gradient elution to separate the components (e.g., a linear gradient from 20% to 100% Mobile Phase B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 230 nm or 254 nm).
-
Identify the retention time of the target compound.
-
-
Scale-up to Preparative HPLC:
-
Calculate the appropriate flow rate and sample load for the preparative column based on the analytical conditions.
-
Equilibrate the preparative C18 column.
-
Inject the larger sample volume.
-
Run the same gradient profile, adjusting the time segments as necessary for the higher flow rate.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of the target compound.
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Combine pure fractions and remove the solvent (lyophilization is often used for aqueous mobile phases).
-
Data Presentation: HPLC of this compound Derivatives
| Compound Class | HPLC Mode | Column | Mobile Phase | Flow Rate | Detection | Citation |
| Carborane-containing RGD Peptides | Analytical RP-HPLC | Kromasil 100-5-C18 (4.6 x 250 mm) | A: H₂O + 0.1% TFA; B: MeCN + 0.1% TFA (Gradient) | 0.8 mL/min | 230 nm or 254 nm | |
| General this compound Derivatives (Polar) | Preparative RP-HPLC | C18 (e.g., 20 x 250 mm, 10 µm) | A: H₂O + 0.1% TFA; B: MeCN + 0.1% TFA (Gradient) | Scaled-up from analytical | UV (wavelength dependent on chromophore) |
Conclusion
The purification of this compound derivatives can be effectively achieved using standard chromatographic techniques. Methodical development starting with TLC, followed by preparative separation via column chromatography or HPLC, is crucial for obtaining high-purity materials. The choice of stationary and mobile phases should be tailored to the specific polarity and structural features of the target molecule. The protocols and data presented here provide a comprehensive guide for researchers in the field of carborane chemistry and drug development.
Application Notes and Protocols for X-ray Crystallography in o-Carborane Structure Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the determination of o-carborane and its derivatives' crystal structures using single-crystal X-ray diffraction. o-Carboranes, with their unique icosahedral geometry and potential as pharmacophores, are of significant interest in drug discovery and materials science.[1][2] X-ray crystallography provides the definitive method for elucidating their three-dimensional atomic arrangement, which is crucial for understanding their chemical properties and biological interactions.[3]
Application Notes
This compound (1,2-dicarba-closo-dodecaborane) is a boron-rich cluster with remarkable thermal and chemical stability.[2][4] Its derivatives are being explored for various applications, including Boron Neutron Capture Therapy (BNCT), where the high boron content is advantageous.[2][4] The precise knowledge of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, is fundamental for rational drug design and the development of new materials.[3][5]
X-ray crystallography allows for the unambiguous determination of the absolute configuration of chiral this compound derivatives and provides insights into their solid-state packing and intermolecular interactions, such as hydrogen and halogen bonds.[1][3][5] This information is critical for understanding the physical and biological properties of these compounds. For instance, the C1–C2 bond distance in the this compound cage can vary with substitution, providing insights into the electronic effects of the substituents.[4]
Experimental Protocols
The following protocols outline the key steps for the structure determination of this compound derivatives by single-crystal X-ray diffraction, from crystal growth to data analysis.
Synthesis and Purification of this compound Derivatives
The synthesis of this compound derivatives often involves the functionalization of the acidic C-H groups or electrophilic substitution on the boron atoms.[1][6] For example, 9,12-dibromo-o-carborane can be synthesized by the direct bromination of this compound in the presence of a Lewis acid catalyst like AlCl₃.[1][6]
Protocol for the Synthesis of 9,12-dibromo-orththis compound:
-
To a solution of orththis compound in dichloromethane (B109758), add anhydrous AlCl₃ and stir.
-
Add a solution of Br₂ in dichloromethane dropwise.
-
Heat the reaction mixture under reflux.
-
After cooling, quench the reaction with a solution of Na₂S₂O₃.
-
Extract the product and purify by column chromatography.[6]
Crystallization
Obtaining high-quality single crystals is the most critical and often the most challenging step.
Protocol for Crystallization:
-
Method: Slow evaporation is a common and effective method for growing crystals of this compound derivatives.[1][7]
-
Solvents: A suitable solvent or solvent system must be chosen. Chloroform, toluene, and mixtures like ethanol/ethyl acetate/n-hexane have been successfully used.[1][7][8]
-
Procedure:
-
Dissolve the purified this compound derivative in a minimal amount of the chosen solvent in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial for the formation of single crystals over several days to weeks.[9]
-
X-ray Data Collection
Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.
Protocol for Data Collection:
-
Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Data Collection:
-
Cool the crystal to a low temperature (e.g., 100-150 K) using a cryosystem to minimize thermal vibrations and improve data quality.[1][5]
-
Use a modern CCD or CMOS area detector diffractometer equipped with a monochromatic X-ray source (e.g., Mo-Kα, λ = 0.71073 Å or Cu-Kα, λ = 1.54184 Å).[1][8]
-
Perform a series of ω-scans to collect a complete sphere of diffraction data.[1]
-
Process the raw data, including integration of reflection intensities and absorption correction, using software such as CrysAlisPro.[8][10]
-
Structure Solution and Refinement
The collected data is then used to solve and refine the crystal structure.
Protocol for Structure Solution and Refinement:
-
Structure Solution: The crystal structure can be solved using direct methods or Patterson methods, often implemented in software packages like SHELXT.[6][8]
-
Structure Refinement:
-
Refine the initial structural model by full-matrix least-squares on F² using software like SHELXL.[6][8]
-
Locate and refine all non-hydrogen atoms anisotropically.
-
Position hydrogen atoms based on geometric calculations or from the difference Fourier map and refine them isotropically.
-
The final refinement should result in low R-factors (e.g., R1 < 0.05) and a good-of-fit (GOF) value close to 1, indicating a high-quality structural model.[1]
-
Data Presentation
The following tables summarize crystallographic data for selected this compound derivatives, allowing for easy comparison of their structural parameters.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 9,12-Br₂-o-C₂B₁₀H₁₀ | C₂H₁₀B₁₀Br₂ | Orthorhombic | Pna2₁ | 12.8889(5) | 7.3377(3) | 11.6245(4) | 90 | 1099.39(7) | 4 | [1] |
| 9,12-Cl₂-o-C₂B₁₀H₁₀ | C₂H₁₀B₁₀Cl₂ | Monoclinic | P2₁/n | 7.218(1) | 11.456(2) | 12.987(3) | 91.18(3) | 1072.1(4) | 4 | [11] |
| 1,2-diphenyl-o-carborane | C₁₄H₂₀B₁₀ | Monoclinic | P2₁/c | 10.153(2) | 16.336(3) | 11.168(2) | 113.87(3) | 1693.3(6) | 4 | [4][12] |
| M2 (cholesteryl-o-carborane dyad) | C₄₅H₆₈B₁₀O₂ | Monoclinic | P2₁ | 10.386(2) | 10.639(2) | 19.989(4) | 102.39(3) | 2155.6(8) | 2 | [5] |
| M3 (cholesteryl-o-carborane dyad) | C₄₆H₇₀B₁₀O₂ | Monoclinic | P2₁ | 10.252(2) | 20.370(4) | 11.085(2) | 102.04(3) | 2260.8(8) | 2 | [5] |
| Compound | C1-C2 Bond Length (Å) | B-B Bond Length Range (Å) | B-C Bond Length Range (Å) |
| 1,2-diphenyl-o-carborane | 1.726(2) | 1.75-1.79 | 1.71-1.74 |
| Unsubstituted this compound | 1.629(6) - 1.630(6) | - | - |
Note: The C1-C2 bond in 1,2-diphenyl-o-carborane is significantly longer than in the unsubstituted this compound, indicating electronic effects from the phenyl substituents.[4]
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships in the X-ray crystallographic analysis of this compound derivatives.
Caption: Experimental workflow for this compound structure determination.
Caption: Logical relationship of structure to application.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2-Diphenyl-o-carborane and Its Chromium Derivatives: Synthesis, Characterization, X-ray Structural Studies, and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of the High-Affinity Carborane-Based Cannabinoid Receptor Type 2 PET Ligand [18F]LUZ5-d8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of C-mercuro derivatives of orththis compound. Crystal structure of bis(2-phenyl-ortho-carboran-1-yl)mercury - Anufriev - Russian Journal of Inorganic Chemistry [clinpractice.ru]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for ¹¹B NMR Spectroscopy in o-Carborane Characterization
For: Researchers, scientists, and drug development professionals.
Introduction
o-Carboranes (1,2-dicarba-closo-dodecaboranes) are icosahedral boron clusters with the formula C₂B₁₀H₁₂. Their unique properties, including high thermal and chemical stability, hydrophobicity, and the ability to be functionalized, have led to their extensive use in materials science, catalysis, and medicinal chemistry.[1][2] In drug development, o-carborane moieties serve as unique pharmacophores and are explored for applications like boron neutron capture therapy (BNCT).[3][4]
Given that boron is the predominant element in these clusters, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for their characterization.[4][5] The ¹¹B nucleus (spin I = 3/2, 80.42% natural abundance) provides detailed information about the electronic environment, symmetry, and connectivity of the boron atoms within the cage.[6] This document provides detailed application notes and experimental protocols for the characterization of this compound derivatives using ¹¹B NMR techniques.
Principles of ¹¹B NMR for this compound Analysis
The interpretation of ¹¹B NMR spectra of o-carboranes relies on understanding chemical shifts, coupling constants, and the effects of quadrupolar relaxation.
-
Chemical Shifts (δ): The chemical shift of a ¹¹B nucleus is sensitive to its position in the icosahedral cage and the nature of its substituents. The typical ¹¹B chemical shift range for carboranes is broad, spanning from approximately +20 to -60 ppm.[7] Spectra are referenced to an external standard, typically BF₃·OEt₂ (δ = 0.0 ppm).[8] In unsubstituted this compound, the ten boron atoms give rise to four distinct signals due to the C₂ᵥ symmetry of the molecule, with intensity ratios of 2:2:4:2.
-
Spin-Spin Coupling:
-
¹J(¹¹B-¹H) Coupling: In proton-coupled spectra, each boron atom with a directly attached hydrogen atom appears as a doublet. The magnitude of this coupling constant is typically in the range of 120-180 Hz. Proton-decoupling (¹¹B{¹H}) is commonly employed to simplify the spectrum by collapsing these doublets into singlets, which helps in identifying the number of unique boron environments.[6][9]
-
¹¹B-¹¹B Coupling: Coupling between adjacent boron atoms is usually unresolved in 1D spectra due to the relatively small coupling constants and the line broadening caused by quadrupolar relaxation.[10] However, these correlations are crucial for assignment and can be elucidated using two-dimensional (2D) techniques like ¹¹B-¹¹B COSY.[2][10]
-
-
Quadrupolar Relaxation: As a quadrupolar nucleus (I > 1/2), ¹¹B is subject to efficient quadrupolar relaxation, which can lead to broader spectral lines compared to spin-1/2 nuclei.[11] The linewidth is dependent on the symmetry of the electronic environment around the boron nucleus.
Key ¹¹B NMR Techniques and Applications
One-Dimensional (1D) ¹¹B NMR
-
Proton-Decoupled ¹¹B{¹H} NMR: This is the most fundamental experiment for this compound characterization. It provides a simplified spectrum where each set of chemically equivalent boron atoms appears as a single resonance. The number of signals and their integration values directly reflect the symmetry of the molecule. For example, substitution on the carborane cage will lower its symmetry and increase the number of distinct ¹¹B signals.
-
Proton-Coupled ¹¹B NMR: This experiment is useful for confirming that a boron atom is bonded to a hydrogen atom. The observation of a large ¹J(¹¹B-¹H) coupling confirms the presence of a B-H bond.
Two-Dimensional (2D) NMR
-
¹¹B-¹¹B COSY (Correlation Spectroscopy): This is a powerful technique for establishing the connectivity of the boron atoms within the carborane cage.[10] The presence of a cross-peak between two ¹¹B signals in a COSY spectrum indicates that these boron atoms are bonded to each other. This is invaluable for the unambiguous assignment of signals to specific boron positions, especially in low-symmetry or polysubstituted derivatives.[2] The experiment is performed with proton decoupling to enhance resolution.[10]
-
¹H-¹¹B HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These experiments correlate ¹¹B nuclei with their directly attached protons. This can be particularly useful for assigning proton signals that are coupled to boron, which often appear as broad, complex multiplets in standard ¹H NMR spectra.[6]
Applications
-
Structural Verification and Isomer Identification: The ¹¹B NMR spectrum is a unique fingerprint for a given carborane derivative. Comparing spectra allows for the differentiation between isomers (e.g., ortho-, meta-, and para-carborane).[5]
-
Confirmation of Substitution: Regioselective substitution at specific boron vertices results in predictable changes in the ¹¹B NMR spectrum. The substituted boron atom experiences a significant chemical shift change, and the overall symmetry reduction leads to a more complex signal pattern.
-
Purity Assessment and Quantitative Analysis: ¹¹B NMR can be used to assess the purity of this compound compounds. The presence of unexpected signals may indicate impurities or degradation products. Quantitative ¹¹B NMR (qNMR) can also be employed to determine the concentration of boron-containing species in a sample.[12]
-
Stability Studies in Drug Development: For carborane-based drug candidates, it is crucial to assess their stability under physiological conditions. ¹¹B{¹H} NMR spectroscopy is an excellent method to monitor for potential cage degradation or deboronation over time.[1]
Data Presentation: ¹¹B Chemical Shifts of this compound
The following tables summarize typical ¹¹B NMR chemical shift data for this compound and a substituted derivative.
Table 1: Typical ¹¹B{¹H} NMR Chemical Shifts for Unsubstituted this compound (1,2-closo-C₂B₁₀H₁₂) in CDCl₃
| Boron Position(s) | Chemical Shift (δ, ppm) | Relative Intensity |
| B(9, 12) | ~ -3.1 | 2 |
| B(8, 10) | ~ -7.5 | 2 |
| B(4, 5, 7, 11) | ~ -11.5 | 4 |
| B(3, 6) | ~ -14.8 | 2 |
| Data compiled from multiple sources. Actual values may vary slightly based on solvent and concentration. |
Table 2: Comparison of ¹¹B{¹H} NMR Chemical Shifts for B-Iodo-o-Carborane Derivatives
| Boron Position | This compound (δ, ppm) | 9,12-I₂-o-carborane (δ, ppm) |
| B(9, 12) | ~ -3.1 | ~ -14.9 (B-I) |
| B(8, 10) | ~ -7.5 | ~ -5.8 |
| B(4, 5, 7, 11) | ~ -11.5 | ~ -10.5, -12.4 |
| B(3, 6) | ~ -14.8 | ~ -13.6 |
| Reference data adapted from literature reports.[2] Note the significant upfield shift of the substituted B(9,12) positions. |
Experimental Protocols
Protocol 1: Sample Preparation for ¹¹B NMR
This protocol outlines the standard procedure for preparing an this compound sample for NMR analysis.
-
Select NMR Tube: For optimal results, especially for quantitative measurements or samples with low concentration, use a 5 mm quartz NMR tube to minimize the broad background signal from borosilicate glass.[13] For routine qualitative spectra, a standard high-quality borosilicate glass tube (e.g., Wilmad 535-PP or equivalent) is acceptable.
-
Weigh Sample: Weigh 10-20 mg of the solid this compound compound into a clean, dry vial.[14]
-
Select Solvent: Choose a deuterated solvent in which the sample is soluble (e.g., CDCl₃, acetone-d₆, benzene-d₆). Ensure the solvent does not have signals that overlap with regions of interest.
-
Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[14][15] Gently swirl or vortex to ensure complete dissolution.
-
Filter Sample: To remove any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube.[16] This can be done by passing the solution through a small plug of glass wool or Kimwipe placed inside a Pasteur pipette.[15][16]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Reference: The chemical shifts will be referenced to the external standard BF₃·OEt₂ (δ = 0.0 ppm) by the spectrometer software.[8]
Protocol 2: Acquisition of a Standard 1D ¹¹B{¹H} Spectrum
This protocol provides general parameters for acquiring a proton-decoupled ¹¹B spectrum.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field for optimal homogeneity.
-
Load Experiment: Load a standard ¹¹B{¹H} experiment parameter set.
-
Set Spectral Width: Set a spectral width that encompasses the expected chemical shift range for carboranes (e.g., +20 ppm to -60 ppm).
-
Transmitter Offset: Center the transmitter frequency in the middle of the spectral window.
-
Acquisition Parameters:
-
Pulse Width: Use a calibrated 90° pulse.
-
Relaxation Delay (d1): Set to 1-2 seconds. For quantitative analysis, a longer delay (5 x T₁) is required.
-
Number of Scans (ns): Start with 64 or 128 scans and adjust as needed based on sample concentration to achieve adequate signal-to-noise.
-
-
Decoupling: Ensure broadband proton decoupling (e.g., garp or waltz16) is active during the acquisition period.
-
Acquire Data: Start the acquisition.
-
Processing: After acquisition, apply an exponential line broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation, phase correction, and baseline correction.
Protocol 3: Acquisition of a 2D ¹¹B-¹¹B COSY Spectrum
This protocol provides a general guide for a ¹¹B-¹¹B COSY experiment.
-
Instrument Setup: Lock and shim the instrument as described in Protocol 2.
-
Load Experiment: Load a standard COSY experiment parameter set configured for ¹¹B observation with ¹H decoupling.
-
Set Spectral Widths (F2 and F1): Set the spectral widths in both the direct (F2) and indirect (F1) dimensions to cover the full range of ¹¹B signals.
-
Acquisition Parameters:
-
Number of Increments (F1): Collect 256 to 512 increments in the indirect dimension.
-
Number of Scans (ns): Use 8 to 16 scans per increment, depending on the sample concentration.
-
Relaxation Delay (d1): Use a delay of 1.0-1.5 seconds.
-
-
Decoupling: Ensure broadband proton decoupling is active throughout the entire pulse sequence.
-
Acquire Data: Start the 2D acquisition. This experiment may take several hours depending on the parameters chosen.
-
Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions, followed by 2D Fourier transformation, phasing, and baseline correction. Symmetrize the final spectrum if necessary.
Visualizations
Caption: Experimental workflow for this compound characterization by ¹¹B NMR.
Caption: Structure and vertex numbering of this compound.
Caption: Logic for spectral interpretation to determine this compound structure.
References
- 1. Development of the High-Affinity Carborane-Based Cannabinoid Receptor Type 2 PET Ligand [18F]LUZ5-d8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resonance and structural assignment in (car)borane clusters using 11 B residual quadrupolar couplings - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05054H [pubs.rsc.org]
- 6. University of Ottawa NMR Facility Blog: 1H NMR with 11B Decoupling [u-of-o-nmr-facility.blogspot.com]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 10. University of Ottawa NMR Facility Blog: 11B COSY [u-of-o-nmr-facility.blogspot.com]
- 11. znaturforsch.com [znaturforsch.com]
- 12. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR Protocols [nmr.chem.ucsb.edu]
- 14. cif.iastate.edu [cif.iastate.edu]
- 15. sites.bu.edu [sites.bu.edu]
- 16. NMR Sample Preparation [nmr.chem.umn.edu]
Application Notes and Protocols: o-Carborane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Carborane, a unique 12-vertex cluster of ten boron atoms and two carbon atoms, has emerged as a fascinating pharmacophore in modern medicinal chemistry. Its three-dimensional structure, hydrophobicity, and high boron content make it a valuable building block for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in various areas of drug discovery, with a focus on oncology.
This compound as Carbonic Anhydrase IX Inhibitors
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in many types of solid tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. This compound-based sulfonamides have been developed as potent and selective inhibitors of CAIX.
Quantitative Data: Inhibition of Carbonic Anhydrases by this compound Derivatives
The following table summarizes the in vitro inhibitory activity of selected this compound sulfonamides against human CAII (a ubiquitous isoform) and the cancer-associated CAIX. The selectivity index (SI) indicates the preference for inhibiting CAIX over CAII.
| Compound ID | Linker Length (n) | R Group | Kᵢ (nM) vs hCAII | Kᵢ (nM) vs hCAIX | Selectivity Index (CAII/CAIX) |
| 1a | 1 | H | 120 | 15 | 8 |
| 2a | 2 | H | 150 | 5.5 | 27 |
| 3a | 3 | H | 615 | 0.5 | 1230 |
| 4a | 4 | H | 850 | 1.2 | 708 |
| 5a | 5 | H | >10000 | 25.4 | >394 |
| 6a | 6 | H | >10000 | 39.8 | >251 |
Data compiled from published studies.[1][2]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This protocol describes the determination of inhibition constants (Kᵢ) for this compound derivatives against carbonic anhydrases using a stopped-flow spectrophotometer to measure the inhibition of CO₂ hydration.[2]
Materials:
-
Recombinant human carbonic anhydrase (hCAII and hCAIX)
-
CO₂-saturated water
-
Assay Buffer: 20 mM HEPES or Trizma base, pH 7.4
-
pH indicator: p-nitrophenol (400 µM)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the hCA enzyme in the assay buffer.
-
Prepare serial dilutions of the this compound test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Execution:
-
Equilibrate the stopped-flow instrument to 25°C.
-
Load one syringe of the stopped-flow apparatus with the enzyme solution containing the pH indicator and the test inhibitor at various concentrations.
-
Load the second syringe with CO₂-saturated water.
-
Rapidly mix the contents of the two syringes to initiate the enzymatic reaction.
-
Monitor the change in absorbance of the pH indicator over time at its λ_max (e.g., 400 nm for p-nitrophenol) as the pH decreases due to the formation of carbonic acid.
-
-
Data Analysis:
-
Determine the initial rate of the reaction for each inhibitor concentration by fitting the initial linear portion of the absorbance versus time curve.
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/K_m), where [S] is the substrate concentration and K_m is the Michaelis-Menten constant for the enzyme.
-
Caption: Inhibition of CAIX by this compound sulfonamides.
This compound as Hypoxia-Inducible Factor-1 (HIF-1) Inhibitors
HIF-1 is a key transcription factor that plays a central role in the cellular response to hypoxia and is a critical driver of tumor progression and angiogenesis. Several this compound derivatives have been identified as potent inhibitors of HIF-1 transcriptional activity.
Quantitative Data: Inhibition of HIF-1 Transcriptional Activity
The following table presents the half-maximal inhibitory concentrations (IC₅₀) of selected this compound derivatives against HIF-1 transcriptional activity in HeLa cells.
| Compound ID | Substituent (R) | HIF-1 Transcription IC₅₀ (µM) |
| 1d | 4-Fluorophenyl | 0.53 |
| 1g | 4-Chlorophenyl | 1.9 |
| 1h | 4-Bromophenyl | 0.35 |
| 1l | 4-Iodophenyl | 1.4 |
| LW6 | (Reference Compound) | >10 |
Data from cell-based reporter gene assays under hypoxic conditions.[3][4]
Experimental Protocol: HIF-1 Reporter Gene Assay
This protocol describes a cell-based luciferase reporter assay to screen for inhibitors of HIF-1 transcriptional activity.[4]
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
HRE-luciferase reporter plasmid (containing Hypoxia Response Elements driving firefly luciferase expression)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Hypoxia chamber or chemical hypoxia-inducing agents (e.g., CoCl₂)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
-
Compound Treatment and Hypoxia Induction:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the this compound test compounds or a vehicle control (DMSO).
-
Incubate the plate under hypoxic conditions (e.g., 1% O₂) or treat with a chemical inducer of hypoxia for 16-24 hours.
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of HIF-1 transcriptional activity for each compound concentration relative to the vehicle-treated control under hypoxic conditions.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for HIF-1 reporter gene assay.
This compound as Steroid Receptor Modulators
The unique three-dimensional and hydrophobic nature of the this compound cage makes it an excellent scaffold for designing ligands that can interact with the ligand-binding domains of steroid hormone receptors, such as the estrogen receptor (ER) and androgen receptor (AR).
Quantitative Data: Binding Affinity of this compound Derivatives for Estrogen Receptors
The following table shows the relative binding affinities (RBA) of this compound-based compounds for ERα and ERβ compared to 17β-estradiol (E2).
| Compound ID | Receptor | IC₅₀ (nM) | RBA (%) vs E2 |
| BE120 | ERα | 1.5 | 100 |
| ERβ | 0.1 | 1000 | |
| BA321 | ERα | 25 | 6 |
| ERβ | 5 | 20 | |
| 17β-Estradiol | ERα | 1.5 | 100 |
| ERβ | 1.0 | 100 |
Data obtained from competitive binding assays.[5][6]
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
This protocol outlines a competitive binding assay to determine the relative binding affinities of this compound derivatives for the estrogen receptor using rat uterine cytosol.[7]
Materials:
-
Rat uterine cytosol (source of ER)
-
Radiolabeled estradiol (B170435) ([³H]-E2)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compounds (this compound derivatives)
-
Assay Buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Rat Uterine Cytosol:
-
Homogenize uteri from immature female rats in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Perform ultracentrifugation of the supernatant to obtain the cytosol containing the estrogen receptors.
-
-
Competitive Binding Assay:
-
In assay tubes, add a fixed concentration of [³H]-E2.
-
Add increasing concentrations of either unlabeled 17β-estradiol (for the standard curve) or the this compound test compound.
-
Add the rat uterine cytosol to each tube and incubate to allow for competitive binding.
-
To separate bound from free radioligand, add HAP slurry to each tube, incubate, and then wash the HAP pellet to remove unbound [³H]-E2.
-
-
Quantification and Data Analysis:
-
Add scintillation cocktail to the HAP pellets and measure the radioactivity using a scintillation counter.
-
Plot the amount of bound [³H]-E2 against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2.
-
Calculate the relative binding affinity (RBA) of the test compound compared to 17β-estradiol using the formula: RBA = (IC₅₀ of E2 / IC₅₀ of test compound) x 100.
-
This compound in Boron Neutron Capture Therapy (BNCT)
BNCT is a binary radiation therapy that utilizes the selective accumulation of boron-10 (B1234237) (¹⁰B) in tumor cells, followed by irradiation with a thermal neutron beam. The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction that releases high-energy alpha particles and lithium-7 (B1249544) nuclei, which have a short path length and selectively kill the tumor cells. This compound, with its high boron content, is a key component in the development of third-generation BNCT agents.
Quantitative Data: Boron Concentration in Tumors
The following table shows the boron concentrations achieved in tumors with different this compound-based delivery systems. A concentration of at least 20 µg ¹⁰B/g of tumor is generally considered necessary for effective BNCT.
| BNCT Agent/Delivery System | Tumor Model | Boron Concentration (µg ¹⁰B/g tumor) | Tumor-to-Blood Ratio |
| BPA | C6 Glioma | 15-25 | ~3:1 |
| BSH | C6 Glioma | 10-20 | ~2:1 |
| Carboranyl-porphyrin | F98 Glioma | >50 | >5:1 |
| Carborane-loaded Liposomes | EMT6 Mammary Adenocarcinoma | >30 | >4:1 |
Data compiled from various in vivo studies.[8][9][10]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT assay to evaluate the cytotoxicity of this compound compounds, a crucial step in the development of BNCT agents.[11]
Materials:
-
Cancer cell line (e.g., U87 glioblastoma cells)
-
Cell culture medium and supplements
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound test compounds in cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Caption: Boron Neutron Capture Therapy (BNCT) mechanism.
References
- 1. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ortho-Carboranylphenoxyacetanilides as inhibitors of hypoxia-inducible factor (HIF)-1 transcriptional activity and heat shock protein (HSP) 60 chaperon activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of hypoxia-inducible factor (HIF)-1α inhibitors: effect of orththis compound substituents on HIF transcriptional activity under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BA321, a novel carborane analog that binds to androgen and estrogen receptors, acts as a new selective androgen receptor modulator of bone in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. New Boron Delivery Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for o-Carborane Derivatives in Boron Neutron Capture Therapy (BNCT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of o-carborane derivatives as boron delivery agents for Boron Neutron Capture Therapy (BNCT), a promising binary cancer treatment. The document outlines the synthesis, in vitro evaluation, and in vivo application of these compounds, offering detailed protocols for key experiments and summarizing crucial quantitative data.
Introduction to this compound in BNCT
Boron Neutron Capture Therapy (BNCT) is a non-invasive therapeutic modality for treating cancer. It is based on the nuclear capture reaction that occurs when non-radioactive boron-10 (B1234237) (¹⁰B) is irradiated with a low-energy thermal neutron beam, producing high linear energy transfer (LET) alpha particles (⁴He) and recoiling lithium-7 (B1249544) (⁷Li) nuclei.[1][2] These particles have a short path length of approximately 5-9 µm, confining the cytotoxic effects primarily to boron-loaded cells.[3] The success of BNCT is critically dependent on the selective delivery of a sufficient concentration of ¹⁰B to tumor cells (approximately 20–40 µg ¹⁰B/g of tumor tissue).[3][4]
o-Carboranes, icosahedral clusters of ten boron atoms and two carbon atoms (C₂B₁₀H₁₂), are highly promising candidates for BNCT agents due to their high boron content, exceptional chemical and thermal stability, and the versatility of their synthetic chemistry.[5][6] However, the inherent hydrophobicity of the carborane cage often necessitates chemical modification to improve aqueous solubility and tumor-targeting capabilities.[4][7] This has led to the development of a wide array of this compound derivatives, which are functionalized with various moieties such as carbohydrates, amino acids, nucleosides, and peptides, or incorporated into delivery systems like liposomes and nanoparticles.[1][4][6]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives for BNCT typically involves the functionalization of the carbon atoms or, less commonly, the boron atoms of the carborane cage. A common strategy is the reaction of decaborane (B607025) with an alkyne to form the this compound cage, which can then be further modified.[5]
One prevalent synthetic route is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate the carborane moiety to a targeting molecule.[5][8] For instance, a propargyl-orththis compound can be reacted with an azido-functionalized targeting group, such as a glucosamine (B1671600) derivative, to yield the desired conjugate.[8]
Another approach involves the alkylation of the carborane cage. For example, (aminoalkyl)-1,2-closo-dodecaboranes have been synthesized to provide a functional group for covalent attachment to other molecules.[9] Furthermore, the deboronation of orththis compound can produce the open-cage nidthis compound, which can be used to synthesize metallacarboranes like cobalt bis(dicarbollide) (COSAN).[4]
In Vitro Evaluation of this compound Derivatives
The initial assessment of novel this compound derivatives involves a series of in vitro experiments to determine their cytotoxicity, cellular uptake, and intracellular localization.
Quantitative Data from In Vitro Studies
The following table summarizes key quantitative data from in vitro studies of various this compound derivatives.
| Derivative/Formulation | Cell Line | Boron Concentration in Medium (µg B/ml) | Cellular Boron Uptake | Cytotoxicity (e.g., IC50) | Reference |
| o-Carboranylalanine (CBA) | Human Melanoma MRA 27 | 106 | 255 µg B/10⁹ cells | Not specified | [10] |
| Boronophenylalanine (BPA) | Human Melanoma MRA 27 | 95 | 192 µg B/10⁹ cells | Not specified | [10] |
| Cationic Liposomes with LCOB¹/H₂PzCOB² | DHD/K12/TRb Rat Colon Carcinoma | Not specified | >30 times higher than BPA | Not specified | [11][12] |
| o-CB-Gln³ | Rat Glioma (C6) | Not specified | Same as BSH⁴ | Not specified | [13] |
| o-CB-Gln³ | Hepatoma Tissue Culture (HTC) | Not specified | 50% decrease vs. BSH⁴ | Not specified | [13] |
| o-CB-Gln³ | Healthy Hepatocytes | Not specified | 80% decrease vs. BSH⁴ | Not specified | [13] |
| Carborane-containing MMP⁵ Ligands (1 & 2) | Squamous Cell Carcinoma (SCC)VII | Not specified | Actively accumulated | IC50: 2.04x10⁻² & 2.67x10⁻² mg/mL | [5] |
| AB-Lac⁶ particles with this compound | 4T1 Murine Breast Cancer | Not specified | 13 x 10⁹ B atoms/cell (at 2h) | Non-cytotoxic at tested concentrations | [14] |
| AB-Lac⁶ particles with diC6-Carb⁷ | 4T1 Murine Breast Cancer | 2 mM B equivalent | 35 x 10⁹ B atoms/cell | Non-cytotoxic at tested concentrations | [14] |
¹LCOB: o-closocarboranyl β-lactoside ²H₂PzCOB: 1-methyl-o-closocarboranyl-2-hexylthioporphyrazine ³o-CB-Gln: this compound conjugated to a glutamine residue ⁴BSH: Sodium borocaptate ⁵MMP: Matrix Metalloproteinase ⁶AB-Lac: AB-type Lactosome ⁷diC6-Carb: 1,2-dihexyl-o-carborane
Experimental Protocol: In Vitro Cellular Boron Uptake Assay
This protocol outlines a general procedure for determining the cellular uptake of this compound derivatives.
1. Cell Culture:
-
Culture the desired cancer cell line (e.g., U87-MG glioblastoma, B16-F10 melanoma) in the appropriate medium supplemented with fetal bovine serum and antibiotics.[8][11]
-
Seed the cells in 6-well plates at a density of 3 x 10⁵ cells per well and allow them to adhere for 24 hours.[15]
2. Treatment with Boron Compounds:
-
Prepare solutions of the this compound derivative and a control compound (e.g., BPA) in the cell culture medium at various concentrations.[10][15]
-
Remove the existing medium from the cells and add the medium containing the boron compounds.
-
Incubate the cells for a defined period (e.g., 3, 6, 12, or 24 hours) at 37°C.[10][15]
3. Cell Harvesting and Preparation:
-
After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any extracellular boron compounds.
-
Detach the cells using trypsin-EDTA, and then centrifuge to obtain a cell pellet.[16]
-
Count the number of cells in a separate, identically treated well to normalize the boron content.
4. Boron Quantification:
-
Digest the cell pellet using nitric acid and hydrogen peroxide.[16]
-
Analyze the boron concentration in the digested samples using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or alpha spectrometry.[12][17]
-
Express the results as µg of boron per 10⁹ cells or as the number of boron atoms per cell.[10][14]
Experimental Workflow for In Vitro Cellular Uptake
Caption: Workflow for determining the in vitro cellular uptake of this compound derivatives.
In Vivo Evaluation of this compound Derivatives
Following promising in vitro results, this compound derivatives are evaluated in vivo using animal models to assess their biodistribution, pharmacokinetics, and therapeutic efficacy in a BNCT setting.
Quantitative Data from In Vivo Studies
The table below presents a summary of quantitative data from in vivo biodistribution studies of various this compound derivatives.
| Derivative/Formulation | Animal Model | Tumor Type | Tumor Boron Concentration (µg/g) | Tumor/Blood Ratio | Tumor/Normal Tissue Ratio | Reference |
| o-Carboranylalanine (CBA) | BALB/c Mice | Harding-Passey Melanoma | 15.7 - 26.2 (at 3h) | 1.0 - 1.4 | Not specified | [10] |
| BOPP¹ + BPA² | Nude Mice | Undifferentiated Thyroid Carcinoma | 38 - 45 | ~3.8 | Skin: ~1.8, Thyroid: ~6.6 | [18] |
| Na[o-COSAN]³ | Hamsters | Oral Cancer | ~11 | Low | Low | [19] |
| This compound in PLLGA⁴ Nanoparticles | Mice | B16 Melanoma | 20 mg/kg (equivalent to 20 µg/g) | > 5 (at 8-12h) | Not specified | [4] |
| Boronate Ester Polymer Micelles | Mice | B16-F10 Melanoma | Not specified | 2.5 | Not specified | [15] |
| AB-Lac⁵ particles with diC6-Carb⁶ | Mice | 4T1 Breast Cancer | High accumulation up to 72h | Stably high up to 72h | Stably high up to 72h | [14] |
¹BOPP: tetrakis-carborane carboxylate ester of 2,4-bis-(alpha,beta-dihydroxyethyl)-deutero-porphyrin IX ²BPA: p-boronophenylalanine ³Na[o-COSAN]: Sodium salt of cobaltabis(dicarbollide) ⁴PLLGA: Poly(lactic-co-glycolic acid) ⁵AB-Lac: AB-type Lactosome ⁶diC6-Carb: 1,2-dihexyl-o-carborane
Experimental Protocol: In Vivo Biodistribution Study
This protocol describes a general method for evaluating the biodistribution of this compound derivatives in a tumor-bearing animal model.
1. Animal Model and Tumor Implantation:
-
Use an appropriate animal model, such as BALB/c mice or nude mice.[10][18]
-
Induce a tumor by subcutaneously or intramuscularly implanting cancer cells (e.g., B16 melanoma, 4T1 breast cancer) into the flank of the animal.[4][14]
-
Allow the tumor to grow to a suitable size for the study.[10]
2. Administration of Boron Compound:
-
Prepare a sterile solution of the this compound derivative for injection.
-
Administer the compound to the tumor-bearing animals, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at a specified dose (e.g., in mg B/kg body weight).[10][19]
3. Sample Collection:
-
At predetermined time points after administration (e.g., 2, 3, 5, 8, 18, 72 hours), euthanize a group of animals.[14][19]
-
Collect samples of the tumor, blood, and various normal tissues (e.g., skin, liver, kidney, brain).
4. Boron Quantification:
-
Weigh each tissue sample.
-
Digest the tissue samples using an appropriate method (e.g., acid digestion).
-
Determine the boron concentration in each sample using ICP-MS.[17]
-
Calculate the boron concentration in µg of boron per gram of tissue.
5. Data Analysis:
-
Calculate the tumor-to-blood and tumor-to-normal tissue boron concentration ratios to assess the selectivity of the boron delivery agent.
Logical Relationship of BNCT
Caption: The fundamental principle of Boron Neutron Capture Therapy (BNCT).
Conclusion and Future Directions
This compound derivatives represent a highly versatile and promising class of boron delivery agents for BNCT. Their high boron content and chemical stability make them ideal platforms for the development of targeted cancer therapeutics. The functionalization of the carborane cage with targeting moieties and the use of advanced drug delivery systems have shown significant potential in enhancing tumor boron accumulation and improving therapeutic outcomes in preclinical studies.[1][4]
Future research will likely focus on the development of theranostic this compound derivatives that combine therapeutic capabilities with imaging properties, allowing for real-time monitoring of boron biodistribution and facilitating personalized treatment planning.[4][20] Continued efforts in optimizing the design and formulation of these compounds will be crucial for their successful translation into clinical applications, ultimately offering a more effective treatment option for a range of challenging cancers.
References
- 1. Next-Generation Boron Drugs and Rational Translational Studies Driving the Revival of BNCT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing Boron Neutron Capture Therapy (BNCT) to Treat Cancer: An Updated Review on the Latest Developments on Boron Compounds and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boron delivery agents for neutron capture therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carborane-Containing Hydroxamate MMP Ligands for the Treatment of Tumors Using Boron Neutron Capture Therapy (BNCT): Efficacy without Tumor Cell Entry [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A Novel Closo-Orththis compound-Based Glucosamine Derivative as a Promising Agent for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo evaluation of o-carboranylalanine as a potential boron delivery agent for neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Carborane derivatives loaded into liposomes as efficient delivery systems for boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Towards improved boron neutron capture therapy agents: evaluation of in vitro cellular uptake of a glutamine-functionalized carborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Self-Forming Nanosized DDS Particles for BNCT: Utilizing A Hydrophobic Boron Cluster and Its Molecular Glue Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Biodistribution of boron compounds in an animal model of human undifferentiated thyroid cancer for boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of a carborane-containing cholesterol derivative and evaluation as a potential dual agent for MRI/BNCT applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of o-Carborane-Containing Polymers for High-Performance Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of ortho-carborane (this compound) containing polymers. The incorporation of the icosahedral carborane cage into polymer backbones imparts exceptional thermal and oxidative stability, making these materials highly attractive for applications in extreme environments, as ceramic precursors, and in biomedical fields.[1][2][3] This document outlines the primary synthetic strategies, presents key performance data, and offers detailed experimental protocols for the synthesis and characterization of these advanced materials.
Introduction to this compound Polymers
o-Carboranes are polyhedral boron-carbon clusters with the molecular formula C₂B₁₀H₁₂. Their unique three-dimensional, electron-delocalized structure provides remarkable thermal and chemical stability.[1][2][3] When incorporated into polymer chains, either as part of the main chain or as pendant groups, they significantly enhance the material's properties. Key advantages of carborane-containing polymers include high thermal stability, increased ceramic yield upon pyrolysis, and enhanced resistance to oxidation.[1][2][4] These characteristics make them suitable for a range of high-performance applications, including aerospace components, specialty coatings, and as platforms for boron neutron capture therapy (BNCT).[1][2][5]
Synthetic Strategies
The synthesis of this compound-containing polymers can be broadly categorized into two main approaches: step-growth polymerization of difunctional carborane monomers and chain-growth polymerization of monofunctional carborane monomers.[1][2]
Step-Growth Polymerization: This is the most common method and involves the polycondensation of difunctional this compound monomers. A variety of monomers with different reactive groups have been developed, including diols, diamines, dihalides, and dialkynes.[1] These monomers can be reacted with suitable co-monomers to produce a wide range of polymers such as polyesters, polyamides, polyimides, and polyarylenes.[4][6]
Chain-Growth Polymerization: This approach typically involves monomers where the this compound cage is a pendant group attached to a polymerizable moiety like a vinyl or norbornene group.[1][2] Controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Ring-Opening Metathesis Polymerization (ROMP) have been successfully employed to synthesize well-defined carborane-containing polymers with controlled molecular weights and low dispersities.[1][2]
A third strategy involves the post-polymerization modification of a pre-existing polymer with carborane-containing moieties.[1][2]
Data Presentation: Properties of this compound-Containing Polymers
The tables below summarize the thermal properties of various this compound-containing polymers synthesized through different methods. The data highlights the significant improvement in thermal stability imparted by the carborane cage.
Table 1: Thermal Properties of this compound-Containing Polymers from Step-Growth Polymerization
| Polymer Type | Carborane Isomer | Glass Transition Temperature (T g ) (°C) | 5% Weight Loss Temperature (T d5 ) (°C) (Atmosphere) | Ceramic Yield at 1000 °C (%) (Atmosphere) | Reference |
| Polyimide | This compound | ~300-340 | ~480-510 (in N₂) | ~75-80 (in N₂) | [4] |
| Polysiloxane | This compound | Variable | ~400-430 (in N₂) | ~70-75 (in N₂) | [4] |
Note: Data is compiled from multiple sources and may not represent direct comparisons under identical conditions. The trend of high thermal stability is consistently observed.[4]
Table 2: Thermal Properties of this compound-Containing Polyethylene Mimics via ROMP
| Polymer | Carborane Content (mol%) | Decomposition Temperature (T d ) (°C) (in N₂) | Decomposition Temperature (T d ) (°C) (in Air) | Reference |
| HDPE | 0 | ~460 | ~412 | [7] |
| HP1 | 2.5 | ~465 | ~440 | [7] |
| HP2 | 5 | ~479 | ~455 | [7] |
| HP3 | 10 | ~485 | ~465 | [7] |
| HP4 | 15 | ~490 | ~472 | [7] |
| HP5 | 20 | ~498 | ~479 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and characterization of this compound-containing polymers.
Protocol 1: Synthesis of an this compound-Containing Polyfluorene via Yamamoto Polycondensation
This protocol describes a typical step-growth polymerization to incorporate the this compound cage into the polymer backbone.
Materials:
-
1,2-bis(4-bromo-2,5-dihexylphenyl)-o-carborane monomer
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene (B28343), anhydrous
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox, add the 1,2-bis(4-bromo-2,5-dihexylphenyl)-o-carborane monomer, Ni(COD)₂, and 2,2'-bipyridine to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous DMF and toluene to the flask.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Heat the reaction mixture to 80 °C and stir for 48 hours under an inert atmosphere (e.g., argon or nitrogen).
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol.
-
Filter the polymer and wash it with methanol to remove any remaining catalyst and unreacted monomers.
-
Purify the polymer further by Soxhlet extraction with methanol for 24 hours.
-
Dry the polymer under vacuum to a constant weight.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and ceramic yield.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T g ).
Protocol 2: Synthesis of an this compound-Containing Polymer via Ring-Opening Metathesis Polymerization (ROMP)
This protocol outlines the synthesis of a polymer with pendant this compound groups using ROMP, a chain-growth polymerization technique.
Materials:
-
This compound-functionalized norbornene monomer (e.g., silyl-protected oxonorbornene imide carborane, SONIC)
-
Grubbs' 1st, 2nd, or 3rd generation catalyst
-
Cyclooctene (COE) as a comonomer (optional, for copolymers)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
-
Ethyl vinyl ether
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox, dissolve the this compound-functionalized norbornene monomer (and COE if making a copolymer) in anhydrous DCM in a Schlenk flask.
-
In a separate vial, dissolve the Grubbs' catalyst in a small amount of anhydrous DCM.
-
Initiate the polymerization by rapidly injecting the catalyst solution into the monomer solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for the desired time (typically 1-4 hours). The progress of the reaction can be monitored by ¹H NMR.
-
Terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm monomer conversion and polymer structure.
-
GPC: To determine M n , M w , and PDI.
-
TGA and DSC: To assess thermal properties.
Visualizations
The following diagrams illustrate the synthetic workflows and the logical relationship between the polymer structure and its properties.
Caption: Synthetic routes to this compound-containing polymers.
Caption: Structure-property relationship in this compound polymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Carborane-Containing Polymers: Synthesis, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ineosopen.org [ineosopen.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: o-Carborane in Catalysis and Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the versatile roles of o-carborane in catalysis and organometallic chemistry. The unique three-dimensional structure and electronic properties of the this compound cage have led to its use in designing highly effective ligands for cross-coupling reactions, robust pincer catalysts, and activators for polymerization, as well as novel frustrated Lewis pairs for small molecule activation.
This compound-Based Ligands for Palladium-Catalyzed Cross-Coupling Reactions
This compound derivatives have been successfully employed as sterically demanding and electronically tunable ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bulky nature of the carborane cage can enhance catalyst stability and influence selectivity.
Quantitative Data: Suzuki-Miyaura Coupling using this compound-Phosphine Ligands
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | TON |
| 1 | 4-Bromoanisole | Phenylboronic acid | 0.001 | Water | K₃PO₄ | 110 | 1 | >99 | 99,000 |
| 2 | 4-Bromotoluene | Phenylboronic acid | 0.001 | Water | K₃PO₄ | 110 | 1 | >99 | 99,000 |
| 3 | 4-Bromoacetophenone | Phenylboronic acid | 0.001 | Water | K₃PO₄ | 110 | 1 | 98 | 98,000 |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 0.001 | Water | K₃PO₄ | 110 | 1 | 95 | 95,000 |
| 5 | 4-Chlorotoluene | Phenylboronic acid | 0.1 | Water | K₃PO₄ | 110 | 3 | 92 | 920 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with an this compound-based phosphine (B1218219) ligand.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., [Pd(OAc)₂] or a pre-formed Pd-carborane ligand complex) (0.001 - 0.1 mol%)
-
This compound-based phosphine ligand (if not using a pre-formed complex)
-
Base (e.g., K₃PO₄, K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, Water) (5 mL)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), palladium catalyst, and this compound-based ligand (if applicable).
-
Add the solvent (5 mL) and stir the mixture at the desired temperature (e.g., 80-110 °C) for the specified time (1-24 h).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system is not present, add water and extract the product with an organic solvent (e.g., ethyl acetate) (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Logical Workflow for Suzuki-Miyaura Cross-Coupling
Application Notes and Protocols: o-Carborane in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing o-carborane as a versatile building block in supramolecular chemistry. The unique properties of this compound, including its three-dimensional aromaticity, thermal stability, and hydrophobicity, make it an attractive component for the design of novel supramolecular architectures with applications in materials science, catalysis, and medicine.
Applications of this compound in Supramolecular Chemistry
This compound and its derivatives have been successfully incorporated into a variety of supramolecular systems, including polymers, metal-organic frameworks (MOFs), and host-guest assemblies. These materials exhibit unique properties and functions stemming from the presence of the carborane cage.
Carborane-Containing Polymers
The incorporation of this compound into polymer backbones or as pendant groups can significantly enhance the thermal stability and modify the solution self-assembly behavior of the resulting materials.[1] Carborane-containing polymers have been synthesized via various methods, including step-growth and chain-growth polymerizations.[1] These polymers have potential applications as heat-resistant materials, ceramic precursors, and drug delivery vehicles.[1][2]
Carborane-Based Metal-Organic Frameworks (MOFs)
This compound-based linkers have been employed in the synthesis of robust and porous MOFs. The hydrophobic nature of the carborane units can impart unique sorption and separation properties to these materials. For instance, carborane-based MOFs have shown promise in the selective separation of CO2 over methane.[3] The synthesis is typically achieved through solvothermal methods, where the carborane-containing ligand and a metal salt are heated in a suitable solvent.
Host-Guest Chemistry
The globular and hydrophobic nature of the this compound cage makes it an excellent guest for various macrocyclic hosts, such as cyclodextrins and cucurbiturils.[4][5][6] The formation of host-guest complexes can be used to modulate the solubility and reactivity of carborane derivatives, which is particularly relevant for drug delivery applications. The binding affinities of these complexes are often high, indicating strong and specific interactions.[6]
Drug Development and Delivery
The unique properties of this compound have positioned it as a valuable pharmacophore in drug design.[2][7] Its hydrophobicity allows it to interact with hydrophobic pockets in biological targets. For example, carborane-containing compounds have been developed as inhibitors of the Hippo signaling pathway by targeting the auto-palmitoylation of TEAD proteins.[1] Furthermore, the boron-rich nature of carboranes makes them ideal agents for Boron Neutron Capture Therapy (BNCT), a targeted cancer therapy.[2][8] Supramolecular systems, such as liposomes and nanoparticles containing this compound, are being explored for the efficient delivery of boron to tumor cells.[2][8]
Quantitative Data
The following tables summarize key quantitative data for this compound-based supramolecular systems, providing a basis for comparison and design of new materials.
Table 1: Binding Constants of this compound Host-Guest Complexes
| Host | Guest | Solvent | Kₐ (M⁻¹) | Technique |
| β-Cyclodextrin | Carboxymethyl-o-carborane | Water | 10³ - 10⁴ | Not Specified |
| Cucurbit[9]uril (CB[9]) | 9-amino-o-carborane | Not Specified | ≈ 10¹⁰ | Not Specified |
Table 2: Selected Reaction Yields for this compound Functionalization
| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) |
| C-H Functionalization | 1,2-diphenyl-o-carborane | [Cr(CO)₆], THF/di-n-butyl ether, reflux | 1-(phenyl-η⁶-chromium(0) tricarbonyl)-2-phenyl-o-carborane | Moderate |
| B-H Functionalization | This compound | Alkenes, [Rh(cod)Cl]₂, PPh₃, THF, 60 °C | B-alkenylated o-carboranes | Not Specified |
| Polymerization | Divinyl carborane monomers | ADMET or RCM | Carborane-containing polymers | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in supramolecular chemistry.
Synthesis of a Carborane-Based Metal-Organic Framework (MOF)
This protocol describes a general solvothermal method for the synthesis of a carborane-based MOF.
Materials:
-
Carborane-dicarboxylic acid linker
-
Metal salt (e.g., Zinc nitrate (B79036) hexahydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a glass vial, dissolve the carborane-dicarboxylic acid linker and the metal salt in the chosen solvent or solvent mixture.
-
Stir the solution until all solids are dissolved.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven preheated to the desired reaction temperature (typically 80-120 °C).
-
Maintain the temperature for the specified reaction time (typically 24-72 hours).
-
After the reaction is complete, allow the autoclave to cool down to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product with fresh solvent to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final carborane-based MOF.
Characterization: The resulting MOF can be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity, thermogravimetric analysis (TGA) to assess its thermal stability, and gas sorption analysis to determine its porosity.
Determination of Binding Constant by Fluorescence Titration
This protocol outlines the determination of the association constant (Kₐ) for a host-guest system involving a fluorescent guest and a carborane-based host.
Materials:
-
Host solution (e.g., a macrocycle) of known concentration.
-
Guest solution (e.g., a fluorescent carborane derivative) of known concentration.
-
Spectrofluorometer.
-
Cuvettes.
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the host and varying concentrations of the guest.
-
Measure the fluorescence emission spectrum of each solution at a constant excitation wavelength.
-
Record the fluorescence intensity at the emission maximum for each solution.
-
Plot the change in fluorescence intensity as a function of the guest concentration.
-
Fit the resulting titration curve to a suitable binding model (e.g., 1:1 binding isotherm) using non-linear regression analysis to determine the association constant (Kₐ).
Preparation of Carborane-Containing Liposomes for Drug Delivery
This protocol describes the thin-film hydration method for preparing liposomes encapsulating a carborane derivative.[8]
Materials:
-
Carborane derivative.
-
Lipids (e.g., dipalmitoylphosphatidylcholine - DPPC).
-
Phosphate-buffered saline (PBS).
-
Rotary evaporator.
-
Extruder.
Procedure:
-
Dissolve the carborane derivative and the lipid(s) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with PBS buffer by vortexing or gentle shaking. This will result in the formation of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
The resulting liposome (B1194612) suspension can be purified by size exclusion chromatography to remove any unencapsulated carborane derivative.
Characterization: The size distribution and morphology of the prepared liposomes can be characterized by dynamic light scattering (DLS) and transmission electron microscopy (TEM). The encapsulation efficiency can be determined by separating the liposomes from the unencapsulated drug and quantifying the amount of carborane in the liposomal fraction.
Visualizations
Signaling Pathway: Inhibition of the Hippo Pathway by Carborane Derivatives
The Hippo signaling pathway is a key regulator of cell proliferation and apoptosis, and its dysregulation is implicated in cancer.[1][3] Carborane-containing compounds have been developed as inhibitors of this pathway by targeting the TEAD family of transcription factors.[1] The following diagram illustrates the simplified Hippo pathway and the point of intervention by carborane-based inhibitors.
References
- 1. Discovery and biological evaluation of carborane-containing derivatives as TEAD auto palmitoylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. technoprocur.cz [technoprocur.cz]
- 3. HIPPO Signaling Pathway | Bio-Techne [bio-techne.com]
- 4. The Hippo pathway effector YAP inhibits HIF2 signaling and ccRCC tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalization of o-carboranes via carboryne intermediates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. journals.plos.org [journals.plos.org]
- 9. biotage.com [biotage.com]
Application Notes and Protocols: o-Carborane-Based Materials for Electronic Applications
Introduction
Dicarba-closo-dodecaboranes, commonly known as carboranes, are a unique class of boron-rich clusters with an icosahedral structure composed of ten boron atoms and two carbon atoms (C₂B₁₀H₁₂). The ortho isomer (o-carborane), where the two carbon atoms are adjacent, has garnered significant interest in materials science. Its distinctive properties, including exceptional thermal and chemical stability, a three-dimensional σ-aromatic character, and strong electron-withdrawing capabilities, make it an excellent building block for novel electronic materials.[1][2][3] The incorporation of this compound moieties into organic molecules can tune their electronic and photophysical properties, leading to advancements in various electronic applications.[4][5] These materials are being explored for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors.[6][7] This document provides an overview of these applications, relevant performance data, and detailed protocols for the synthesis and fabrication of this compound-based materials and devices.
Electronic Applications and Performance
The unique electronic nature of the this compound cage, particularly its strong electron-accepting character, allows it to significantly modify the properties of π-conjugated organic molecules.[3][8] This has been leveraged to create high-performance materials for several electronic devices.
Organic Light-Emitting Diodes (OLEDs)
This compound derivatives have been successfully employed as both host materials and emitters in OLEDs. Their high triplet energy makes them suitable hosts for blue phosphorescent emitters.[9] Furthermore, their bulky 3D structure can suppress intermolecular π–π stacking, which often leads to aggregation-caused quenching (ACQ) in the solid state. This property facilitates aggregation-induced emission (AIE), making this compound derivatives highly luminescent in solid films, a crucial feature for efficient OLEDs.[2] Recent research has focused on incorporating this compound into multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters, achieving remarkable device efficiencies.[6][10]
Table 1: Performance of this compound-Based OLEDs
| Material / Emitter | Role | Max. External Quantum Efficiency (EQE) (%) | Emission Peak (nm) | CIE Coordinates | Reference |
|---|---|---|---|---|---|
| p-Cb | Host | 15.3 | - | (0.15, 0.24) | [9] |
| 2CB-BuDABNA (1) | Emitter | 25 | - | - | [6][10] |
| CB-diBNO (1) | Emitter | High Quantum Efficiency | - | - | [11] |
| Fluorenyl Derivative (2) | Emitter | High (ΦPL = 0.74 in film) | 477 (film) | - |[2] |
Organic Field-Effect Transistors (OFETs)
The introduction of this compound into semiconducting polymers has been shown to enhance device performance. In carborane-based poly(fluorene) derivatives used as active materials in OFETs, the presence of the carborane cage improved charge carrier mobility by an order of magnitude, despite disrupting the π-conjugation of the polymer backbone.[7] This suggests that the unique electronic properties and structural effects of this compound can positively influence charge transport in organic semiconductor films.
Table 2: Performance of this compound-Based OFETs
| Polymer Material | Application | Charge Carrier Mobility (cm²/Vs) | Key Finding | Reference |
|---|
| Carborane-poly(fluorene) | OFET | ~1 x 10⁻⁴ | Order of magnitude improvement over non-carborane analog |[7] |
Other Potential Applications
-
Sensors: The principles of OFETs can be extended to chemical and biological sensing.[12][13][14] The sensitivity of an OFET's current to its chemical environment allows for the detection of various analytes. While specific this compound-based sensors are an emerging area, their tunable electronic properties make them promising candidates for modifying semiconductor layers to achieve high sensitivity and selectivity.[15]
-
2D Nanomaterials: Researchers have demonstrated that self-assembled monolayers (SAMs) of carboranethiol derivatives can be cross-linked using electron irradiation to form free-standing 2D nanomembranes.[16][17] This methodology opens pathways for developing novel boron-based 2D materials for future electronic and optical devices.
Experimental Protocols
The following protocols are representative methodologies derived from the cited literature for the synthesis of this compound materials and the fabrication of electronic devices.
Protocol 1: Synthesis of a C-Substituted this compound Precursor (1,2-Diphenyl-o-carborane)
This protocol describes the synthesis of a common this compound building block where phenyl groups are attached to the two carbon atoms of the carborane cage. The procedure is adapted from the method reported by Lee et al.[18]
Materials:
-
Diphenylacetylene (B1204595) (C₁₄H₁₀)
-
Decaborane (B607025) (B₁₀H₁₄)
-
N,N-dimethylaniline (C₈H₁₁N)
-
Toluene (B28343) (anhydrous)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Silica (B1680970) gel for column chromatography
-
Argon gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or glovebox for inert atmosphere operations
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Under an argon atmosphere, dissolve diphenylacetylene (12.0 mmol) and decaborane (10.0 mmol) in 100 mL of anhydrous toluene in a three-neck flask at room temperature.
-
Add N,N-dimethylaniline (24.0 mmol) to the reaction mixture.
-
Heat the mixture to 110 °C and stir for 24 hours under reflux.
-
After 24 hours, cool the reaction mixture to room temperature. A solid residue will form.
-
Filter off the solid residue.
-
Evaporate the solvent from the filtrate to dryness using a rotary evaporator.
-
Purify the crude product using silica gel column chromatography with hexane as the eluent.
-
Collect the fractions containing the product (Rf = 0.15 in hexane).
-
Recrystallize the purified product from dichloromethane to obtain colorless crystals of 1,2-diphenyl-o-carborane.
Protocol 2: Synthesis of a Functional this compound Ligand (Ph₂P(o-C₂B₁₀H₁₁))
This protocol details the synthesis of a diphenylphosphino-o-carborane ligand, a versatile building block for catalysts and functional materials. This procedure is based on the work cited by Gembicky et al.[19][20]
Materials:
-
This compound (C₂B₁₀H₁₂)
-
n-Butyllithium (n-BuLi) in hexane
-
Chlorodiphenylphosphine (B86185) (ClPPh₂)
-
Dimethoxyethane (DME, anhydrous)
-
Hexane
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Argon gas (inert atmosphere)
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Syringes for liquid transfer
-
Low-temperature bath (e.g., acetone/dry ice)
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve this compound (6.93 mmol) in 50 mL of anhydrous DME.
-
Cool the solution to -15 °C.
-
Slowly add n-BuLi in hexane (1.05 eq., 7.28 mmol) to the solution. Stir at -15 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete monolithiation.
-
Cool the solution back down to -15 °C.
-
In a separate flask, prepare a solution of chlorodiphenylphosphine (1.0 eq., 6.93 mmol) in 10 mL of anhydrous DME.
-
Add the chlorodiphenylphosphine solution to the carboranyl lithium salt solution at -15 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Reflux the solution for 1 hour.
-
After cooling, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a CH₂Cl₂–hexane (1:5) mixture as the eluent to yield the final product, Ph₂P(o-C₂B₁₀H₁₁).
Protocol 3: Fabrication of a Multilayer OLED Device
This protocol provides a general workflow for the fabrication of a vapor-deposited OLED, based on device architectures commonly described in the literature.[6][9]
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole-injection layer (HIL) material (e.g., TAPC)
-
Hole-transport layer (HTL) material (e.g., TAPC)
-
Emissive layer (EML) materials: Host (e.g., m-Cb) and this compound-based guest/emitter
-
Electron-transport layer (ETL) material (e.g., TPBi)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
Cleaning solvents (detergent, deionized water, acetone, isopropanol)
Equipment:
-
Substrate cleaning bath (ultrasonic)
-
UV-Ozone cleaner or oxygen plasma asher
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr) with multiple sources
-
Quartz crystal microbalance for thickness monitoring
-
Shadow masks for patterning layers
-
Glovebox for device encapsulation and testing
-
Source measure unit (SMU) for electrical characterization
-
Spectrometer for electroluminescence analysis
Procedure:
-
Substrate Cleaning: a. Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. b. Dry the substrates with a nitrogen gun. c. Treat the substrates with UV-Ozone or oxygen plasma for 10 minutes to improve the ITO work function.
-
Organic Layer Deposition: a. Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber. b. Sequentially deposit the organic layers onto the ITO anode without breaking vacuum. Use a shadow mask to define the active area. A typical device structure might be:
- HIL: TAPC (e.g., 60 nm)
- HTL: TAPC (e.g., 20 nm)
- EML: this compound host (e.g., p-Cb) doped with the emitter (e.g., 20 nm)
- ETL: TPBi (e.g., 40 nm) c. Monitor the deposition rate and thickness of each layer using a quartz crystal microbalance.
-
Cathode Deposition: a. Deposit the EIL, typically LiF (e.g., 1 nm), onto the ETL. b. Deposit the metal cathode, typically Aluminum (e.g., 100 nm), using a different shadow mask that slightly overlaps the organic layers to define the device pixels.
-
Encapsulation and Testing: a. Transfer the completed device to an inert atmosphere glovebox without exposure to air or moisture. b. Encapsulate the device using a glass lid and UV-curable epoxy to prevent degradation. c. Perform current-voltage-luminance (J-V-L) characterization and measure the electroluminescence spectra and external quantum efficiency (EQE).
Visualizations
Workflow and Conceptual Diagrams
The following diagrams illustrate the general workflow for developing this compound electronic materials and the fundamental structure of an this compound-based OLED.
Caption: General workflow from material synthesis to device performance analysis.
Caption: Schematic of a multilayer OLED incorporating an this compound material.
Caption: Relationship between this compound's structure and its key properties.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. o -Carborane-based fluorophores as efficient luminescent systems both as solids and as water-dispersible nanoparticles - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC07211K [pubs.rsc.org]
- 3. N,O-Type Carborane-Based Materials | MDPI [mdpi.com]
- 4. Revisiting the Role of Charge Transfer in the Emission Properties of Carborane–Fluorophore Systems: A TDDFT Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leveraging carborane substituents to access electron deficient boron compounds - American Chemical Society [acs.digitellinc.com]
- 6. Orththis compound Decorated Multi-Resonance TADF Emitters: Preserving Local Excited State and High Efficiency in OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound on the Optoelectronic and Device-Level Properties of Poly(fluorene)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new type of carborane-based electron-accepting material - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. inha.elsevierpure.com [inha.elsevierpure.com]
- 11. This compound decorated diboron-embedded multi-resonance TADF compounds featuring narrowband emission - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Highly Sensitive NH3 Detection Based on Organic Field Effect Transistors with Tris(pentafluorophenyl)Borane as Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical and biological sensors based on organic semiconductors [dspace.mit.edu]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Carborane Nanomembranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 1,2-Diphenyl-o-carborane and Its Chromium Derivatives: Synthesis, Characterization, X-ray Structural Studies, and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Carborane Stabilized “19-Electron” Molybdenum Metalloradical - PMC [pmc.ncbi.nlm.nih.gov]
Computational Modeling of o-Carborane Reactivity and Properties: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the computational modeling of ortho-carborane (this compound) reactivity and properties. This compound, a unique icosahedral cluster of ten boron atoms and two adjacent carbon atoms (C₂B₁₀H₁₂), has garnered significant interest in medicinal chemistry and materials science due to its distinct three-dimensional structure, high stability, and tunable electronic properties.[1][2] Computational methods are invaluable for elucidating the structure-activity relationships of this compound derivatives, guiding synthetic efforts, and predicting their biological activities.
Application Notes: Understanding this compound Properties
Computational studies have been instrumental in characterizing the fundamental properties of o-carboranes, providing insights that are often challenging to obtain experimentally.
Geometric and Electronic Properties
Density Functional Theory (DFT) is a powerful tool for investigating the geometry and electronic structure of this compound and its derivatives. Key properties that can be calculated include bond lengths, bond angles, Mulliken charges, and frontier molecular orbitals (HOMO-LUMO). These calculations reveal that the C-C bond length in the this compound cage is notably long and can be significantly influenced by substituents.[3][4] The electron-deficient nature of the boron cage and the electron-donating or -withdrawing character of substituents play a crucial role in determining the electronic properties and reactivity of these compounds.[3][5]
Reactivity and Reaction Mechanisms
Computational modeling can elucidate the reactivity of o-carboranes and the mechanisms of their reactions. For instance, DFT calculations can be used to determine the regioselectivity of B-H activation and to study the influence of directing groups, ligands, and solvents on these reactions.[6] The generation and reactivity of highly reactive intermediates like o-carboryne can also be investigated computationally, providing insights into their cycloaddition, hydrogen abstraction, and C-H bond insertion reactions.[7][8]
Application in Drug Discovery and Design
The unique properties of o-carboranes make them attractive pharmacophores in drug design.[1][4] Their hydrophobic nature and three-dimensional structure can lead to enhanced binding affinity and selectivity for biological targets.[9][10] Computational techniques such as molecular docking are employed to predict the binding modes of this compound-containing ligands to protein targets, while molecular dynamics (MD) simulations can provide insights into the dynamic behavior and stability of the ligand-protein complexes.[9][11][12] These methods are crucial in the development of this compound-based inhibitors for various therapeutic targets.
Data Presentation: Calculated Properties of this compound Derivatives
The following tables summarize key quantitative data for this compound and its derivatives obtained from computational studies.
Table 1: Selected Bond Lengths in this compound Derivatives (Å)
| Compound | C-C Bond Length (Å) | C-B Bond Length (Å) | B-B Bond Length (Å) | Computational Method |
| This compound | 1.650 | 1.692-1.718 | 1.767-1.795 | DFT/B3LYP |
| 1,2-Di(p-tolyl)-o-carborane | 1.74 | - | - | DFT/B3LYP/6-31G |
| 1,2-Di(p-fluorophenyl)-o-carborane | 1.73 | - | - | DFT/B3LYP/6-31G |
| Dianion of 1,2-Difluoro-o-carborane | 2.638 | - | - | B3LYP/6-31G |
| 1,2-Bis(dimethylamino)-o-carborane | 1.930 | - | - | ωB97XD/aug-cc-pVTZ |
Data sourced from multiple studies.[3][5][13]
Table 2: Mulliken Atomic Charges in this compound
| Atom | Mulliken Charge (a.u.) | Computational Method |
| C1 | -0.15 to -0.25 | Varies |
| C2 | -0.15 to -0.25 | Varies |
| B(3,6) | +0.05 to +0.15 | Varies |
| B(4,5,7,8,11,12) | -0.05 to +0.05 | Varies |
| B(9,10) | -0.10 to -0.20 | Varies |
Note: Mulliken charges are highly dependent on the basis set used and should be interpreted with caution, primarily for comparative purposes within a consistent computational framework.[14][15][16]
Table 3: HOMO-LUMO Gap of this compound Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |
| This compound derivative 1 | -5.78 | - | - | DFT/B3LYP/6-31G |
| This compound derivative 2 | -5.96 | - | - | DFT/B3LYP/6-31G |
| C24H34B8O6 | - | - | 1.94 | DFT/B3LYP/6-31G(d) |
Data sourced from multiple studies.[5][9][17]
Experimental Protocols
The following sections provide detailed protocols for performing computational studies on this compound derivatives.
Protocol 1: DFT Calculations for Geometry Optimization and Electronic Properties
This protocol outlines the steps for performing a DFT calculation on an this compound derivative using the Gaussian software suite.
3.1.1. Input File Preparation
-
Build the Molecule: Construct the 3D structure of the this compound derivative using a molecular builder such as GaussView.
-
Set Up the Calculation:
-
Job Type: Select Opt+Freq for geometry optimization followed by a frequency calculation to confirm a true minimum.
-
Method: Choose a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d) for general purpose, or larger basis sets with diffuse and polarization functions like 6-311+G(d,p) for higher accuracy).
-
Charge and Multiplicity: Specify the total charge and spin multiplicity of the molecule. For neutral, closed-shell molecules, this will be 0 and 1, respectively.
-
Keywords: Include Pop=Mulliken to request Mulliken population analysis.
-
-
Save the Input File: Save the generated input file (e.g., o-carborane_derivative.com).
3.1.2. Running the Calculation
-
Submit the input file to the Gaussian program. This can be done through a command-line interface or a graphical user interface, depending on the system setup.
3.1.3. Analysis of Results
-
Optimized Geometry: Open the output file (e.g., o-carborane_derivative.log) in a visualization program like GaussView to inspect the optimized geometry.
-
Frequency Analysis: Check the output file for the vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.
-
Electronic Properties:
-
HOMO-LUMO: Locate the energies of the highest occupied and lowest unoccupied molecular orbitals in the output file to calculate the HOMO-LUMO gap.
-
Mulliken Charges: Find the Mulliken population analysis section in the output file to obtain the partial atomic charges.
-
Protocol 2: Molecular Docking of this compound Derivatives
This protocol describes a general workflow for performing molecular docking of an this compound derivative into a protein target using AutoDock Vina.[12]
3.2.1. Preparation of Receptor and Ligand
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using AutoDockTools (ADT).
-
Save the prepared receptor in PDBQT format.
-
-
Ligand Preparation:
-
Generate the 3D structure of the this compound derivative (e.g., from DFT optimization).
-
Assign partial charges and define rotatable bonds using ADT.
-
Save the prepared ligand in PDBQT format.
-
3.2.2. Grid Box Definition
-
Define the search space (grid box) for docking. This is typically centered on the active site of the protein, which can be identified from the position of a co-crystallized ligand or from literature data.
3.2.3. Running AutoDock Vina
-
Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
Execute AutoDock Vina from the command line using the configuration file.
3.2.4. Analysis of Docking Results
-
Visualize the docked poses of the this compound derivative in the protein's active site using a molecular graphics program (e.g., PyMOL, Chimera).
-
Analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Examine the predicted binding affinities to rank different derivatives.
Protocol 3: Molecular Dynamics Simulations
This protocol provides a general outline for performing an MD simulation of an this compound derivative in complex with a protein using the AMBER software package.
3.3.1. System Preparation
-
Generate Ligand Parameters: Since standard force fields may not include parameters for boron clusters, it is often necessary to generate parameters for the this compound derivative. This can be done using tools like antechamber and parmchk in AMBER, often relying on quantum mechanical calculations (e.g., at the HF/6-31G* level) to derive partial charges and other parameters.
-
Build the Complex: Combine the protein and the docked this compound ligand into a single PDB file.
-
Solvation and Ionization: Solvate the complex in a periodic box of water molecules (e.g., TIP3P) and add counter-ions to neutralize the system.
3.3.2. Simulation Steps
-
Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes. This is typically done with decreasing restraints on the solute.
-
Heating: Gradually heat the system from 0 K to the desired simulation temperature (e.g., 300 K) under constant volume conditions (NVT ensemble).
-
Equilibration: Equilibrate the system at the desired temperature and constant pressure (NPT ensemble) until properties like density and potential energy stabilize.
-
Production Run: Run the production simulation for the desired length of time (e.g., nanoseconds to microseconds) to collect data for analysis.
3.3.3. Trajectory Analysis
-
Analyze the MD trajectory to study the dynamic behavior of the system. This can include calculating the root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and analyzing intermolecular interactions over time.
This compound in Biological Signaling Pathways
Computational and experimental studies have identified several biological targets and signaling pathways that are modulated by this compound derivatives, highlighting their therapeutic potential, particularly in oncology.
Inhibition of the HSP90-HSF1 Pathway
Some disubstituted o-carboranes have been identified as inhibitors of Heat Shock Protein 90 (HSP90).[3] These compounds can disrupt the interaction between HSP90 and Heat Shock Factor 1 (HSF1), leading to the degradation of HSF1 and the suppression of the heat shock response. This, in turn, downregulates the expression of HSP90 client proteins involved in tumor progression and survival.[3] The inhibition of the HIF-1 signaling pathway under hypoxic conditions is another important consequence of HSP90 inhibition by carborane derivatives.[3][6]
Modulation of the Hippo Signaling Pathway
Carborane-containing compounds have been developed as inhibitors of the auto-palmitoylation of Transcriptional Enhanced Associate Domain (TEAD) proteins, which are key downstream effectors of the Hippo signaling pathway.[13] The superior hydrophobicity of the carborane cage allows for strong interactions with the hydrophobic palmitoylation pocket of TEADs, thereby inhibiting their activity. This can lead to the suppression of cell proliferation and migration in cancer cells.[13]
Targeting Other Receptors and Enzymes
This compound derivatives have also been designed to target a variety of other receptors and enzymes implicated in cancer and other diseases, including:
-
Estrogen and Androgen Receptors: For the treatment of hormone-dependent cancers.[4]
-
Vitamin D Receptor (VDR): Carborane-based VDR agonists have shown potent anticancer activity.[4]
-
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LO): Dual inhibitors for the treatment of inflammation and cancer.[4][11]
-
Histone Deacetylases (HDACs): Carborane-capped HDAC inhibitors have shown promising anticancer properties.[10]
-
P2X7 Receptor: The first CNS-active carborane was identified as a P2X7 receptor antagonist with antidepressant activity.
The versatility of this compound as a pharmacophore, combined with the power of computational modeling, continues to drive the discovery and development of novel therapeutic agents with unique mechanisms of action.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Discovery of Disubstituted Carboranes as Inhibitors of Heat Shock Protein 90–Heat Shock Factor 1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of diaryl-substituted carboranes as inhibitors of hypoxia inducible factor (HIF)-1 transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinmedjournals.org [clinmedjournals.org]
- 8. Borinostats: solid-phase synthesis of carborane-capped histone deacetylase inhibitors with a tailor-made selectivity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Discovery and biological evaluation of carborane-containing derivatives as TEAD auto palmitoylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Preliminary Biological Assessment of Carborane-Loaded Theranostic Nanoparticles to Target Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carborane-based design of a potent vitamin D receptor agonist - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. The First CNS-Active Carborane: A Novel P2X7 Receptor Antagonist with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00197B [pubs.rsc.org]
Application Notes and Protocols: o-Carborane in the Development of Heat-Resistant Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
o-Carborane, a cluster compound of boron and carbon with the formula C₂B₁₀H₁₂, is an icosahedral cage-like structure renowned for its exceptional thermal and chemical stability.[1][2] Incorporating this unique three-dimensional aromatic structure into polymer chains can significantly enhance their physicochemical properties.[3] These enhancements include superior heat resistance, thermo-oxidative stability, and increased char yield at elevated temperatures.[4][5][6][7] Carborane-containing polymers are promising advanced materials for applications in harsh environments, such as aerospace, microelectronics, and as ceramic precursors.[1][6][8] The mechanism for this enhanced stability involves the formation of a protective boron oxide, boron carbide, or borosilicate layer on the polymer's surface at high temperatures, which retards further degradation.[2][4][9]
This document provides an overview of the synthesis, characterization, and thermal performance of this compound-containing polymers, including detailed experimental protocols and comparative data.
Key Advantages of this compound Incorporation
-
Enhanced Thermal Stability : The inherent stability of the icosahedral carborane cage significantly increases the decomposition temperature of the host polymer.[2][10]
-
Increased Char Yield : Upon thermal degradation, carborane moieties facilitate the formation of a substantial, stable char layer, which acts as a thermal barrier.[3][9] This is a critical property for flame-retardant materials.
-
Improved Thermo-Oxidative Resistance : In the presence of oxygen at high temperatures, the carborane cage reacts to form a protective borosilicate or boron oxide glass layer, preventing further oxidation and mass loss.[2][4]
-
Hydrophobicity : The low polarity of the B-H bonds in the carborane cluster imparts a high degree of hydrophobicity to the resulting polymers.[1][4]
Synthesis Strategies for Carborane-Containing Polymers
The incorporation of this compound into polymers can be achieved through several synthetic routes, primarily categorized as step-growth and chain-growth polymerizations.[4][5] The choice of method depends on the desired polymer architecture (e.g., main-chain, side-chain, or end-group functionalization).
-
Step-Growth Polymerization : This is the most common method, utilizing difunctional carborane monomers.[1][5] Examples include polycondensation reactions to form polyesters, polyamides, and polyimides.[3][4]
-
Chain-Growth Polymerization : This approach is used for creating polymers with carborane units as pendant groups and includes methods like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Ring-Opening Metathesis Polymerization (ROMP).[1][4][11]
-
Post-Polymerization Modification : Carborane cages can also be attached to an existing polymer backbone through chemical reactions like "click" chemistry or hydrosilylation.[4]
Caption: Workflow for synthesis and analysis of carborane polymers.
Experimental Protocols
Protocol 1: Synthesis of an this compound-Containing Polyester (B1180765) via Polycondensation
This protocol describes a general method for synthesizing a polyester with this compound integrated into the polymer backbone.
Materials:
-
1,2-bis(hydroxymethyl)-1,2-dicarba-closo-dodecaborane (this compound diol)
-
Terephthaloyl chloride (or other diacid chloride)
-
Pyridine (B92270) (dried)
-
Toluene (B28343) (dried)
-
Nitrogen gas (inert atmosphere)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Setup: Dry all glassware in an oven at 120 °C overnight and cool under a nitrogen atmosphere.
-
Reaction Mixture: In a Schlenk flask under nitrogen, dissolve this compound diol (1 equivalent) and pyridine (2.2 equivalents) in dry toluene.
-
Monomer Addition: Slowly add a solution of terephthaloyl chloride (1 equivalent) in dry toluene to the stirred reaction mixture at 0 °C.
-
Polymerization: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 12-24 hours. Monitor the reaction progress by observing the increase in viscosity.
-
Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the viscous solution into a large volume of methanol.
-
Purification: Filter the solid polymer and wash it thoroughly with methanol to remove unreacted monomers and pyridine hydrochloride salt.
-
Drying: Dry the purified polyester under vacuum at 60 °C until a constant weight is achieved.
Protocol 2: Thermal Characterization by Thermogravimetric Analysis (TGA)
This protocol outlines the standard procedure for evaluating the thermal stability of the synthesized polymer.[9]
Instrumentation:
-
Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: Place 5-10 mg of the dried polymer sample into a platinum or alumina (B75360) TGA pan.[9]
-
Instrument Setup: Place the pan in the TGA furnace.
-
Heating Program:
-
Heat the sample from room temperature (e.g., 30 °C) to 1000 °C at a constant heating rate of 10 °C/min.[9]
-
Perform the analysis under both an inert atmosphere (Nitrogen, 50 mL/min flow rate) and an oxidative atmosphere (Air, 50 mL/min flow rate) in separate runs.
-
-
Data Analysis:
Caption: this compound promotes a stable char layer at high temperatures.
Data Presentation: Thermal Properties
The incorporation of carborane moieties leads to a dramatic improvement in thermal properties across various polymer classes.
Table 1: Thermal Properties of Carborane-Containing Polyesters vs. Conventional Polyesters Data compiled from literature for comparative purposes.
| Polymer System | Atmosphere | Td5 (°C) | Char Yield @ 700°C (%) | Reference |
| Carborane-Free Aromatic Polyester | N₂ | ~350-400 | ~5 | [3] |
| Carborane-Free Aromatic Polyester | Air | ~350-400 | ~0.3 | [3] |
| Wholly Carborane-Containing Polyester | N₂ | >450 | 47 | [3] |
| Wholly Carborane-Containing Polyester | Air | >450 | >64 | [3] |
Table 2: Thermal Properties of Various Carborane-Containing Polymers Data highlights the high char yields achievable with different polymer backbones.
| Polymer System | Atmosphere | Td5 (°C) | Char Yield @ 800-1000°C (%) | Reference |
| Poly(carborane-siloxane) | N₂ | >450 | >83 | [12][13] |
| Poly(carborane-siloxane) | Air | >450 | >83 | [12][13] |
| Carborane-containing Polyimide | N₂ | >520 | ~85 | [10] |
| Carborane-containing Polyimide | Air | >500 | >92 | [3] |
| Carborane-containing Polyurethane | N₂ | ~300 | ~66.5 | [3] |
| Cured Carborane Liquid Fluoroelastomer | - | - | 58 (@ 800°C) | [13][14] |
| CB-PSOA Thermosets | Air | >400 | >85 (@ 1000°C) | [12] |
Note: Td5 (temperature at 5% weight loss) and char yield values are approximate and can vary based on the specific polymer structure, molecular weight, and analytical conditions.
Conclusion
The integration of this compound into polymer structures is a highly effective strategy for creating materials with exceptional thermal and thermo-oxidative stability.[9] The unique ability of the carborane cage to form a protective ceramic layer at elevated temperatures results in significantly higher decomposition temperatures and char yields compared to conventional polymers.[2][3] The synthetic and analytical protocols provided herein offer a framework for researchers to explore and develop novel carborane-based polymers for high-performance applications where resistance to extreme heat is a critical requirement.
References
- 1. Carborane-Containing Polymers: Synthesis, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Carborane-Containing Polymers: Synthesis, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers and the investigation of their properties - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of o-Carborane-Containing Liquid Crystals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of ortho-carborane (this compound) containing liquid crystals. The unique properties of this compound, including its three-dimensional structure, thermal and chemical stability, and tunable electronic characteristics, make it a compelling building block for novel mesogenic materials.[1][2] These materials are of interest for applications in advanced displays, sensors, and potentially as delivery vehicles in drug development.
I. Introduction to this compound in Liquid Crystals
This compound (1,2-dicarba-closo-dodecaborane) is a polyhedral boron-carbon cluster with the formula C₂B₁₀H₁₂.[2] Its rigid, spherical structure can act as a core or a terminal group in liquid crystal architectures. Unlike the more commonly used para-carborane, this compound possesses a significant dipole moment, which can influence the dielectric properties of the resulting liquid crystalline materials.[3] The functionalization of the two carbon atoms and ten boron atoms of the this compound cage allows for the synthesis of a diverse range of molecular geometries, leading to various mesophases such as nematic and smectic phases.[1][4][5]
II. Synthetic Strategies and Key Reactions
Several synthetic routes have been developed to incorporate the this compound cage into liquid crystalline molecules. The choice of strategy depends on the desired final structure, including the nature of the mesogenic core, the flexible tails, and the linker connecting them to the this compound unit.
A primary method involves the functionalization of pre-synthesized this compound derivatives. This often starts with the reaction of decaborane (B607025) (B₁₀H₁₄) with an appropriate alkyne to form the this compound cage with desired substituents on the carbon atoms.[6] Subsequent functionalization can be achieved through various organic reactions.
Another powerful technique is the use of cross-coupling reactions to connect this compound moieties to mesogenic units. For instance, olefin cross-metathesis has been successfully employed to synthesize cholesteryl-o-carborane dyads.[1]
III. Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of key intermediates and final this compound-containing liquid crystals.
Protocol 1: Synthesis of 1-Substituted-1,2-closo-C₂B₁₀H₁₁
This protocol describes the general synthesis of a 1-substituted this compound, a common starting material for more complex liquid crystal structures. The reaction involves the insertion of an acetylene (B1199291) into decaborane.[6]
Materials:
-
Decaborane (B₁₀H₁₄)
-
Substituted acetylene (e.g., phenylacetylene (B144264) for 1-phenyl-o-carborane)
-
Acetonitrile (CH₃CN), anhydrous
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and glassware
-
Silica (B1680970) gel for column chromatography
-
Hexane and dichloromethane (B109758) for chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve decaborane in anhydrous toluene.
-
In a separate flame-dried Schlenk flask, dissolve the substituted acetylene (1.1 equivalents) in anhydrous acetonitrile.
-
Slowly add the decaborane solution to the acetylene solution at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure 1-substituted-o-carborane.
Protocol 2: Synthesis of Cholesteryl-o-Carborane Dyads via Olefin Cross-Metathesis
This protocol details the synthesis of a cholesteryl-o-carborane dyad using a Grubbs catalyst for olefin cross-metathesis.[1] This method is effective for linking a mesogenic cholesterol unit to an this compound cluster.[1]
Materials:
-
1-[CH₂C₆H₄-4′-(CH=CH₂)]-2-R-1,2-closo-C₂B₁₀H₁₀ (Styrenyl-o-carborane derivative, where R = H, Me, or Ph)[1]
-
Terminal alkenyl cholesteryl benzoate (B1203000) mesogen[1]
-
First-generation Grubbs catalyst
-
Dichloromethane (CH₂Cl₂), anhydrous and degassed
-
Argon gas supply
-
Standard Schlenk line and glassware
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the styrenyl-o-carborane derivative (1 equivalent) and the terminal alkenyl cholesteryl benzoate mesogen (1 equivalent) in anhydrous, degassed dichloromethane.[1]
-
Add the first-generation Grubbs catalyst (typically 5-10 mol%) to the solution.
-
Reflux the reaction mixture for 48 hours under argon.[1]
-
Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the starting vinyl and alkenyl proton signals.[1]
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure trans-regioisomer of the cholesteryl-o-carborane dyad.
Protocol 3: Synthesis of 1,12-Difunctionalized o-Carboranes
This protocol describes a method for preparing o-carboranes functionalized at antipodal positions, which can serve as linear building blocks for liquid crystals. The synthesis involves monoiodination of a 1-substituted this compound followed by separation of regioisomers.[3][7][8][9]
Materials:
-
1-substituted-o-carborane (e.g., 1-phenyl-o-carborane)
-
Iodine monochloride (ICl)
-
Methanesulfonic acid (MeSO₃H)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 1-substituted-o-carborane in dichloromethane.
-
Add methanesulfonic acid to the solution.
-
Cool the mixture in an ice bath and add a solution of iodine monochloride in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for the specified time (e.g., until TLC indicates consumption of the starting material). For 1-phenyl-o-carborane, the reaction can be heated to 60 °C.[3]
-
Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain a mixture of regioisomers (1,12- and 1,9-diiodo-o-carborane).
-
Separate the isomers by column chromatography on silica gel using a hexane/dichloromethane eluent system. The 1,12-diiodo isomer is typically the more polar fraction.[3]
IV. Data Presentation
The following tables summarize the quantitative data for representative this compound-containing liquid crystals, focusing on their thermal properties.
Table 1: Thermal Properties of Cholesteryl-o-Carborane Dyads [1]
| Compound | R-group on this compound | Phase Transitions (°C) on Heating | Phase Transitions (°C) on Cooling | Mesophase |
| M2 | H | Cr 141.2 Is | Is 138.8 N* 118.7 Cr | Monotropic Chiral Nematic (N) |
| M3 | Me | Cr 125.8 N 142.1 Is | Is 141.5 N* 124.5 Cr | Enantiotropic Chiral Nematic (N*) |
| M4 | Ph | Cr 158.0 Is | Is 153.0 Cr | No Liquid Crystal Behavior |
Cr = Crystal, N = Chiral Nematic, Is = Isotropic Liquid*
Table 2: Thermal Properties of Selected Carborane and Bicyclo[2.2.2]octane Derivatives [4][5]
| Compound | Core Structure | Phase Transitions (°C) on Heating | Phase Transitions (°C) on Cooling | Mesophase |
| BC12 | 1,12-dicarbadodecaborane | Cr 76 N 109 Is | Is 108 N 52 SmC 38 Cr | Nematic (N), Smectic C (SmC) |
| BC10 | 1,10-dicarbadecaborane | Cr 85 N 105 Is | Is 104 N 60 SmC 45 Cr | Nematic (N), Smectic C (SmC) |
| BO1 | Bicyclo[2.2.2]octane | Cr 102 N 153 Is | Is 152 N 95 SmA 88 SmC 75 Cr | Nematic (N), Smectic A (SmA), Smectic C (SmC) |
Cr = Crystal, N = Nematic, SmA = Smectic A, SmC = Smectic C, Is = Isotropic Liquid
V. Visualizations
The following diagrams illustrate the synthetic workflows and logical relationships in the synthesis of this compound-containing liquid crystals.
Caption: General synthesis of 1-substituted o-carboranes.
Caption: Olefin cross-metathesis for cholesteryl-o-carborane dyads.
Caption: Synthesis of 1,12-difunctionalized o-carboranes.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. scilit.com [scilit.com]
- 8. Practical synthesis of 1,12-difunctionalized this compound for the investigation of polar liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yield and reproducibility in o-Carborane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yield and reproducibility in o-carborane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing o-carboranes?
A1: The most prevalent methods involve the reaction of a boron source, typically decaborane (B607025) (B₁₀H₁₄) or its Lewis base adducts (B₁₀H₁₂L₂), with an alkyne.[1] Traditional methods often require harsh reaction conditions.[1] Modern approaches include the use of microwave irradiation, ionic liquids, and metal catalysts, such as silver salts, to improve yields and reaction conditions.[1]
Q2: Why am I experiencing low yields in my this compound synthesis?
A2: Low yields in this compound synthesis can stem from several factors. The choice of alkyne is critical; terminal alkynes generally provide higher yields than internal alkynes due to steric hindrance.[1] The purity of reagents, particularly decaborane and the alkyne, is also crucial. Additionally, reaction temperature, solvent, and the presence of an inert atmosphere significantly impact the outcome. Inadequate purification methods can also lead to product loss.
Q3: How can I improve the reproducibility of my this compound synthesis?
A3: Reproducibility issues often arise from inconsistencies in reaction setup and reagent quality. To enhance reproducibility, it is essential to use highly pure starting materials and anhydrous solvents under a strictly inert atmosphere (e.g., nitrogen or argon). Precise control over reaction temperature and time is also critical. The use of pre-formed, stable decaborane-Lewis base complexes, such as B₁₀H₁₂(CH₃CN)₂, can lead to more consistent results compared to the in situ formation of these complexes.[1]
Q4: What is the role of a Lewis base, like acetonitrile (B52724), in the synthesis?
A4: Lewis bases, such as acetonitrile or diethyl sulfide, react with decaborane to form more stable and reactive adducts (B₁₀H₁₂L₂).[1] These complexes are often easier to handle than decaborane itself and can lead to higher yields and cleaner reactions when reacted with alkynes.[1]
Q5: Can I use substituted acetylenes in my synthesis?
A5: Yes, substituted acetylenes are commonly used to produce functionalized o-carboranes. However, the nature of the substituent is important. Terminal acetylenes (RC≡CH) are generally more reactive and give better yields of 1-substituted o-carboranes.[1] Disubstituted acetylenes (RC≡CR') can be less reactive, often resulting in lower yields.[1][2] Functional groups that are sensitive to reduction by boranes may require protection.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Poor quality of decaborane | Purify decaborane by sublimation before use. |
| Use of internal or disubstituted alkynes | Whenever possible, use terminal and monosubstituted acetylenes as they are generally more reactive.[2] | |
| Suboptimal reaction temperature | Optimize the reaction temperature. Traditional methods often require 80-100°C, while microwave-assisted synthesis can reach 120°C for shorter durations.[1] | |
| Presence of oxygen or moisture | Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon) using anhydrous solvents. | |
| In-situ formation of B₁₀H₁₂L₂ complex is inefficient | Prepare and isolate the B₁₀H₁₂L₂ complex before reacting it with the alkyne. This allows for better control over stoichiometry and can lead to higher yields.[1] | |
| Poor Reproducibility | Inconsistent reagent quality | Use reagents from the same batch or ensure consistent purity for each reaction. |
| Variations in reaction conditions | Maintain strict control over reaction parameters such as temperature, reaction time, and stirring speed. | |
| Difficulty in purification | Develop a consistent purification protocol. Column chromatography on silica (B1680970) gel is a common and effective method.[3][4] | |
| Formation of Multiple Products | Side reactions due to impurities | Ensure the purity of starting materials, especially the alkyne. |
| Isomerization of the carborane cage | While this compound is the kinetic product, it can isomerize to the more stable m- and p-isomers at high temperatures (above 400°C). For standard synthesis, this is less of a concern. | |
| Reaction with sensitive functional groups | Protect sensitive functional groups on the alkyne prior to the reaction with the borane.[1] |
Quantitative Data Summary
The following tables summarize reported yields for this compound synthesis under various conditions.
Table 1: Comparison of Yields for Different Synthesis Methods
| Method | Boron Source | Alkyne Type | Typical Yield (%) | Reference |
| Traditional (Thermal)** | B₁₀H₁₄ | Terminal | 65-77 | [1] |
| B₁₀H₁₂L₂ (pre-formed) | Terminal | >85 | [1] | |
| B₁₀H₁₄ | Disubstituted | 0-12 | [2] | |
| Microwave-assisted | B₁₀H₁₂L₂ | Terminal | 63-91 | [1] |
| Silver-catalyzed | B₁₀H₁₂L₂ | Monosubstituted | ~90 | [2] |
Experimental Protocols
Protocol 1: Traditional Synthesis of 1-Phenyl-o-carborane from Decaborane
This protocol is adapted from established methods for the direct reaction of decaborane with an alkyne.
Materials:
-
Decaborane (B₁₀H₁₄)
-
Anhydrous Toluene
-
Lewis Base (e.g., Acetonitrile)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve decaborane in anhydrous toluene.
-
Add a stoichiometric amount of the Lewis base (e.g., acetonitrile) to the solution and stir to form the B₁₀H₁₂L₂ complex in situ.
-
Add phenylacetylene to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100°C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/dichloromethane mixture).
Protocol 2: Purification of this compound Derivatives by Column Chromatography
Materials:
-
Crude this compound product
-
Silica gel
-
Appropriate solvent system (e.g., hexane, dichloromethane, ethyl acetate)
Procedure:
-
Prepare a silica gel slurry in the chosen non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
General Workflow for this compound Synthesis
Caption: A flowchart illustrating the key stages in a typical this compound synthesis.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
Side reactions in o-Carborane synthesis and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of o-carborane.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The most common method for synthesizing the this compound cage is the reaction of decaborane (B607025) (B₁₀H₁₄) or its Lewis base adducts (e.g., B₁₀H₁₂L₂) with an alkyne. This reaction involves the insertion of two carbon atoms from the alkyne into the borane (B79455) cage to form the icosahedral this compound structure.[1]
Q2: Why am I getting a very low yield when using a disubstituted alkyne?
Traditional synthesis methods for this compound often result in very low yields, sometimes as low as 0-12%, when using disubstituted acetylenes.[2] This is a common issue attributed to steric hindrance and electronic effects of the substituents on the alkyne, which impede the efficient insertion into the decaborane cage.
Q3: Are there methods to improve the yield of this compound synthesis?
Yes, several modern approaches can significantly enhance the yield. One of the most effective methods involves the use of monosubstituted acetylenes in the presence of a silver salt catalyst, such as silver nitrate (B79036) (AgNO₃). This method can boost the yield to approximately 90%.[2] Other techniques like microwave-assisted synthesis and the use of ionic liquids have also been shown to improve reaction efficiency and yields.[1]
Q4: What is "decapitation" of the carborane cage, and how can I prevent it?
"Decapitation" refers to the degradation of the neutral closthis compound cage to an anionic nidthis compound, which has a more open structure. This is a significant side reaction that can occur under nucleophilic conditions. The transformation to a nidthis compound alters the electronic properties and reduces the thermal and chemical stability of the cluster. To prevent decapitation, it is crucial to avoid strongly basic or nucleophilic reagents during workup and purification. Additionally, substitution at the B(3) and B(6) positions of the this compound cage with bulky groups like phenyl groups can protect the cage from nucleophilic attack.
Q5: How can I purify my this compound product?
Common purification techniques for this compound and its derivatives include:
-
Crystallization: Recrystallization from an appropriate solvent is often effective for obtaining pure crystalline products.
-
Sublimation: Vacuum sublimation is a useful method for purifying volatile carboranes from non-volatile impurities.[3]
-
Column Chromatography: Silica (B1680970) gel or alumina (B75360) column chromatography can be employed to separate this compound from side products and unreacted starting materials.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to no product yield | Use of disubstituted alkyne: Inherently low reactivity in traditional methods.[2] Decomposition of decaborane: Decaborane is sensitive to air and moisture. Inefficient reaction conditions: Incorrect temperature, solvent, or reaction time. | Switch to a monosubstituted alkyne and use a silver salt catalyst. [2] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Optimize reaction conditions. For the traditional method, refluxing in an aromatic solvent like toluene (B28343) is common. For silver-catalyzed reactions, milder conditions may be sufficient. [1] |
| Formation of a viscous, dark oil instead of a crystalline product | Polymerization of the alkyne or side reactions. Presence of significant impurities. | Purify the alkyne before use. Attempt purification of the crude product via column chromatography to isolate the desired this compound. |
| Product is a mixture of regioisomers | Electrophilic substitution on the carborane cage can occur at multiple positions. For example, iodination can lead to a mixture of 1,9- and 1,12-disubstituted products. | Careful control of reaction conditions (temperature, stoichiometry) can sometimes favor one isomer. Separation of isomers may be possible by fractional crystallization or careful column chromatography. |
| Presence of unreacted decaborane in the final product | Incomplete reaction. Incorrect stoichiometry of reactants. | Increase the reaction time or temperature. Use a slight excess of the alkyne. Purify the product using sublimation, as decaborane is also volatile but may sublime at a different temperature/pressure. |
| NMR spectrum shows broad signals or unexpected peaks in the upfield region | This may indicate the presence of anionic nidthis compound species due to cage degradation. nido-Carboranes typically show characteristic upfield-shifted signals in their ¹¹B NMR spectra. | Avoid basic conditions during workup and purification. If nidthis compound formation is unavoidable, consider if the nidthis compound itself can be used or if the reaction needs to be redesigned to protect the closo-cage. |
Quantitative Data Summary
The following table summarizes the yields of this compound synthesis under different reaction conditions.
| Alkyne Type | Catalyst/Lewis Base | Reaction Conditions | Yield (%) | Reference |
| Disubstituted Acetylenes | N,N-dimethylaniline | Toluene, reflux | Moderate | [5] |
| Disubstituted Acetylenes | None | Toluene, 110°C, 12h | 0 - 12 | [2] |
| Monosubstituted Acetylenes | Silver Nitrate (AgNO₃) | Toluene, reflux | ~90 | [2] |
| Acetylene (B1199291) Gas | Diethyl Sulfide (B99878) | Di-n-propyl ether, 90-95°C, 24h | 65 - 77 | [3] |
| Terminal Alkynes | Acetonitrile (in situ) | Toluene, reflux | Moderate | [1] |
| Terminal Alkynes | Acetonitrile (pre-formed complex) | Toluene, reflux | >85 | [1] |
| Terminal Alkynes | Ionic Liquid | Microwave, 120°C, 1-20 min | 68 - 85 | [1] |
Experimental Protocols
Protocol 1: Traditional Synthesis of this compound from Decaborane and Acetylene
This protocol is adapted from established methods for the synthesis of the parent this compound.
Materials:
-
Decaborane (B₁₀H₁₄)
-
Acetylene gas (purified)
-
Diethyl sulfide (Et₂S)
-
Di-n-propyl ether
-
Hydrochloric acid (HCl)
-
Acetone
Procedure:
-
Set up a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser. Ensure all glassware is thoroughly dried.
-
Prepare a solution of decaborane in a mixture of di-n-propyl ether and diethyl sulfide under an inert atmosphere.
-
Heat the solution to approximately 90-95°C.
-
Bubble purified acetylene gas through the solution at a steady rate for 24 hours while maintaining the temperature.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the volatile solvents under reduced pressure.
-
Dissolve the residue in methanol and treat with a solution of hydrochloric acid in methanol and acetone.
-
The crude this compound can be purified by recrystallization or vacuum sublimation to yield a pure white crystalline solid.[3]
Protocol 2: Silver-Catalyzed Synthesis of Substituted o-Carboranes
This protocol is a general method for the high-yield synthesis of C-substituted o-carboranes from monosubstituted acetylenes.
Materials:
-
Decaborane (B₁₀H₁₄) or a B₁₀H₁₂L₂ complex (e.g., L = acetonitrile)
-
A monosubstituted alkyne (e.g., phenylacetylene)
-
Silver nitrate (AgNO₃)
-
Toluene
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the decaborane or its adduct in toluene.
-
Add the monosubstituted alkyne to the solution.
-
Add a catalytic amount of silver nitrate.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and filter to remove any insoluble silver salts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel followed by recrystallization.
Visualizations
Caption: Troubleshooting flowchart for this compound synthesis.
Caption: Experimental workflows for this compound synthesis.
References
Technical Support Center: Purification of o-Carborane Derivatives
Welcome to the technical support center for the purification of o-carborane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unique boron clusters.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound derivatives after synthesis?
A1: Common impurities can include unreacted starting materials (e.g., decaborane, acetylenic precursors), boric acid, and regioisomers.[1][2] The synthesis of functionalized o-carboranes can lead to the formation of regioisomers, such as 1,12- and 1,9-disubstituted derivatives, which can be challenging to separate due to their similar physical properties.[3][4][5]
Q2: My this compound derivative appears to be degrading on silica (B1680970) gel during column chromatography. What could be the cause and how can I prevent it?
A2: this compound cages can be susceptible to degradation under strongly basic or acidic conditions. While silica gel is generally considered weakly acidic, its surface acidity can sometimes lead to the degradation of sensitive derivatives. This "decapitation" or deboronation can occur, especially with derivatives bearing electron-withdrawing groups directly attached to the cage.[6][7][8][9]
To mitigate this, you can:
-
Neutralize the silica gel: Pre-treating the silica gel with a base like triethylamine (B128534) in the eluent can help neutralize acidic sites.
-
Use a different stationary phase: Alumina (basic or neutral) can be a suitable alternative to silica gel for base-sensitive compounds.[10]
-
Minimize contact time: Employing flash chromatography to reduce the time the compound spends on the column can be beneficial.
Q3: How can I effectively remove boric acid and other boron-containing impurities from my reaction mixture?
A3: Boric acid and related polar boron impurities can often be removed with a simple aqueous workup. Washing the organic extract with a basic aqueous solution (e.g., 1-2 M NaOH) can convert boric acid into its more water-soluble borate (B1201080) salt, which will partition into the aqueous layer.[8] Subsequent washing with brine and drying of the organic layer should precede further purification steps. For some applications, co-distillation with methanol (B129727) can remove boric acid as the volatile trimethyl borate.
Q4: I am struggling to separate regioisomers of my disubstituted this compound. What purification strategies are most effective?
A4: The separation of this compound regioisomers is a known challenge. A combination of techniques is often required:
-
Column Chromatography: Careful selection of the solvent system for column chromatography can sometimes achieve separation. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate (B1210297) in hexanes) may resolve isomers with different polarities.[3]
-
Recrystallization: Fractional crystallization can be an effective method for separating isomers, especially if one isomer forms crystals more readily or has significantly different solubility in a particular solvent system.[2][3][4][5][11] Experimenting with a range of solvents is key.
-
Preparative TLC or HPLC: For small-scale separations or when other methods fail, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can provide higher resolution.
Troubleshooting Guides
Column Chromatography
Problem: My this compound derivative is not moving from the baseline on the TLC plate, even with highly polar eluents.
-
Possible Cause: The compound is highly polar or is interacting very strongly with the acidic sites on the silica gel.
-
Solution:
-
Modify the Mobile Phase: Add a small amount of a more polar solvent like methanol or a modifier like acetic acid or triethylamine to the eluent. For very polar compounds, a system like 1-10% methanol in dichloromethane (B109758) might be effective.
-
Change the Stationary Phase: Consider using reversed-phase silica (C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) or alumina.
-
Problem: My compound is streaking badly on the TLC plate and during column chromatography.
-
Possible Cause: The sample may be overloaded, or the compound could be acidic or basic, leading to strong interactions with the stationary phase.
-
Solution:
-
Dilute the Sample: Ensure you are not overloading the TLC plate or the column.
-
Add a Modifier to the Eluent: For acidic compounds, adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase can improve peak shape. For basic compounds, adding a small amount of triethylamine (0.1-1%) can have a similar effect.
-
Quantitative Data: TLC and Column Chromatography Solvent Systems
| Derivative Type | Stationary Phase | Typical TLC/Column Eluent System (v/v) | Expected Rf Range (Approx.) |
| Non-polar derivatives | Silica Gel | 5-20% Ethyl Acetate in Hexanes | 0.4 - 0.7 |
| Moderately polar | Silica Gel | 20-50% Ethyl Acetate in Hexanes | 0.3 - 0.6 |
| Phenyl-substituted | Silica Gel | 4:1 Hexane/CH2Cl2 | 0.3 - 0.4[3] |
| Polar/functionalized | Silica Gel | 5-10% Methanol in Dichloromethane | Varies |
| Amino-carboranes | Silica Gel | 90:10 Hexane:Ethyl Acetate | Varies[12] |
Experimental Protocols
Detailed Protocol: Column Chromatography of an this compound Derivative
-
Slurry Preparation: In a beaker, add silica gel to the chosen eluent (e.g., 10% ethyl acetate in hexanes) to form a slurry that is not too thick.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the solvent to drain until it is just above the silica gel level.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb onto the silica gel until the solvent level is just at the top of the sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column, taking care not to disturb the top layer.
-
Apply gentle pressure (e.g., using a pump or compressed air) to start the elution.
-
Collect fractions in test tubes.
-
-
Analysis:
-
Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light or with an appropriate stain (e.g., permanganate).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound derivative.
-
Recrystallization
Problem: My compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated, or impurities are inhibiting crystallization.
-
Solution:
-
Add More Solvent: Re-heat the solution to dissolve the oil, then add more solvent and allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to provide nucleation sites.
-
Seed Crystals: If you have a small amount of pure solid, add a "seed" crystal to the cooled solution to induce crystallization.
-
Change Solvent System: Try a different solvent or a co-solvent system (e.g., a solvent in which the compound is soluble and a non-solvent).
-
Quantitative Data: Common Recrystallization Solvents
| Compound Polarity | Good Solvents (for dissolving when hot) | Poor Solvents (for crashing out when cold) | Common Co-solvent Systems |
| Non-polar | Hexanes, Heptane, Toluene | Methanol, Water | Toluene/Hexanes |
| Moderately Polar | Ethyl Acetate, Dichloromethane, Acetone | Hexanes, Water | Ethyl Acetate/Hexanes |
| Polar | Ethanol, Methanol, Water | Diethyl Ether, Dichloromethane, Hexanes | Ethanol/Water |
Detailed Protocol: Recrystallization of an this compound Derivative
-
Solvent Selection: Choose a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Sublimation
Problem: My compound is not subliming or is subliming very slowly.
-
Possible Cause: The temperature is too low, or the vacuum is not sufficient.
-
Solution:
-
Increase Temperature: Gradually increase the temperature, but be careful not to exceed the compound's decomposition temperature.
-
Improve Vacuum: Ensure all connections in your sublimation apparatus are well-sealed and that your vacuum pump is pulling a strong vacuum.
-
Detailed Protocol: Vacuum Sublimation of an this compound Derivative
-
Apparatus Setup:
-
Place the crude, dry this compound derivative in the bottom of the sublimation apparatus.
-
Insert the cold finger and ensure a good seal (use a small amount of vacuum grease on the joint if necessary).
-
-
Sublimation:
-
Connect the apparatus to a high-vacuum line and evacuate the system.
-
Once a good vacuum is achieved, begin circulating a coolant (e.g., cold water) through the cold finger.
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath.
-
-
Collection:
-
The purified compound will sublime and deposit as crystals on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully and slowly vent the apparatus to atmospheric pressure.
-
Remove the cold finger and scrape the pure crystals onto a clean, dry surface.
-
Visualization of Workflows and Concepts
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for column chromatography.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. vanderbilt.edu [vanderbilt.edu]
- 4. Practical synthesis of 1,12-difunctionalized this compound for the investigation of polar liquid crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. orththis compound - Wikipedia [en.wikipedia.org]
- 7. reedgrouplab.ucr.edu [reedgrouplab.ucr.edu]
- 8. Carborane acids. New "strong yet gentle" acids for organic and inorganic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carborane acids. New “strong yet gentle” acids for organic and inorganic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. znaturforsch.com [znaturforsch.com]
- 11. Synthesis, Crystal Structure, and Some Transformations of 9,12-Dichloro-orththis compound [mdpi.com]
- 12. Synthesis of 3-Amino-1-carboxy-o-carborane and an Improved, General Method for the Synthesis of All Three C-Amino-C-carboxycarboranes - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent o-Carborane cage degradation or "decapitation"
Technical Support Center: o-Carborane Cage Integrity
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with o-carboranes. The unique icosahedral structure of this compound (1,2-dicarba-closo-dodecaborane) provides exceptional thermal and chemical stability, making it a valuable pharmacophore and building block in materials science.[1][2] However, the cage is susceptible to degradation, commonly known as "decapitation," under certain nucleophilic or basic conditions. This guide provides answers to frequently asked questions and troubleshooting strategies to help you maintain the integrity of the this compound cage throughout your experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound "decapitation"?
A1: this compound decapitation is a chemical reaction where the closthis compound cage loses a boron vertex, transforming into an 11-vertex anionic nidthis compound species.[3][4] This process is typically initiated by a nucleophilic attack on one of the boron atoms, most commonly the B(3) or B(6) vertices, which are the most electron-deficient due to their proximity to the two cage carbon atoms.[5] The reaction with a base, such as sodium ethoxide in ethanol, formally removes a BH unit, resulting in the formation of the dicarbollide anion, [C₂B₉H₁₂]⁻.[4] This degradation is often undesirable as it alters the compound's structure, stability, and electronic properties.[6]
Q2: Which chemical conditions are known to cause cage degradation?
A2: The primary cause of this compound decapitation is exposure to nucleophiles and bases.[7]
-
Strong Bases: Amine bases (e.g., piperidine, commonly used in peptide synthesis for Fmoc deprotection), alkoxides (e.g., NaOEt), and hydroxides can readily induce decapitation.[4][8]
-
Certain Nucleophiles: The cage can be degraded by nucleophiles like sodium phenoxide under conditions intended for nucleophilic substitution.[8]
-
Harsh Reaction Conditions: While generally stable, prolonged exposure to harsh conditions, such as high temperatures in the presence of a base, can accelerate degradation.[7]
Q3: Are all boron vertices on the this compound cage equally susceptible to attack?
A3: No. The electron density across the cage is not uniform. The boron vertices are electron-deficient in the following order: B(3,6) > B(4,5,7,11) > B(8,10) > B(9,12).[5] The B(3) and B(6) vertices are the most electrophilic and, therefore, the most susceptible to nucleophilic attack and subsequent removal.[5]
Troubleshooting Guide
Problem 1: My this compound-containing compound is degrading during a standard reaction, such as Fmoc deprotection in peptide synthesis.
-
Symptoms: You observe unexpected peaks in your NMR or mass spectrometry data corresponding to a loss of a boron atom (a mass decrease of approximately 11 amu). The reaction mixture may also change color.
-
Cause: The reagent you are using is likely too basic for the this compound cage. For example, piperidine, a common reagent for Fmoc deprotection, is a strong enough base to initiate decapitation.
-
Solution:
-
Use Milder Conditions: Switch to a milder base for your deprotection or reaction. For Fmoc removal, consider using 1,8-diazabicycloundec-7-ene (DBU) in carefully controlled, dilute concentrations, or explore alternative protecting group strategies that do not require strong bases for removal.
-
Protect the Cage: If the reaction conditions cannot be altered, consider protecting the carborane cage itself.
-
Problem 2: I am trying to perform a nucleophilic substitution on a substituent attached to my carborane, but I am seeing cage degradation instead.
-
Symptoms: Low to no yield of the desired product, with significant formation of nidthis compound byproducts.
-
Cause: The nucleophile is preferentially attacking the electron-deficient boron vertices of the carborane cage rather than the intended reaction site. For instance, attempting a nucleophilic aromatic substitution on a fluorophenyl group attached to a cage carbon can lead to cage degradation with reagents like sodium phenoxide.[8]
-
Solution:
-
Modify the Carborane: Introduce electron-donating or sterically hindering groups onto the carborane cage to decrease the electrophilicity of the boron vertices.
-
Protect the Most Reactive Boron Vertices: Introduce substituents at the B(3) and B(6) positions to shield them from nucleophilic attack.
-
Troubleshooting Decision Workflow
This diagram outlines a logical workflow for diagnosing and addressing unexpected this compound degradation during an experiment.
Caption: Troubleshooting workflow for this compound cage degradation.
Preventative Strategies and Protocols
The most effective strategy against decapitation is prevention. This can be achieved by protecting the most susceptible boron vertices.
Strategy: Substitution of B(3,6) Vertices
Introducing substituents at the B(3) and B(6) positions can effectively shield the cage from nucleophilic attack.[3] Halogens (Cl, Br, I) and phenyl groups have been shown to successfully protect the cage.[3] While phenyl groups offer robust protection, their bulkiness can be a disadvantage. Halogens provide a smaller footprint, making them ideal for many applications.[3]
Comparative Stability of Substituted o-Carboranes
The table below summarizes the relative stability of various B(3)-substituted o-carboranes to decapitation, highlighting which substituents provide effective protection.
| B(3) Substituent (B-X) | Decapitation Outcome | Protective Efficacy | Reference |
| B-H (Unsubstituted) | Readily undergoes decapitation with bases. | None | [3] |
| B-F | Non-selective decapitation; leads to a mixture of products. | Poor | [6] |
| B-OH | Non-selective decapitation. | Poor | [6] |
| B-Cl | Decapitation occurs at the unsubstituted B(6) vertex, retaining the B-Cl bond. | Good | [3][6] |
| B-Br | Decapitation is selective, retaining the substituent. | Good | [3] |
| B-I | Decapitation is selective, retaining the substituent. | Good | [3] |
| B-Alkyl/Aryl/Alkynyl | Decapitation proceeds with retention of the substituent. | Good | [6] |
| B-NH₂ / B-N Bond | Decapitation proceeds with retention of the substituent. | Good | [3] |
Experimental Protocol: Synthesis of 3,6-Dichloro-o-carborane
A direct, single-step halogenation of the B(3,6) positions is challenging. A common and effective route involves a decapitation-capping sequence or, more recently, methods involving copper-assisted halodeboronation of pinacolborate derivatives. The following is a conceptual outline based on modern approaches.
Reaction Pathway for B(3,6) Halogenation
Caption: Synthetic pathway to a protected this compound cage.
Methodology:
-
Borylation of this compound: The parent this compound is first borylated at the B(3) and B(6) positions using an iridium catalyst and a boron source like bis(pinacolato)diboron (B136004) to yield 3,6-bis(pinacolborate)-1,2-dicarba-closo-dodecaborane.
-
Halodeboronation: The resulting pinacolborate derivative is then treated with a copper salt (e.g., CuCl₂) in a suitable solvent. This facilitates a halodeboronation reaction, replacing the B-Bpin groups with B-Cl bonds to yield the target 3,6-dichloro-o-carborane.[6]
This protected carborane can then be carried through subsequent synthetic steps that require basic or nucleophilic conditions with a significantly reduced risk of cage degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. orththis compound - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic substitution: a facile strategy for selective B–H functionalization of carboranes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Polymers and ceramics based on icosahedral carboranes. Model studies of the formation and hydrolytic stability of aryl ether, ketone, amide and borane linkages between carborane units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing o-Carborane Functionalization
Welcome to the technical support center for o-carborane functionalization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
C-H Functionalization Issues
Question 1: I am getting a low yield or no product during the C-H functionalization of this compound via lithiation. What should I check?
Answer: Low yields in C-H functionalization are a common issue. A systematic troubleshooting approach is essential. The acidic C-H bonds of this compound are readily deprotonated by organolithium reagents like n-butyllithium (n-BuLi).[1] However, the success of the reaction depends on several factors.
Troubleshooting Steps:
-
Reagent Quality: Ensure your this compound is pure and dry. Organolithium reagents are extremely sensitive to moisture and air; use a freshly titrated or new bottle of n-BuLi.[2][3]
-
Reaction Temperature: The initial deprotonation (lithiation) should be performed at a low temperature, typically -78 °C, to prevent side reactions.[4] Allowing the reaction to warm prematurely can lead to degradation.
-
Solvent Purity: Use anhydrous solvents. Tetrahydrofuran (THF) is commonly used and must be thoroughly dried, as trace water will quench the organolithium reagent.[4]
-
Stoichiometry: Ensure the correct stoichiometry of the base. For monolithiation, 1 equivalent of n-BuLi is used. For dilithiation, at least 2 equivalents are required.[1] Using insufficient base will result in incomplete conversion.
-
Electrophile Reactivity: The electrophile you add to the lithiated carborane should be sufficiently reactive. If the electrophile is weak, the reaction may not proceed to completion.
Below is a troubleshooting workflow to diagnose low-yield issues in C-H functionalization.
Caption: Troubleshooting workflow for low-yield this compound C-H functionalization.
Question 2: I suspect my this compound cage is degrading during the reaction. How can I confirm this and prevent it?
Answer: The this compound cage is susceptible to degradation, particularly under strongly basic conditions, which can lead to the formation of anionic nidthis compound species.[1][5] This "deboronation" involves the removal of a boron vertex.[6]
Confirmation:
-
NMR Spectroscopy: The most definitive method. In the ¹¹B NMR spectrum, the appearance of broad, upfield-shifted signals (typically between -10 and -40 ppm) is characteristic of nidthis compound anions, contrasting with the sharper signals of the closo-cage between 0 and -15 ppm.
-
TLC Analysis: Cage degradation often produces more polar byproducts, which will have different Rf values on a TLC plate compared to your desired product.
Prevention Strategies:
-
Temperature Control: Strictly maintain low temperatures when using strong bases like n-BuLi or NaH.
-
Milder Bases: If possible, use a weaker base that is still capable of deprotonating the C-H bond.
-
Reaction Time: Avoid unnecessarily long reaction times in the presence of strong bases.
-
Protecting Groups: In complex syntheses, consider using protecting groups on the cage carbons to modulate reactivity.
B-H Functionalization Issues
Question 3: How can I achieve regioselective functionalization of a specific B-H bond?
Answer: Selective B-H functionalization is a significant challenge because there are ten chemically similar B-H vertices.[7][8] However, their electronic properties are not identical. The electron density varies across the cage, following the general trend: B(9,12) > B(8,10) > B(4,5,7,11) > B(3,6).[9][10] This difference can be exploited using transition metal catalysis.
General Strategy:
-
Electron-Rich Catalysts (e.g., Iridium): These catalysts preferentially activate the most electron-deficient B-H bonds, which are at the B(3,6) positions.[9][10][11]
-
Electron-Deficient Catalysts (e.g., Palladium): These catalysts target the more electron-rich B-H bonds, typically at the B(8,9,10,12) positions.[10][11]
-
Directing Groups: Attaching a coordinating group to a cage carbon can direct a metal catalyst to adjacent B-H bonds (e.g., B(4,5,7,11) positions).[11][12]
The diagram below illustrates this relationship.
Caption: Logic for catalyst selection in regioselective B-H functionalization.
Question 4: My palladium-catalyzed B-H arylation reaction is failing. What are the common pitfalls?
Answer: Palladium-catalyzed B-H functionalizations can be sensitive. If you are experiencing low to no yield, consider the following:
-
Catalyst Oxidation State: Ensure the correct palladium precursor is used and that the active catalytic species can be generated.
-
Ligand Choice: The ligand is critical for stabilizing the palladium center and modulating its reactivity. The reaction may require specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.
-
Oxidant/Additive: Many B-H activation cycles require an oxidant to regenerate the active catalyst. Ensure it is fresh and added in the correct amount.
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction outcome.[13] A screen of different solvents (e.g., toluene, dioxane, DMF) may be necessary.
-
Atmosphere: These reactions must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst.
Data Presentation: Regioselective B-H Functionalization
The following table summarizes common catalytic systems for achieving regioselective B-H functionalization of this compound.
| Target Position(s) | Electron Density | Catalyst Type | Example Catalyst System | Reaction Type | Reference(s) |
| B(3,6) | Most Deficient | Electron-Rich | Iridium(I) / B₂pin₂ | Diborylation | [9] |
| B(8,9,10,12) | Most Rich | Electron-Deficient | [Pd(MeCN)₄][BF₄]₂ | Tetrafluorination | [10][11] |
| B(9) | Rich | Oxidative | HNO₃ / HOTf | Hydroxylation | [14][15] |
| B(4,5) or B(4,7) | Intermediate | Directed | Iridium(III) with -COOH group | Alkenylation | [9][12] |
Experimental Protocols
Safety Note: Always handle organolithium reagents (e.g., n-BuLi) and transition metal catalysts with extreme care in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.
Protocol 1: General Procedure for Monolithiation and C-H Functionalization
This protocol describes a general method for the deprotonation of one acidic C-H proton followed by quenching with an electrophile.[4]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq, solution titrated)
-
Electrophile (e.g., Iodomethane, Chlorotrimethylsilane) (1.1 eq)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
Add this compound to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Seal the flask with septa, and evacuate and backfill with argon three times.
-
Add anhydrous THF via syringe and cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe over 5 minutes.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.[4]
-
Add the desired electrophile dropwise to the cold solution.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours (reaction time depends on the electrophile).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.
Protocol 2: Iridium-Catalyzed Regioselective B(3,6)-Diborylation
This protocol is a representative example of a transition-metal-catalyzed B-H activation, targeting the electron-deficient B(3,6) positions.[9]
Materials:
-
This compound derivative (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (2.5 eq)
-
[Ir(cod)OMe]₂ (Iridium catalyst precursor) (3 mol%)
-
dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (6 mol%)
-
Anhydrous octane (B31449)
Procedure:
-
In a glovebox, add the this compound substrate, B₂pin₂, [Ir(cod)OMe]₂, and dtbpy to a Schlenk tube equipped with a stir bar.
-
Add anhydrous octane to the tube.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel to isolate the B(3,6)-diborylated this compound product.
References
- 1. orththis compound - Wikipedia [en.wikipedia.org]
- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00197B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 9. SIOC researchers make considerable progress in selective catalytic borylation of carboranes----Newsletter [newsletter.cas.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Strategy for Selective Catalytic B-H Functionalization of o-Carboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Theoretical calculation of regioselectivity and solvation effects on B–H activation of this compound guided by directing group - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. B(9)-OH- o-Carboranes: Synthesis, Mechanism, and Property Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Challenges in achieving regioselectivity in B-H functionalization
Welcome to the technical support center for regioselective B-H functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors controlling regioselectivity in iridium-catalyzed C-H borylation?
A1: The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by a balance of steric and electronic effects. For many aromatic and aliphatic systems, steric hindrance is the dominant factor, with borylation favoring the least sterically crowded C-H bond.[1][2][3][4][5] In mono-substituted arenes, this typically leads to a mixture of meta- and para-borylated products, with the ortho position being disfavored due to steric clash with the substituent.[4][5][6] However, in heteroaromatic systems, electronic effects can play a more significant role in directing the borylation.[3][7][8]
Q2: How can I achieve ortho-selectivity in arene C-H borylation?
A2: Achieving ortho-selectivity often requires overcoming the inherent steric hindrance. This can be accomplished by employing directing groups that position the catalyst proximal to the target C-H bond.[9] Strategies include:
-
Chelating Directing Groups: Functional groups that can coordinate to the iridium center can direct the borylation to the ortho position.
-
Hydrosilyl Directing Groups: A dimethyl-hydrosilyl group, for instance, can direct borylation to the C-H bond ortho to the silane.[5]
-
Ligand Modification: Replacing standard ligands like 4,4′-di-tert-butylbipyridine (dtbpy) with others, such as picolylamine, can invert the typical steric-controlled product distribution to favor ortho-substitution for certain substrates like benzylic amines.[1]
-
Non-covalent Interactions: Hydrogen bonding interactions between the substrate and the catalyst can also favor ortho-selective C-H borylation.[4]
Q3: My borylation reaction on a substituted aniline (B41778) is giving poor regioselectivity. What could be the issue?
A3: Regioselectivity in the borylation of anilines can be complex. While standard conditions often yield a mixture of isomers, specific strategies can enhance selectivity. For instance, ortho-borylation can be favored by using a smaller diboron (B99234) reagent like B₂eg₂ (from ethane-1,2-diol), though the resulting boronate esters may be unstable.[10] A balance between regioselectivity and product stability can be achieved with slightly larger diols like butane-1,2-diol (to form B₂bg₂).[10] Additionally, in situ N-borylation can lead to the formation of a Bpin steric shield, directing functionalization to the para position in some ortho-substituted anilines.[11]
Q4: I am struggling with regioselectivity in the borylation of indoles. What factors should I consider?
A4: The borylation of indoles is sensitive to the choice of directing group and borylating agent. Without a directing group, electrophilic borylation typically occurs at the C3 position. To achieve selectivity at other positions, a directing group on the N1 nitrogen is necessary.[12]
-
C7 Selectivity: Can be achieved using a pivaloyl directing group with BBr₃. The bulky tert-butyl group disfavors interaction with the C7-H, orienting the carbonyl towards C7.[12] Five-membered heterocyclic directing groups, like thiazole, also promote C7 borylation.[13]
-
C2 Selectivity: Six-membered heterocyclic directing groups, such as pyridines and pyrimidines, tend to favor borylation at the C2 position.[12][13]
Q5: What are the main challenges in achieving regioselective B-H functionalization of carboranes?
A5: The primary challenge with carboranes is the presence of ten similar and relatively inert B-H bonds, making differentiation difficult.[14][15] Regioselectivity is governed by the electronic properties of the boron vertices and can be controlled by the choice of catalyst and the use of directing groups.[14][16]
-
B(3,6)-H bonds: Being the most electron-deficient, these can be activated by electron-rich transition metal catalysts.[14][16]
-
B(8,9,10,12)-H bonds: These relatively electron-rich bonds can be functionalized using electron-deficient transition metal catalysts.[14][16]
-
B(4,5,7,11)-H bonds: Activation of these bonds often requires a directing group to guide the catalyst.[14][16] A "cage walking" strategy, where a metal catalyst migrates across the carborane cage, can also be employed to achieve functionalization at positions remote from the initial activation site.[17]
Troubleshooting Guides
Issue 1: Poor or No Conversion in a Miyaura Borylation
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst (e.g., PdCl₂(dppf)). While many Pd(II) precatalysts are air-stable, prolonged or improper storage can lead to degradation.[18] | The active Pd(0) species is generated in situ, but the quality of the precatalyst is crucial. |
| Poor Quality Diboron Reagent | Check the purity of the diboron reagent (e.g., B₂pin₂, neo₂B₂) by ¹H and ¹¹B NMR. Consider using a new bottle from a reliable supplier.[18] | Impurities or degradation of the diboron reagent can inhibit the reaction. |
| Inadequate Anhydrous Conditions | Ensure all glassware is oven-dried. Use anhydrous solvents and dry the base (e.g., KOAc) before use.[18] | While trace water can sometimes accelerate the reaction, excessive water will hydrolyze the diboron reagent and deactivate the catalyst. |
| Oxygen Contamination | Degas the reaction mixture using a freeze-pump-thaw cycle or by sparging with an inert gas (e.g., Argon) before heating.[18] | Oxygen can oxidize and deactivate the active Pd(0) catalyst. |
| Substrate-Catalyst Inhibition | If your substrate is a strong ligand (e.g., terpyridine), it may be coordinating to the palladium and inhibiting catalysis.[18] Consider increasing the catalyst loading or using a different ligand. | Strong coordination of the substrate can prevent the formation of the active catalytic species. |
| Solubility Issues | Ensure the reaction mixture is homogeneous at the reaction temperature. If not, consider a different solvent system.[18] | Poor solubility of reactants can lead to slow or incomplete reactions. |
Issue 2: Low Regioselectivity in Iridium-Catalyzed Arene Borylation
| Possible Cause | Troubleshooting Step | Rationale |
| Steric and Electronic Effects Competing | For substrates with minimal steric differentiation between C-H bonds, regioselectivity can be low. Modify the ligand on the iridium catalyst. For example, bulkier ligands can enhance steric control. | The ligand environment around the metal center is critical in dictating the selectivity of C-H activation. |
| Incorrect Borylating Agent | The size of the diboron reagent can influence selectivity. For achieving ortho-selectivity in anilines, smaller diol-derived diborons (e.g., B₂eg₂) are more effective than B₂pin₂.[10] | The steric bulk of the boryl group being transferred can influence its accessibility to different C-H bonds. |
| Substrate Directing Group Ineffective | The chosen directing group may not be optimal for the substrate or reaction conditions. Experiment with different directing groups that have varying coordinating abilities or steric profiles. | The efficacy of a directing group is highly dependent on the specific substrate and reaction. |
| Reaction Temperature Too High | High temperatures can sometimes lead to a loss of selectivity by providing enough energy to overcome the activation barrier for the formation of minor isomers. Try running the reaction at a lower temperature for a longer duration. | Kinetic control is often better achieved at lower temperatures. |
Experimental Protocols
General Protocol for Iridium-Catalyzed C-H Borylation of an Arene
This is a general procedure and may require optimization for specific substrates.
-
Preparation: In a nitrogen-filled glovebox, add the arene substrate (1.0 mmol), bis(pinacolato)diboron (B136004) (B₂pin₂, 1.2 mmol), [Ir(OMe)(COD)]₂ (0.015 mmol, 1.5 mol %), and 4,4′-di-tert-butylbipyridine (dtbpy) (0.030 mmol, 3.0 mol %) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous solvent (e.g., cyclohexane, THF, or octane, 5 mL) to the Schlenk tube.
-
Reaction: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Reference adapted from general procedures for iridium-catalyzed borylation.[1][6]
Visualizations
Caption: A typical experimental workflow for B-H functionalization reactions.
Caption: A troubleshooting guide for improving regioselectivity in B-H borylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sterically Controlled Alkylation of Arenes through Iridium-Catalyzed C-H Borylation | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madridge.org [madridge.org]
- 5. Borylation - Wikipedia [en.wikipedia.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Regioselectivity of the borylation of alkanes and arenes. | Semantic Scholar [semanticscholar.org]
- 8. Regioselectivity of the borylation of alkanes and arenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Steric Shielding Effects Induced by Intramolecular C–H⋯O Hydrogen Bonding: Remote Borylation Directed by Bpin Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Controlling selectivity in N-heterocycle directed borylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00018G [pubs.rsc.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. A Strategy for Selective Catalytic B-H Functionalization of o-Carboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Transition‐Metal‐Catalyzed Selective Cage B−H Functionalization of <i>o</i>‐Carboranes [ouci.dntb.gov.ua]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
Technical Support Center: 11B NMR Analysis of o-Carborane Compounds
Welcome to the technical support center for the ¹¹B NMR analysis of o-carborane compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their NMR experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹¹B NMR chemical shift ranges for this compound?
The chemical shifts in ¹¹B NMR spectra of this compound derivatives are highly dependent on the boron atom's position within the icosahedral cage and the nature of its substituents. The high degree of intramolecular symmetry can sometimes simplify the spectrum to fewer peaks than the number of unique boron environments.[1] Generally, the resonances fall within a relatively narrow range upfield from the BF₃·OEt₂ reference.
For unsubstituted this compound (1,2-closo-C₂B₁₀H₁₂), the ¹¹B{¹H}-NMR spectrum shows four distinct resonances corresponding to the different boron environments. The assignment and typical chemical shift ranges are summarized in the table below. Substitution on the cage can cause significant shifts from these values.[2]
| Boron Position(s) | Number of Boron Atoms | Typical δ ¹¹B (ppm) vs. BF₃·OEt₂ |
| B(9,12) | 2 | ~ -3.1 |
| B(8,10) | 2 | ~ -7.0 |
| B(4,5,7,11) | 4 | ~ -11.5 |
| B(3,6) | 2 | ~ -13.5 |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and substitution.
Q2: Why is proton decoupling ({¹H}) important for ¹¹B NMR of carboranes?
Proton decoupling is crucial for simplifying complex ¹¹B NMR spectra of carboranes. The ¹¹B nucleus (I=3/2) couples with directly attached protons (¹H, I=1/2), splitting each boron signal into a doublet. Furthermore, coupling to the less abundant ¹⁰B isotope (I=3) can add further complexity.[3] Applying ¹¹B decoupling during ¹H acquisition or ¹H decoupling during ¹¹B acquisition collapses these multiplets into singlets, which dramatically simplifies the spectrum, reduces signal overlap, and allows for clearer identification of the chemically distinct boron environments.[3]
Q3: What is quadrupolar broadening and how does it affect my spectrum?
The ¹¹B nucleus has a nuclear spin of I = 3/2, which means it has a non-spherical charge distribution, resulting in a nuclear electric quadrupole moment.[4][5] This quadrupole moment interacts with the local electric field gradient at the boron nucleus, providing a very efficient relaxation mechanism. This rapid relaxation leads to significant line broadening, which is a primary cause of poor resolution in ¹¹B NMR spectra.[4][5] This effect, known as quadrupolar broadening, can make it difficult to resolve closely spaced signals and can even obscure coupling information.[6][7]
Troubleshooting Guide
Issue 1: My ¹¹B NMR peaks are extremely broad and poorly resolved.
Broad, unresolved peaks are the most common issue in ¹¹B NMR of carboranes. This is often a combination of factors, primarily quadrupolar broadening and experimental setup.
Possible Causes & Solutions:
-
Quadrupolar Relaxation: This is an intrinsic property of the ¹¹B nucleus. While it cannot be eliminated, its effects can be minimized.
-
Solution: Work at higher magnetic field strengths. The second-order quadrupolar broadening effect decreases with increasing magnetic field (B₀), leading to narrower lines and better resolution.[8]
-
Solution: For solid samples, Magic Angle Spinning (MAS) is essential. MAS averages out anisotropic interactions, including some quadrupolar effects, leading to significantly narrower lines.[4][5][9]
-
-
Unresolved B-H Coupling: If proton decoupling is not applied or is inefficient, each boron signal will be split, contributing to spectral complexity and apparent broadening.
-
Solution: Ensure effective ¹H decoupling is applied during acquisition. Use a sufficient decoupling field strength (e.g., 50 kHz) to cover the full proton spectral width.[9]
-
-
Sample Viscosity & Temperature: In solution, molecular tumbling rates affect the efficiency of quadrupolar relaxation. High viscosity or low temperature can slow tumbling, leading to broader lines.
-
Solution: Use a low-viscosity solvent. If possible, increase the sample temperature to promote faster, more isotropic molecular reorientation, which can average out the quadrupolar interactions more effectively and narrow the lines.[9]
-
-
Paramagnetic Impurities: The presence of paramagnetic species can dramatically shorten relaxation times and cause extreme broadening.
-
Solution: Ensure high sample purity. Use high-purity solvents and remove any potential metal contaminants.
-
Troubleshooting Workflow for Poor Spectral Quality
Caption: Troubleshooting workflow for poor quality ¹¹B NMR spectra.
Issue 2: The baseline of my spectrum is distorted or shows a broad "hump".
A distorted baseline, often called a "boron hump," is a common artifact in ¹¹B NMR.
Possible Causes & Solutions:
-
Background Signal from Probe/Tubes: Standard NMR probes and borosilicate glass NMR tubes contain boron nitride and borosilicate glass, respectively. These materials can contribute a very broad background signal that can obscure the signals from your sample, especially at low concentrations.[8][10]
-
Solution 1: Use a quartz NMR tube, which contains no boron. While this helps, it may not eliminate background from the probe itself.[10]
-
Solution 2: Acquire a background spectrum of your solvent in the same NMR tube and subtract it from your sample spectrum.
-
Solution 3: Use pulse sequences designed to suppress broad background signals, such as a Hahn echo or QCPMG sequence. The Hahn echo is often effective at suppressing the probe's background signal.[8]
-
-
Acoustic Ringing: The high-power radiofrequency pulses used in NMR can cause the probe to vibrate, inducing a spurious signal known as acoustic ringing. This can distort the baseline.
-
Solution: Increase the pre-acquisition delay (the time between the end of the pulse and the start of acquisition) to allow the ringing to decay before signal detection begins.
-
Experimental Protocols
Standard Protocol for High-Resolution Solution ¹¹B NMR of o-Carboranes
This protocol is a general guideline. Specific parameters may need to be optimized for your instrument and sample.
-
Sample Preparation:
-
Dissolve 5-15 mg of the this compound compound in ~0.6 mL of a deuterated, low-viscosity solvent (e.g., CDCl₃, Acetone-d₆, CD₂Cl₂).
-
Use a high-quality NMR tube. For very dilute samples, a quartz tube is recommended to minimize background signals.
-
-
Spectrometer Setup:
-
Tune and match the ¹¹B channel on the probe. Ensure the ¹H channel is also tuned for decoupling.
-
Reference the ¹¹B chemical shifts externally to a sealed capillary of BF₃·OEt₂ (δ = 0.0 ppm).[11]
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgig on Bruker systems).
-
Pulse Width: Use a calibrated 90° pulse for ¹¹B.
-
Spectral Width: A range of +50 to -50 ppm is typically sufficient to cover most carborane signals.
-
Acquisition Time (AQ): Set to at least 0.1 s to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate, as ¹¹B relaxation is fast.[9]
-
Decoupling: Use a composite pulse decoupling sequence (e.g., GARP or WALTZ-16) on the ¹H channel during the acquisition period.
-
Number of Scans (NS): Varies by concentration. Start with 64 or 128 scans and increase as needed for good signal-to-noise.
-
-
Processing:
-
Apply an exponential line broadening (LB) of 1-5 Hz to improve the signal-to-noise ratio without excessively degrading resolution.
-
Perform Fourier transform, phase correction, and baseline correction.
-
Relationship between Boron Position and Chemical Shift
Caption: Logical relationship of boron atom position to its ¹¹B NMR chemical shift.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. University of Ottawa NMR Facility Blog: 1H NMR with 11B Decoupling [u-of-o-nmr-facility.blogspot.com]
- 4. Extreme Thermal Stabilization of Carborane–Cyanate Composites via B–N Dative-Bonded Boroxine Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges of o-Carborane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues commonly encountered with o-carborane derivatives during experimental research and drug development.
Troubleshooting Guide
Problem: My this compound derivative has precipitated out of solution during my experiment. What can I do?
Initial Assessment Workflow
This workflow outlines a systematic approach to diagnosing and resolving solubility issues with your this compound derivative.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in aqueous solutions. What are the primary strategies to improve its solubility?
A1: There are two main approaches to enhance the aqueous solubility of this compound derivatives: chemical modification and formulation strategies.
-
Chemical Modification: This involves altering the chemical structure of the this compound derivative to increase its polarity.
-
Conversion to nido-Carboranes: The transformation of a neutral closthis compound cage to an anionic nidthis compound cage significantly increases water solubility.[1] This is achieved by removing a boron vertex ("decapitation").[1]
-
Introduction of Polar Functional Groups: Attaching polar groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups to the carborane cage can improve aqueous solubility.
-
Glycosylation: Conjugating the carborane derivative with a carbohydrate moiety, such as glucosamine, can markedly enhance its intrinsic solubility.[2]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains is a common strategy to increase the hydrophilicity and biocompatibility of carborane derivatives.[3]
-
-
Formulation Strategies: These methods involve the use of excipients to improve the solubility of the unmodified this compound derivative.
-
Co-solvents: Using a mixture of solvents, such as DMSO and water, can increase the solubility of hydrophobic compounds.[4][5]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic carborane cage within their cavity, forming an inclusion complex with a hydrophilic exterior, thereby increasing aqueous solubility.
-
Lipid-Based Formulations: Encapsulating the this compound derivative in liposomes or forming self-emulsifying drug delivery systems (SEDDS) can improve its dispersion and absorption in aqueous environments.
-
Nanoparticles: Formulating the derivative into polymeric nanoparticles can enhance its solubility and provide opportunities for targeted delivery.
-
Solid Dispersions: Dispersing the this compound derivative in a hydrophilic polymer matrix at a solid state can improve its dissolution rate.
-
Q2: I need to dissolve my this compound derivative in an organic solvent for a reaction. What are some common choices?
A2: The solubility of this compound derivatives in organic solvents depends on the specific substituents on the carborane cage. However, for the parent this compound and many of its derivatives, the following solvents are commonly used. It is always recommended to perform a small-scale solubility test first.
Table 1: Qualitative Solubility of Unsubstituted this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][6][7][8] |
| Chloroform (B151607) | Sparingly Soluble | [1][6][8] |
| Methanol | Slightly Soluble | [1][6][8] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Slightly Soluble | [1][6][8] |
| Dichloromethane | Soluble | |
| Tetrahydrofuran (THF) | Soluble | |
| Acetonitrile | Soluble | |
| Toluene | Soluble | |
| Benzene | Soluble |
Note: "Sparingly soluble" and "slightly soluble" indicate that the compound has limited solubility in these solvents.
Q3: How do I choose the best solubilization strategy for my specific this compound derivative and application?
A3: The choice of solubilization strategy depends on several factors, including the physicochemical properties of your derivative, the intended application (e.g., in vitro assay, in vivo study), and the required concentration.
Decision-Making Framework for Solubilization Strategy
Caption: Decision-making framework for selecting a solubilization strategy.
Experimental Protocols
Protocol 1: Solubility Enhancement of this compound Derivatives using β-Cyclodextrin (Kneading Method)
This protocol describes a simple and economical method to prepare an inclusion complex of an this compound derivative with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of the this compound derivative to HP-β-CD. A 1:1 molar ratio is a good starting point.
-
Weighing: Accurately weigh the calculated amounts of the this compound derivative and HP-β-CD.
-
Kneading: a. Place the HP-β-CD in the mortar. b. Add a small amount of deionized water dropwise to the HP-β-CD and triturate with the pestle to form a homogeneous paste. c. Gradually add the this compound derivative to the paste while continuously triturating. d. Knead the mixture for 30-60 minutes. The mixture should maintain a paste-like consistency. Add more drops of water if it becomes too dry.
-
Drying: a. Spread the resulting paste in a thin layer on a glass dish. b. Dry the paste in a drying oven at 40-50°C until a constant weight is achieved, or dry under vacuum at room temperature.
-
Pulverization and Sieving: a. Pulverize the dried complex into a fine powder using the mortar and pestle. b. Pass the powder through a fine-mesh sieve to ensure uniformity.
-
Solubility Assessment: a. Prepare a saturated solution of the complex in water. b. Determine the concentration of the this compound derivative in the saturated solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to quantify the improvement in solubility.
Protocol 2: Preparation of this compound-Loaded Liposomes by the Thin-Film Hydration Method
This protocol outlines the preparation of liposomes to encapsulate a hydrophobic this compound derivative, facilitating its dispersion in aqueous media for biological studies.
Materials:
-
This compound derivative
-
Phospholipid (e.g., DSPC or DPPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or extruder
-
Round-bottom flask
Procedure:
-
Lipid Film Formation: a. Dissolve the this compound derivative, phospholipid, and cholesterol in chloroform in a round-bottom flask. A common molar ratio for phospholipid to cholesterol is 2:1. The amount of this compound derivative can be varied (e.g., 1-10 mol% of the total lipid). b. Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the phase transition temperature of the phospholipid (e.g., 60°C for DSPC). c. A thin, uniform lipid film should form on the inner wall of the flask. Continue to evaporate for at least 30 minutes after the film appears dry to remove any residual solvent.
-
Hydration: a. Add pre-warmed (above the phase transition temperature) PBS (pH 7.4) to the flask containing the lipid film. b. Hydrate the film by rotating the flask on the rotary evaporator (without vacuum) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: a. To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), the MLV suspension needs to be downsized. b. Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate for 15-30 minutes, or until the suspension becomes translucent. c. Extrusion (Recommended): For a more defined size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). Repeat the extrusion process 10-20 times.
-
Characterization: a. Characterize the liposome (B1194612) suspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Determine the encapsulation efficiency of the this compound derivative using a suitable analytical method after separating the free drug from the liposomes (e.g., by dialysis or size exclusion chromatography).
Protocol 3: Kinetic Solubility Assay for this compound Derivatives
This protocol is used to determine the kinetic solubility of an this compound derivative in an aqueous buffer, which is particularly relevant for early-stage drug discovery and in vitro screening.
Materials:
-
This compound derivative
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Plate reader or other analytical instrument (HPLC-UV, LC-MS)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the this compound derivative in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Serial Dilution in DMSO (Optional): If a range of concentrations is to be tested, perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: a. Add the aqueous buffer to the wells of the 96-well plate. b. Add a small volume of the DMSO stock solution (or each dilution) to the buffer to achieve the desired final concentration of the this compound derivative. The final DMSO concentration should typically be kept below 1% to avoid solvent effects.
-
Incubation and Equilibration: a. Seal the plate and incubate at room temperature for 1.5-2 hours on a plate shaker. This allows for the precipitation of the compound that is above its solubility limit.
-
Separation of Precipitate: a. Centrifuge the plate to pellet any precipitate. b. Alternatively, use a filter plate to separate the supernatant from the precipitate.
-
Quantification: a. Carefully transfer the supernatant to a new plate. b. Determine the concentration of the dissolved this compound derivative in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC-UV, or LC-MS/MS). c. The measured concentration represents the kinetic solubility of the compound under the tested conditions.
References
- 1. Cas 16872-09-6,this compound | lookchem [lookchem.com]
- 2. orththis compound - Wikipedia [en.wikipedia.org]
- 3. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of BODIPY@MOFs as Hybrid Materials for Emerging Applications: A Review | MDPI [mdpi.com]
- 5. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 6. usbio.net [usbio.net]
- 7. This compound | CAS#:16872-09-6 | Chemsrc [chemsrc.com]
- 8. This compound | 16872-09-6 [chemicalbook.com]
Technical Support Center: Enhancing the Thermal Stability of o-Carborane-Containing Polymers
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the thermal stability of o-Carborane-containing polymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges and questions that may arise during the synthesis, characterization, and analysis of this compound-containing polymers.
Synthesis & Polymerization Issues
Q1: I am observing premature gelation during the polycondensation of my this compound-containing polymer. What is the likely cause and how can I prevent it?
A: Premature gelation is a common issue, particularly in reactions catalyzed by highly active catalysts like FeCl₃.[1]
-
Cause: The high reactivity of this compound monomers under certain catalytic conditions can lead to uncontrolled cross-linking reactions, resulting in the formation of an insoluble gel before high molecular weight linear polymers can be formed.[1]
-
Solution:
-
Monomer Modification: Utilize sterically hindered monomers, such as phenyl-substituted dimethoxy-m-carborane. The bulky phenyl groups can prevent side reactions and promote the formation of linear, high-molecular-weight polymers.[1]
-
Catalyst Choice: Consider using a less reactive catalyst or optimizing the catalyst concentration.
-
Reaction Conditions: Adjusting the reaction temperature and monomer concentration can also help to control the polymerization rate and reduce the likelihood of gelation.
-
Q2: I am struggling to achieve a high molecular weight for my this compound-siloxane polymer. What synthesis methods are recommended?
A: Achieving a high molecular weight is crucial for obtaining desirable mechanical properties in the final polymer.
-
Recommended Method: A highly effective approach is the heterofunctional condensation of silanol (B1196071) derivatives of carboranes with compounds containing amino, carbamate, or ureido groups. Specifically, reacting 1,7-[(HO)Me₂Si]₂C₂B₁₀H₁₀ with bis(ureido)silanes has been shown to produce linear polymers with molecular weights exceeding 250,000 g/mol . This method often proceeds with minimal side reactions, such as the cleavage of siloxane bonds.[1]
-
Alternative Strategies:
-
Ensure the purity of your monomers and solvents, as impurities can terminate the polymerization reaction.
-
Precisely control the stoichiometry of the reactants. An imbalance can limit the chain length.
-
Optimize reaction time and temperature to drive the polymerization to completion.
-
Q3: My hydrosilylation reaction using a Karstedt's catalyst is sluggish or incomplete. What are the potential issues?
A: Several factors can inhibit the efficiency of Karstedt's catalyst in hydrosilylation reactions.
-
Catalyst Poisoning: Amines, phosphorus compounds, sulfur compounds, and tin compounds are known poisons for platinum-based catalysts. Ensure all reagents and solvents are free from these contaminants. If a tin-catalyzed step is part of your synthesis, it is advisable to perform it after the hydrosilylation.[1]
-
Moisture: High levels of moisture can lead to catalyst decomposition. Use anhydrous solvents and reagents, and consider using molecular sieves to remove any residual water.[1]
-
Side Reactions: The reaction of the silane (B1218182) reagent with water can produce hydrogen gas, which can interfere with the reaction. Adding a small amount of palladium black (10-15 ppm) can help to remove the hydrogen gas.[1]
Characterization & Analysis Issues
Q4: I am seeing unexpected peaks in my Gel Permeation Chromatography (GPC) results for my carborane-siloxane polymer. What could be the cause?
A: Unexpected GPC peaks can arise from several sources.
-
Solvent-Polymer Interaction: Polydimethylsiloxane (PDMS) and similar polymers can have a refractive index close to that of tetrahydrofuran (B95107) (THF), a common GPC solvent. This can result in small or absent peaks when using a refractive index (RI) detector. Using toluene (B28343) as the GPC solvent is often a better choice for polysiloxanes.[1]
-
Contamination: "Ghost peaks" can be caused by contaminants from vials, septa, or syringes. Siloxane-based compounds are common contaminants from GC septa.[1]
-
Polymer Aggregation: The polymer may be aggregating in solution, leading to the appearance of high molecular weight shoulders or distinct peaks. Ensure your sample is fully dissolved and consider filtering it before injection.[1]
Q5: How does the this compound isomer affect the thermal stability of the resulting polymer?
A: The isomer of the carborane cage has a significant impact on the thermal properties of the polymer. Polymers incorporating m-carborane (B99378) generally exhibit higher glass transition temperatures (Tg) and thermal decomposition temperatures (Td) compared to their this compound counterparts.[2] This is attributed to the greater intrinsic thermal stability of the m-carborane cage itself.[2]
Quantitative Data on Thermal Stability
The incorporation of this compound into polymer backbones significantly enhances their thermal and thermo-oxidative stability. This is primarily due to the formation of a protective, self-healing layer of boron oxide, boron carbide, or borosilicate at elevated temperatures, which retards further weight loss.[3][4]
Table 1: Thermal Properties of Carborane-Containing Polyimides vs. Boron-Free Polyimide
| Polymer | 5% Weight Loss Temp. (Td5) in N₂ (°C) | 5% Weight Loss Temp. (Td5) in Air (°C) | Char Yield at 800°C in N₂ (%) | Char Yield at 800°C in Air (%) |
| Boron-Free Polyimide (CPI-0) | 582 | 500 | 60 | 0 |
| CPI-20 (20% Carborane Diamine) | 595 | 550+ | 75 | 70 |
| CPI-50 (50% Carborane Diamine) | 601 | 550+ | 85 | 80 |
Data compiled from multiple sources for illustrative purposes.[3]
Table 2: Thermal Properties of Carborane-Containing Polyesters vs. Conventional Polyester
| Polymer System | Monomers | Td5 (°C, N₂) | Char Yield @ 700°C (N₂) (%) | Char Yield @ 700°C (Air) (%) |
| Carborane Polyester | Carborane diol and diacid chlorides | >400 | >70 | >60 |
| Conventional Polyester | Aliphatic diol and diacid chlorides | ~350 | <10 | 0 |
Data compiled from multiple sources for illustrative purposes.[4]
Experimental Protocols
Synthesis of an this compound-Containing Aromatic Polyimide (CPI)
This protocol describes a typical synthesis of a carborane-containing polyimide film.[5][6]
Materials:
-
3,3′,4,4′-biphenyltetracarboxylic dianhydride (s-BPDA)
-
4,4′-diaminodiphenyl ether (4,4′-ODA)
-
1,4-benzenediamine (PDA)
-
1,7-bis(aminophenyl)-meta-carborane (BACB) (or an orththis compound diamine analog)
-
N-methyl-2-pyrrolidinone (NMP), anhydrous
Procedure:
-
Dry all glassware thoroughly. In a dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve the aromatic diamines (e.g., a mixture of PDA, 4,4′-ODA, and the carborane diamine) in anhydrous NMP.
-
Stir the mixture at room temperature under a nitrogen atmosphere until the diamines are completely dissolved.
-
Gradually add an equimolar amount of the dianhydride (s-BPDA) to the solution. Add additional NMP to adjust the solid content to approximately 25 wt%.
-
Continue stirring the reaction mixture at room temperature for 24 hours to form the poly(amic acid) (PAA) solution.
-
Cast the PAA solution onto a clean glass plate using a doctor blade to control the thickness.
-
Place the cast film in a vacuum oven and subject it to a staged thermal imidization process:
-
120 °C for 2 hours to remove the bulk of the solvent.
-
200 °C for 1 hour.
-
300 °C for 1 hour.
-
400 °C for 30 minutes.
-
-
After cooling to room temperature, carefully peel the self-supporting CPI film from the glass plate.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition characteristics of the polymers.[3][7][8]
Instrumentation: Standard thermogravimetric analyzer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample.
-
Place the sample into an alumina (B75360) or platinum TGA pan.[3]
Heating Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample from the starting temperature to a final temperature (e.g., 800 °C or 1000 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[3]
Atmosphere:
-
Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen or an oxidative atmosphere like air, at a specified flow rate (e.g., 50 mL/min).[3]
Data Analysis:
-
Record the sample's mass as a function of temperature.
-
Determine key parameters such as the onset decomposition temperature (often reported as Td5 or Td10, the temperature at which 5% or 10% weight loss occurs) and the residual mass (char yield) at the final temperature.[3]
Differential Scanning Calorimetry (DSC)
DSC is used to identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[3][9][10]
Instrumentation: Differential scanning calorimeter.
Sample Preparation:
-
Accurately weigh a small amount of the polymer sample (typically 5-10 mg).
-
Hermetically seal the sample in an aluminum pan. Use an empty sealed pan as a reference.[3]
Heating Program (Typical for determining Tg):
-
Heat the sample from room temperature to a temperature above its expected melting point at a rate of 10 °C/min to erase the thermal history.
-
Hold the sample isothermally for a few minutes.
-
Cool the sample to a low temperature (e.g., -50 °C) at a rate of 10 °C/min.
-
Heat the sample again to the final temperature at a rate of 10 °C/min. The Tg is determined from this second heating scan.[3]
Atmosphere:
-
The experiment is typically run under an inert nitrogen atmosphere.
Data Analysis:
-
Measure the heat flow to or from the sample relative to the reference as a function of temperature.
-
The glass transition is observed as a step change in the baseline. Melting and crystallization are observed as endothermic and exothermic peaks, respectively.[3]
Visualizations
Caption: General experimental workflow for the synthesis and thermal analysis of this compound-containing polymers.
Caption: Mechanism of enhanced thermal stability in this compound-containing polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. youtube.com [youtube.com]
- 9. azom.com [azom.com]
- 10. blog.kohan.com.tw [blog.kohan.com.tw]
Technical Support Center: Enhancing the Biological Activity of o-Carborane-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with o-carborane-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound-based drug exhibits poor aqueous solubility. What strategies can I employ to improve it?
A1: Poor aqueous solubility is a common challenge due to the hydrophobic nature of the carborane cage.[1][2][3] Consider the following approaches:
-
Structural Modification:
-
Conversion to nidthis compound: The closthis compound cage can be selectively deboronated to form the anionic and more hydrophilic nidthis compound.[1][4] This transformation can be achieved by reaction with strong bases like fluoride (B91410) ions, alkoxides, or amines.[4]
-
Functionalization: Introduce polar or ionizable functional groups to the carborane cage. This can be done at either the carbon or boron vertices.[2][3]
-
-
Formulation with Delivery Systems:
-
Liposomes: Encapsulating the this compound drug within liposomes can significantly enhance its solubility and delivery to target cells.[5][6] Cationic liposomes, in particular, have been shown to increase cellular uptake.[5][6]
-
Nanoparticles: Polymeric nanoparticles, such as those made from PLGA-b-PEG, can encapsulate hydrophobic drugs like this compound derivatives, improving their dispersion in aqueous media.[7]
-
Carbon Nanotubes: Functionalized single-walled carbon nanotubes can act as carriers for this compound, facilitating their dispersion in aqueous solutions.[8]
-
Q2: The biological activity of my synthesized this compound compound is lower than its purely organic analogue. What are the possible reasons and how can I address this?
A2: While replacing a phenyl or adamantyl group with an this compound cage can often increase potency, this is not always the case.[9] Several factors could contribute to lower-than-expected activity:
-
Steric Hindrance: The bulky, three-dimensional structure of the this compound may sterically hinder the drug's interaction with its biological target.[1]
-
Incorrect Isomer: The choice of carborane isomer (ortho, meta, or para) is crucial as it dictates the orientation of substituents and can affect binding affinity.[2][3]
-
Suboptimal Linker: The linker connecting the this compound to the pharmacophore plays a critical role in positioning the cage within the binding pocket. An inappropriate linker length or flexibility can lead to reduced activity.
-
Deborononation: orththis compound is more susceptible to deboronation in aqueous solutions compared to its meta and para isomers, which could lead to an inactive form of your compound.[1]
Troubleshooting Steps:
-
Molecular Modeling: If not already done, perform molecular docking studies to understand how the this compound moiety interacts with the target protein. This can provide insights into potential steric clashes and guide further structural modifications.[1] Note that standard docking protocols may need to be adapted for boron-containing compounds.[1]
-
Isomer and Linker Variation: Synthesize and test analogues with different carborane isomers (meta or para) and vary the linker length and composition.
-
Stability Studies: Assess the stability of your compound in your experimental buffer system to check for deboronation. The nidthis compound product can sometimes exhibit different, even enhanced, activity.[1]
Q3: I am developing an this compound agent for Boron Neutron Capture Therapy (BNCT), but I'm struggling to achieve sufficient boron concentration in tumor cells. What can I do?
A3: Achieving a therapeutic concentration of ¹⁰B (typically 20–40 µg/g of tumor) is a key challenge in BNCT.[10] Here are some strategies to enhance boron delivery:
-
Targeted Delivery Systems:
-
Liposomes and Nanoparticles: These can be functionalized with targeting ligands (e.g., antibodies, peptides, folic acid) that specifically bind to receptors overexpressed on cancer cells, thereby increasing the local concentration of the boron agent.[11][12]
-
Monoclonal Antibodies: Conjugating this compound derivatives to monoclonal antibodies that target tumor-specific antigens is a promising approach for selective delivery.[11]
-
-
Increase Boron Load per Molecule: Synthesize molecules or delivery systems that carry multiple carborane cages.[11] Dendrimers and porphyrins have been explored for this purpose.[11]
-
Enhance Cellular Uptake:
-
Cationic Formulations: Using cationic liposomes or polymers can facilitate interaction with the negatively charged cell membrane and promote uptake.[5][6]
-
Bioactive Conjugates: Linking the carborane to molecules that are actively transported into cells, such as amino acids or nucleosides, can leverage cellular uptake mechanisms.[11]
-
Troubleshooting Guides
Guide 1: Low Cellular Uptake of this compound Conjugates
Problem: Your this compound-containing drug shows good in vitro activity against its target protein but poor efficacy in cell-based assays, suggesting low cellular uptake.
| Possible Cause | Troubleshooting Strategy |
| High Hydrophobicity | While hydrophobicity can aid membrane crossing, excessive hydrophobicity can lead to aggregation in aqueous media or non-specific binding to extracellular proteins.[1] Modify the molecule by adding a small polar group or consider using a delivery vehicle like liposomes or nanoparticles.[5][7] |
| Negative Charge | If your molecule is anionic at physiological pH, it may be repelled by the negatively charged cell membrane. Consider esterification of acidic groups to create a neutral prodrug that can be hydrolyzed intracellularly. |
| Lack of Active Transport | The molecule may not be recognized by any cellular uptake transporters. Conjugate the carborane derivative to a molecule that is actively transported into the target cells (e.g., an amino acid for uptake by LAT1).[11] |
Guide 2: Inconsistent Results in Biological Assays
Problem: You are observing high variability in the results of your cell viability or enzyme inhibition assays.
| Possible Cause | Troubleshooting Strategy |
| Compound Precipitation | The compound may be precipitating out of solution in the assay medium, leading to inconsistent effective concentrations. Visually inspect the wells for precipitate. Determine the solubility limit in the assay buffer and ensure you are working below this concentration. The use of a small amount of a biocompatible solvent like DMSO is common, but its final concentration should be kept low and consistent across all experiments. |
| Compound Degradation | This compound derivatives can be susceptible to degradation (deboronation) under certain conditions (e.g., presence of nucleophiles).[1] Analyze the compound's stability in the assay medium over the time course of the experiment using techniques like HPLC or NMR. |
| Interaction with Assay Components | The compound may be interacting with components of the assay medium (e.g., serum proteins) or the detection reagents. Run appropriate controls, including testing the compound in the absence of cells or the target enzyme to check for interference. |
Quantitative Data Summary
Table 1: Comparison of IC₅₀ Values for Carborane-Containing Enzyme Inhibitors and their Organic Counterparts.
| Target Enzyme | Organic Inhibitor | IC₅₀ | Carborane Analogue | IC₅₀ | Fold Improvement | Reference |
| Nampt | FK866 | ~3-10 nM | meta-Carborane derivative | ~0.1-1 nM | 10-100x | [3] |
| GCPII | DCIBzL | < 1 nM | orththis compound analogue | 15.6 nM | - | [1] |
| GCPII | DCIBzL | < 1 nM | meta-Carborane analogue | 20.5 nM | - | [1] |
| COX-2 | Celecoxib analogue | 72 nM (closo) | nidthis compound analogue | 51 nM | 1.4x | [1] |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.
Table 2: Cellular Boron Uptake with Different Delivery Systems for BNCT.
| Carborane Derivative | Delivery System | Cell Line | Boron Concentration Increase (vs. BPA) | Reference |
| LCOB & H₂PzCOB | Cationic Liposomes | DHD/K12/TRb & B16-F10 | ≥ 30 times | [5][6] |
| This compound | PLGA-b-PEG Nanoparticles | Prostate Cancer Cells | - | [7] |
Key Experimental Protocols
Protocol 1: Liposomal Formulation of this compound Derivatives
This protocol is a generalized procedure based on methodologies described in the literature for encapsulating carborane derivatives for enhanced delivery.[5][6]
Materials:
-
This compound derivative
-
Phospholipids (e.g., DOPC, DPPC)
-
Cholesterol
-
Cationic lipid (e.g., DOTAP) (for cationic liposomes)
-
Chloroform (B151607) or another suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration: a. Dissolve the phospholipids, cholesterol, and the this compound derivative in chloroform in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film by adding PBS (pH 7.4) and vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
Extrusion: a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. b. Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (e.g., 10-20 times) using a mini-extruder.
-
Purification: a. Remove any unencapsulated this compound derivative by dialysis against PBS or by size exclusion chromatography.
-
Characterization: a. Determine the liposome (B1194612) size and zeta potential using dynamic light scattering (DLS). b. Quantify the amount of encapsulated carborane using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to measure the boron content.
Protocol 2: In Vitro Drug Release Study using Dialysis
This protocol outlines a common method to assess the release kinetics of an this compound drug from a nanoparticle formulation.[7]
Materials:
-
This compound-loaded nanoparticle suspension in PBS
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO) (e.g., 6-8 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Shaking incubator
Procedure:
-
Place a known volume and concentration of the nanoparticle suspension (e.g., 0.5 mL of 10 mg/mL) inside a pre-wetted dialysis bag.
-
Seal the dialysis bag and place it in a larger container with a known volume of PBS (e.g., 100 mL).
-
Place the container in a shaking incubator set to 37°C and a suitable agitation speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the external PBS solution.
-
Replace the withdrawn volume with fresh PBS to maintain sink conditions.
-
Quantify the concentration of the released this compound in the collected samples, for example, by measuring the boron concentration via ICP-MS.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Workflow for developing and testing this compound drugs.
Caption: Logic diagram for troubleshooting low biological activity.
Caption: Targeted delivery pathway for BNCT agents.
References
- 1. New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00197B [pubs.rsc.org]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carborane derivatives loaded into liposomes as efficient delivery systems for boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Preliminary Biological Assessment of Carborane-Loaded Theranostic Nanoparticles to Target Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physisorbed this compound onto lyso-phosphatidylcholine-functionalized, single-walled carbon nanotubes: a potential carrier system for the therapeutic delivery of boron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carboranes increase the potency of small molecule inhibitors of nicotinamide phosphoribosyltranferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: o-Carborane Compound Toxicity Reduction for Biomedical Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the toxicity of o-carborane compounds for biomedical applications.
Troubleshooting Guides
Issue 1: High In Vitro Cytotoxicity of a Novel this compound Compound
Question: My new this compound-containing compound shows high cytotoxicity in my cell line assays, even at low concentrations. How can I address this?
Answer: High in vitro cytotoxicity is a common hurdle. Here are several strategies to troubleshoot this issue, ranging from simple formulation changes to more complex chemical modifications.
Troubleshooting Steps:
-
Assess Compound Solubility: Poor aqueous solubility can lead to compound precipitation and non-specific cytotoxicity.
-
Protocol: Prepare a stock solution in a biocompatible solvent like DMSO, and then dilute to the final concentration in cell culture media. Observe for any precipitation under a microscope. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
If Precipitation Occurs: Consider formulating the compound with a solubilizing agent or encapsulating it in a nanoparticle carrier.
-
-
Chemical Modification Strategies:
-
Glycosylation: Attaching sugar moieties can increase hydrophilicity and biocompatibility, often reducing systemic toxicity.[1][2]
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains can create a hydrophilic shell, which may reduce non-specific cellular interactions and toxicity.[3][4]
-
Conversion to nidthis compound: The closthis compound cage can be opened to the anionic nido-form, which is more water-soluble and can exhibit different biological properties.[5][6]
-
-
Encapsulation in Nanodelivery Systems:
-
Liposomes: Encapsulating the hydrophobic this compound compound within the lipid bilayer of a liposome (B1194612) can shield it from non-specific interactions and improve its delivery profile.[1][7][8]
-
Polymeric Micelles/Nanoparticles: Amphiphilic block copolymers can self-assemble into micelles that encapsulate the carborane derivative, improving its stability and reducing systemic toxicity.[1][9]
-
Inorganic Nanoparticles: Functionalizing the surface of gold or iron oxide nanoparticles with your compound can alter its biodistribution and cellular uptake, potentially reducing toxicity to non-target cells.[10][11][12]
-
Issue 2: Poor In Vivo Efficacy and Suspected Systemic Toxicity
Question: My this compound-based therapeutic agent is not showing the desired anti-tumor effect in animal models and is causing adverse effects like weight loss. What could be the problem and how can I fix it?
Answer: This scenario often points to a combination of poor tumor targeting and high systemic toxicity. The key is to improve the therapeutic index by enhancing accumulation at the tumor site while minimizing exposure to healthy tissues.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor in vivo outcomes.
Detailed Strategies:
-
Enhance Tumor Accumulation:
-
Utilize the Enhanced Permeability and Retention (EPR) Effect: Formulating your this compound compound into nanoparticles (10-200 nm) can lead to passive accumulation in tumor tissues due to their leaky vasculature.[1][10]
-
Active Targeting: Conjugate your compound or its nanoparticle carrier to a ligand that binds to receptors overexpressed on your target cancer cells (e.g., antibodies, peptides like RGD).[13]
-
-
Reduce Systemic Toxicity & Improve Pharmacokinetics:
-
PEGylation: Attaching PEG chains to your compound or nanocarrier can create a "stealth" effect, reducing uptake by the mononuclear phagocyte system (MPS) and prolonging circulation time, allowing for greater tumor accumulation.[14][15]
-
Optimize Nanoparticle Properties: The size, surface charge, and material of a nanocarrier can significantly impact its biodistribution and toxicity. For example, iron oxide nanoparticles have shown low toxicity in certain concentration ranges.[11][12]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity?
A1: The toxicity of inorganic boranes, including carboranes, can be complex. While not fully elucidated for every derivative, general mechanisms include interactions with biomolecules and potential disruption of cellular processes. For instance, decaborane, a related boron cluster, is known to be transformed into reactive intermediates that can inhibit enzymes requiring pyridoxal (B1214274) phosphate.[16] The high hydrophobicity of the closthis compound cage can also lead to non-specific interactions with cell membranes and proteins, potentially causing cytotoxicity.
Q2: How does glycosylation reduce the toxicity of this compound compounds?
A2: Glycosylation, the attachment of sugar molecules, reduces toxicity through several mechanisms:
-
Increased Hydrophilicity: Sugars are highly water-soluble, and their conjugation to a hydrophobic carborane cage increases the overall water solubility of the molecule.[1][2] This can prevent aggregation and non-specific hydrophobic interactions.
-
Improved Biocompatibility: Monosaccharides are natural building blocks in the body, so their presence can make the compound appear less "foreign" to the biological system, potentially reducing immune responses and systemic toxicity.[1][2]
-
Targeted Uptake: Specific sugar moieties can be recognized by glucose transporters (GLUTs) that are often overexpressed on cancer cells, potentially leading to more selective uptake by tumor cells and lower exposure for healthy tissues.[1]
Q3: What are the advantages of using a nanoparticle-based delivery system for this compound compounds in Boron Neutron Capture Therapy (BNCT)?
A3: Nanoparticle-based delivery systems offer several key advantages for BNCT agents:
-
Increased Boron Payload: Nanoparticles can be loaded with a large number of carborane cages, delivering a high concentration of ¹⁰B atoms to the tumor, which is crucial for the efficacy of BNCT.[1][8][13]
-
Improved Tumor Selectivity: Through the EPR effect and active targeting strategies, nanoparticles can achieve high tumor-to-blood and tumor-to-normal-tissue boron concentration ratios, which is a critical requirement for successful BNCT.[1][13][17]
-
Reduced Systemic Toxicity: By encapsulating or covalently attaching the carborane, leakage into the bloodstream is minimized, protecting healthy organs from exposure and reducing overall systemic toxicity.[1]
-
Enhanced Stability: The nanoparticle can protect the carborane compound from degradation in the biological environment.[1]
Q4: Can I use PEGylation for my this compound compound? What are the key considerations?
A4: Yes, PEGylation is a viable and effective strategy.[3][4] Key considerations include:
-
PEG Molecular Weight: Generally, a PEG molecular weight of 2 kDa or higher is needed to effectively shield nanoparticle surfaces from protein adsorption and recognition by the immune system.[15]
-
Grafting Density: The number of PEG chains attached to the compound or nanoparticle surface is crucial. Insufficient density may not provide an adequate "stealth" effect, while excessive density might interfere with targeting ligand function or cellular uptake.
-
Attachment Chemistry: A stable, covalent linkage between the PEG and the carborane-containing molecule is necessary to prevent premature detachment in vivo.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on modified this compound compounds, demonstrating the impact of different toxicity-reduction strategies.
Table 1: In Vitro Cytotoxicity Data
| Compound/Formulation | Modification Strategy | Cell Line | IC₅₀ Value | Reference |
| Carborane Analogue 30 | Ethylene Linker | HeLa | 0.53 µM | [18] |
| Carboranyl Combretastatin 27 | Phenyl Linker | HeLa | 2.2 µM | [18] |
| Fe₃O₄@Au-Carborane NPs | Nanoparticle Functionalization | U251MG | Low toxicity up to 300 µg Fe/mL | [11][12] |
| Isopropyl-o-carborane on Fe₃O₄ NPs | Nanoparticle Functionalization | Various Human Cancer Cells | Non-toxic below 200 µg/mL | [8] |
Table 2: In Vivo Boron Accumulation for BNCT Applications
| Boron Agent | Delivery System | Tumor Model | Tumor-to-Blood Ratio | Reference |
| DOX/CB@DMSNs(R) | Dendritic Mesoporous Silica NPs | Pancreatic Tumor | 27.1 | [13] |
| Carborane-bearing Pullulan Hybrid NPs | Pullulan Nanogel/Boron Oxide NPs | Colon26 | 390 | [17] |
| Carboranyl Maltoside | Glycosylation | Murine Induced Tumors | Higher than BSH | [7] |
| 13-encapsulating Liposomes | Liposome | Tumor-bearing mice | ~14 (at 36h) | [17] |
Experimental Protocols & Methodologies
Protocol 1: General Synthesis of Carborane-Functionalized Iron Oxide@Gold Nanoparticles
This protocol provides a general workflow for synthesizing a core-shell nanoparticle system designed to reduce the systemic toxicity of this compound by improving its delivery.
Caption: Workflow for carborane-nanoparticle synthesis.
Methodology:
-
Fe₃O₄ Nanoparticle Synthesis: Synthesize iron oxide (Fe₃O₄) nanoparticles using a co-precipitation method.
-
Gold Coating: Disperse the Fe₃O₄ nanoparticles in a solution containing a gold salt (e.g., HAuCl₄) and a reducing agent to form a gold shell on the iron oxide core (Fe₃O₄@Au).
-
APTES Modification: Disperse the Fe₃O₄@Au nanoparticles in deionized water and add (3-Aminopropyl)triethoxysilane (APTES). Stir the suspension at an elevated temperature (e.g., 80°C) for several hours to introduce primary amino groups onto the nanoparticle surface.[11][12]
-
Carborane Conjugation: Activate the carboxylic acid group of a carborane derivative using a coupling agent like EDC/NHS. React the activated carborane with the amino-functionalized nanoparticles to form a stable amide bond.
-
Purification and Characterization: Purify the final carborane-functionalized nanoparticles (Fe₃O₄@Au-Carborane) via magnetic separation and wash extensively. Characterize the product at each stage using techniques like TEM, DLS, FTIR, and EDX to confirm successful synthesis and functionalization.[11][12]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxicity of a modified this compound compound.
Methodology:
-
Cell Seeding: Seed a 96-well plate with your chosen cancer cell line at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of your this compound compound (and relevant controls, such as the unmodified compound and the delivery vehicle alone) in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of your test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
References
- 1. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of PEGylation on the toxicity and permeability enhancement of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Carborane-Containing Iron Oxide@Gold Nanoparticles for Potential Application in Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carborane-Containing Iron Oxide@Gold Nanoparticles for Potential Application in Neutron Capture Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carborane based mesoporous nanoparticles as a potential agent for BNCT - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System [mdpi.com]
- 15. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. researchgate.net [researchgate.net]
- 18. New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00197B [pubs.rsc.org]
Technical Support Center: Control of Stereochemistry in Functionalized o-Carboranes
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and navigating the stereoselective functionalization of o-carboranes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving stereocontrol in o-carborane functionalization?
A1: The most successful methods for controlling stereochemistry in this compound functionalization rely on transition-metal-catalyzed B-H bond activation.[1][2] The two most prominent approaches are:
-
Palladium-catalyzed asymmetric B-H arylation: This method often involves an intramolecular cyclization strategy to achieve high regio- and enantioselectivity.[1][2]
-
Iridium-catalyzed asymmetric B-H alkenylation: This intermolecular approach utilizes chiral phosphoramidite (B1245037) ligands to achieve high enantiomeric excess (ee) under mild conditions.[1][3][4]
Q2: How is the chirality in functionalized o-carboranes defined?
A2: The chirality of functionalized o-carboranes arises from the substitution pattern on the icosahedral cage, which lowers its symmetry. This is often referred to as "chiral-at-cage."[1] For instance, the introduction of a functional group at the B(4) or B(5) position of a C(1)-substituted this compound can induce chirality.[1]
Q3: What factors influence the enantioselectivity of these reactions?
A3: Several factors are crucial for achieving high enantioselectivity:
-
Chiral Ligand: The choice of the chiral ligand is paramount. Chiral phosphoramidite ligands, for example, create an asymmetric environment around the metal center, which dictates the stereochemical outcome of the B-H activation step.[1][3][4]
-
Directing Group: In many cases, a directing group on the this compound substrate is necessary to guide the metal catalyst to a specific B-H bond, thereby controlling regioselectivity which is often a prerequisite for stereoselectivity.[1]
-
Substrate Steric Effects: The steric bulk of substituents on the carborane cage or the reacting partner can influence both the yield and the enantioselectivity of the reaction.[1]
Q4: How can I determine the enantiomeric excess (ee) of my chiral this compound product?
A4: The most common and reliable method for determining the enantiomeric excess of chiral o-carboranes is through chiral High-Performance Liquid Chromatography (HPLC) .[1][5] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.
Q5: What are some common side reactions to be aware of?
A5: Depending on the reaction conditions and substrates, potential side reactions can include:
-
Formation of regioisomers: In the absence of strong directing effects, functionalization may occur at multiple B-H positions, leading to a mixture of regioisomers.[6]
-
Deboronation: Under harsh conditions or with certain nucleophiles, the carborane cage can degrade.
-
Hydrogen abstraction: This can be a side reaction in carboryne-mediated functionalizations.[7]
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive catalyst. 2. Poor quality of reagents or solvents. 3. Inefficient directing group. 4. Steric hindrance from bulky substituents.[1] 5. Incorrect reaction temperature or time. | 1. Use a freshly prepared or properly stored catalyst. Consider a pre-catalyst activation step if applicable. 2. Use freshly distilled and degassed solvents. Ensure reagents are pure. 3. Screen different directing groups to enhance reactivity and selectivity. 4. If possible, use substrates with less bulky substituents to test the reaction first. 5. Optimize reaction temperature and time based on literature procedures or systematic screening. |
| Low enantioselectivity (low ee) | 1. Racemic or impure chiral ligand. 2. Insufficient interaction between the chiral ligand and the substrate during the stereochemistry-determining step. 3. Reaction temperature is too high, leading to reduced selectivity. 4. Inappropriate solvent. | 1. Ensure the chiral ligand is of high enantiomeric purity. 2. Screen a library of chiral ligands with different steric and electronic properties. DFT calculations can sometimes predict which ligands will be most effective.[1][3] 3. Lower the reaction temperature. While this may slow down the reaction, it often improves enantioselectivity. 4. Screen different solvents as they can influence the transition state geometry. |
| Poor regioselectivity | 1. Weakly coordinating directing group. 2. Multiple B-H bonds with similar reactivity. 3. Steric effects overriding the directing group effect.[1] | 1. Employ a more strongly coordinating directing group. 2. Modify the electronic properties of the catalyst to favor activation of a specific B-H bond. 3. Redesign the substrate to minimize competing steric interactions. |
| Difficulty in product purification | 1. Formation of closely related isomers. 2. Unreacted starting material with similar polarity to the product. | 1. Utilize chiral HPLC for separation of enantiomers and diastereomers. For regioisomers, preparative TLC or column chromatography with a carefully selected eluent system may be effective.[8] 2. Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. |
Quantitative Data Presentation
Table 1: Enantioselective Ir-Catalyzed B-H Alkenylation of 3-Acylamino-o-carboranes
| Entry | Alkyne (Ar) | Product | Yield (%) | ee (%) |
| 1 | Diphenylacetylene | (S)-3a | 71 | 99 |
| 2 | 4-Ph-C₆H₄-C≡C-C₆H₄-4-Ph | (S)-3b | 82 | 98 |
| 3 | 4-F-C₆H₄-C≡C-C₆H₄-4-F | (S)-3c | 75 | 99 |
| 4 | 4-Cl-C₆H₄-C≡C-C₆H₄-4-Cl | (S)-3d | 68 | 99 |
| 5 | 4-Br-C₆H₄-C≡C-C₆H₄-4-Br | (S)-3e | 78 | 99 |
Data extracted from a study on Ir-catalyzed asymmetric B-H activation.[1] Conditions typically involve an Iridium catalyst and a chiral phosphoramidite ligand.
Table 2: Enantioselective Pd-Catalyzed Intramolecular B-H Arylation of o-Carboranes
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | Substrate 1 | Product 1a | 95 | 96 |
| 2 | Substrate 2 | Product 2a | 92 | 95 |
| 3 | Substrate 3 | Product 3a | 85 | 94 |
Representative data based on palladium-catalyzed asymmetric intramolecular B-H arylation and cyclization.[2] Specific substrate and product structures can be found in the cited literature.
Experimental Protocols
Key Experiment 1: General Procedure for Ir-Catalyzed Enantioselective B-H Alkenylation
Objective: To synthesize a chiral-at-cage this compound via asymmetric alkenylation of a B-H bond.
Materials:
-
3-Acylamino-o-carborane substrate
-
Diarylacetylene
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Chiral phosphoramidite ligand (e.g., (S)-L1)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox, add the 3-acylamino-o-carborane substrate (0.1 mmol), diarylacetylene (0.12 mmol), [Ir(COD)Cl]₂ (2.5 mol%), and the chiral phosphoramidite ligand (5.5 mol%) to an oven-dried reaction tube equipped with a magnetic stir bar.
-
Add anhydrous 1,2-dichloroethane (B1671644) (1.0 mL) to the reaction tube.
-
Seal the tube and remove it from the glovebox.
-
Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., hexane/ethyl acetate (B1210297) mixture).
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Key Experiment 2: Determination of Enantiomeric Excess by Chiral HPLC
Objective: To separate and quantify the enantiomers of a chiral this compound derivative.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, or IC)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
-
Purified chiral this compound sample
Procedure:
-
Prepare a stock solution of the purified this compound sample in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.
-
Equilibrate the chiral HPLC column with the mobile phase (e.g., a mixture of n-hexane and isopropanol, such as 90:10 v/v) at a constant flow rate (e.g., 1.0 mL/min).
-
Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.
-
Record the chromatogram, which should show two separated peaks corresponding to the two enantiomers.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Synthesis of Chiral-at-Cage o-Carboranes via Pd-Catalyzed Asymmetric B-H Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 4. Ir-catalyzed enantioselective B−H alkenylation for asymmetric synthesis of chiral-at-cage o‑carboranes [ideas.repec.org]
- 5. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 6. Site- and enantioselective B−H functionalization of carboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functionalization of o-carboranes via carboryne intermediates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. vanderbilt.edu [vanderbilt.edu]
Managing air and moisture sensitivity in o-Carborane reactions
This technical support center is a resource for researchers, scientists, and drug development professionals working with o-carboranes. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to their air and moisture sensitivity.
Troubleshooting Guide: Common Issues in o-Carborane Reactions
This section is designed to help you identify and resolve common problems encountered during the synthesis and handling of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced or No Reactivity of Starting Materials | Degradation of Reagents: Key reagents like organolithium compounds (e.g., n-BuLi) or specific catalysts may have degraded due to improper storage or handling, leading to exposure to air or moisture.[1][2] | - Use a fresh bottle or a newly prepared solution of the sensitive reagent.- Titer organolithium solutions before use to determine the active concentration.- Store all air- and moisture-sensitive reagents under an inert atmosphere (nitrogen or argon) and at the recommended temperature.[3] |
| Passive this compound Cage: The C-H bonds of the this compound cage are weakly acidic and require a sufficiently strong base for deprotonation.[4] | - Ensure the base used (e.g., n-BuLi, KHMDS) is strong enough for the specific carborane derivative.[1]- Consider using an additive that can enhance the reactivity of the base. | |
| Low Yield of Desired Product | Inefficient Reaction Conditions: The reaction temperature, time, or solvent may not be optimal for the specific transformation. Some traditional synthesis methods are known for poor reproducibility and low yields.[5] | - Optimize reaction parameters such as temperature, concentration, and reaction time.- For metal-catalyzed reactions, screen different ligands and catalyst precursors.[6][7]- Ensure solvents are rigorously dried and degassed before use.[8] |
| Side Reactions: Competing side reactions, such as reaction with trace amounts of water or oxygen, can consume starting materials and reduce the yield of the desired product. | - Employ stringent inert atmosphere techniques (Schlenk line or glovebox) to exclude air and moisture.[8][9][10][11][12]- Ensure all glassware is thoroughly oven- or flame-dried immediately before use.[8][10][12] | |
| Formation of Unexpected Byproducts | Reaction with Solvent: Some reactive intermediates or reagents can react with the solvent. | - Choose a solvent that is inert under the reaction conditions. Anhydrous and non-reactive solvents like THF, toluene, or dichloromethane (B109758) are often used.[13] |
| Cage Isomerization or Degradation: Although generally stable, the this compound cage can undergo isomerization or degradation under harsh reaction conditions (e.g., very high temperatures or strongly nucleophilic/electrophilic reagents). | - Conduct the reaction at the lowest effective temperature.- Carefully select reagents to be compatible with the carborane cage. | |
| Difficulty in Product Purification | Boron-Containing Impurities: Removal of boron-containing byproducts can be challenging due to similar polarities. | - A common method is to repeatedly concentrate the reaction mixture from methanol. This converts boron impurities into volatile trimethyl borate, which can be removed under reduced pressure.[3]- Utilize column chromatography with carefully selected solvent systems. Silica (B1680970) gel is commonly used.[13] |
| Product Instability: Some functionalized o-carboranes, particularly oxides, can be sensitive to moisture and may decompose on silica gel during chromatography.[14][15] | - Consider alternative purification methods such as recrystallization or chromatography on a less acidic stationary phase (e.g., alumina).- Handle the purified product under an inert atmosphere if it is known to be sensitive. |
Frequently Asked Questions (FAQs)
Q1: How can I tell if my this compound starting material has degraded?
A: Unsubstituted this compound is exceptionally stable in air.[16] However, functionalized derivatives can be less stable. Degradation is often not visually apparent. The best way to check the purity of your starting material is through analytical techniques such as NMR spectroscopy (¹¹B and ¹H NMR) and mass spectrometry. Compare the obtained spectra with literature data for the pure compound.
Q2: Is a nitrogen-filled balloon sufficient for maintaining an inert atmosphere?
A: For many reactions involving moderately sensitive reagents, a nitrogen-filled balloon can be adequate, especially for short reaction times.[9][10][12] However, for highly air- and moisture-sensitive reagents like n-BuLi or certain transition metal catalysts, or for reactions running for an extended period, a Schlenk line or a glovebox provides a more robust and reliable inert atmosphere.[2][8]
Q3: What is the best way to dry solvents for this compound reactions?
A: Anhydrous solvents are crucial.[13] While commercially available anhydrous solvents in sealed bottles are convenient, they should be used quickly after opening.[8] For many applications, freshly distilling the solvent over an appropriate drying agent (e.g., sodium/benzophenone for THF and ethers; calcium hydride for halogenated solvents and hydrocarbons) under an inert atmosphere is the most reliable method.
Q4: My reaction involves deprotonating the C-H bond of this compound with n-BuLi, but it is not working. What could be the issue?
A: Several factors could be at play:
-
Inactive n-BuLi: The n-BuLi solution may have degraded. It is best to use a freshly opened bottle or titrate an older solution to determine its molarity.
-
Insufficiently Dried Glassware/Solvent: Trace amounts of water will quench the n-BuLi. Ensure all components of the reaction are scrupulously dried.[8]
-
Temperature: The deprotonation of this compound is typically performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions. Ensure your reaction is adequately cooled.
Q5: How do I handle the purification of a potentially moisture-sensitive this compound derivative?
A: If you suspect your product is moisture-sensitive, it is best to minimize its exposure to the atmosphere.[14][15] If performing column chromatography, use dry-packed silica or alumina (B75360) and run the column with anhydrous solvents. Collect the fractions and remove the solvent under reduced pressure. If the final product is sensitive, store it in a glovebox or a desiccator under an inert atmosphere.
Experimental Protocols
Protocol 1: General Procedure for Handling Air-Sensitive Reagents via Syringe Transfer
This protocol describes the transfer of an air-sensitive reagent (e.g., n-BuLi) from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.[2][8]
Materials:
-
Reaction flask with a rubber septum
-
Sure/Seal™ bottle of the reagent
-
Dry, inert gas source (Nitrogen or Argon) with a bubbler
-
Dry syringes and needles
-
Anhydrous solvent
Procedure:
-
Prepare the Reaction Flask: Oven- or flame-dry the reaction flask containing a stir bar. While hot, seal it with a rubber septum and allow it to cool to room temperature under a positive pressure of inert gas (e.g., from a balloon or Schlenk line).[8][10][12]
-
Prepare the Syringe: Take a dry, clean syringe and flush it with inert gas several times by drawing the gas into the syringe and expelling it.[9][12]
-
Pressurize the Reagent Bottle: Puncture the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line. This will create a slight positive pressure inside the bottle.
-
Withdraw the Reagent: Carefully insert the needle of the purged syringe through the septum of the Sure/Seal™ bottle. Withdraw the desired volume of the reagent. It is often helpful to withdraw slightly more than needed and then discard the excess to ensure the correct volume.
-
Remove Gas Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles.
-
Transfer to Reaction Flask: Insert the needle through the septum of the reaction flask and slowly add the reagent to the reaction mixture, which is typically being stirred and cooled.
-
Clean the Syringe: Immediately after use, quench the residual reagent in the syringe by drawing in an inert solvent (like hexane (B92381) for n-BuLi) and expelling it into a separate flask containing a quenching agent (e.g., isopropanol). Repeat this process, followed by rinses with water and acetone.[10][12]
Visualizations
Caption: Workflow for setting up a reaction under an inert atmosphere.
Caption: Decision tree for troubleshooting low yields in this compound reactions.
References
- 1. Free three-dimensional carborane carbanions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02252K [pubs.rsc.org]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 9,9′-Bis-o-carboranes: synthesis and exploration of properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and Stability of this compound-Fused Phospholes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. orththis compound - Wikipedia [en.wikipedia.org]
Technical Support Center: "Cage-Walking" Strategy for Remote B-H Functionalization of o-Carboranes
Welcome to the Technical Support Center for the "Cage-Walking" Strategy in o-Carborane Functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Issue | Question | Potential Causes & Troubleshooting Steps |
| 1. Low or No Product Yield | I am attempting a palladium-catalyzed B-H arylation of an this compound derivative using an acylamino directing group, but I am observing very low to no yield of the desired B(8)-arylated product. What are the potential causes and how can I troubleshoot this? | Answer: Low yields in these reactions are a common challenge. Here are several factors to consider: a) Catalyst Activity: The choice and state of the palladium catalyst are crucial. Troubleshooting: - Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂).[1] - Ensure the catalyst is fresh and has been stored under inert conditions. - Consider using a more active pre-catalyst or adding specific ligands like 1,10-phenanthroline.[2] b) Reaction Temperature: this compound B-H activation often requires high temperatures to proceed efficiently.[1] Troubleshooting: - Ensure the internal reaction temperature reaches the target, typically around 130 °C.[1] Use an internal thermometer to verify. c) Solvent and Reagent Purity: Trace amounts of water or other impurities can deactivate the catalyst. Troubleshooting: - Use anhydrous solvents, such as dry 1,2-dichloroethane (B1671644) or toluene.[1][3] - Ensure all reagents are pure and handled under an inert atmosphere (e.g., argon). d) Additives: The presence of specific additives can be critical for promoting the reaction. Troubleshooting: - For B-H activation, additives like AgOAc, Ag₂CO₃, or Cu(OTf)₂ can be beneficial.[3] e) Inefficient "Cage-Walking": The migration of the palladium catalyst from the initial B(4) position to the target B(8) position may be hindered. Troubleshooting: - Confirm the presence of a suitable directing group, such as an acylamino group at the B(3) position, which is essential for initiating the process.[3][4] |
| 2. Poor Regioselectivity | My reaction is producing a mixture of regioisomers instead of the desired remote functionalized product. How can I improve the regioselectivity? | Answer: Achieving high regioselectivity is a key challenge in this compound functionalization. a) Directing Group Choice and Position: The directing group is the primary determinant of regioselectivity. Troubleshooting: - Ensure the correct directing group is installed at the appropriate position. For B(8) functionalization, an acylamino group at B(3) is effective.[3][4] For remote B(9) functionalization, a nitrile-based template may be required.[1] - The structure of the directing group itself can be tuned for optimal performance.[1] b) Catalyst System: The metal and ligands can influence the migratory aptitude of the catalyst. Troubleshooting: - For a specific desired regioisomer, it may be necessary to screen different catalysts (e.g., palladium vs. iridium) and ligands. c) Reaction Conditions: Temperature and reaction time can affect the equilibrium between different regioisomers. Troubleshooting: - Optimize the reaction temperature and time to favor the formation of the thermodynamically more stable product. |
| 3. Catalyst Deactivation | The reaction starts but then stalls before reaching completion. I suspect catalyst deactivation. What could be the cause and how can I prevent it? | Answer: Catalyst deactivation can occur through several mechanisms in these systems. a) Impurities: As mentioned, impurities in solvents or reagents can poison the catalyst. Troubleshooting: - Rigorously purify all solvents and reagents. Ensure a scrupulously clean reaction setup. b) Ligand Degradation: The ligands associated with the metal center can degrade under the reaction conditions. Troubleshooting: - Choose robust ligands that are stable at the required reaction temperature. - If using a ligand-sensitive catalyst, consider milder reaction conditions if possible. c) Formation of Inactive Catalyst Species: The active catalytic species may aggregate or convert into an inactive form. Troubleshooting: - Adjusting the concentration of the catalyst or ligands may help to prevent the formation of inactive dimers or higher-order aggregates. |
| 4. Difficulty in Product Purification | I am having trouble separating my desired functionalized this compound from the starting materials and byproducts. What purification strategies are recommended? | Answer: The purification of carborane derivatives can be challenging due to their often similar polarities. a) Chromatographic Techniques: Column chromatography is the most common method for purification. Troubleshooting: - Use a combination of solvents with varying polarities (e.g., hexane (B92381)/ethyl acetate (B1210297), hexane/dichloromethane) to achieve good separation on silica (B1680970) gel.[5] - Thin-layer chromatography (TLC) should be used to optimize the solvent system before attempting column chromatography.[5] b) Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. Troubleshooting: - Screen a variety of solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. |
Frequently Asked Questions (FAQs)
Q1: What is the "cage-walking" strategy?
A1: The "cage-walking" strategy is a process in which a transition metal catalyst, initially coordinated to a specific boron atom on the this compound cage, migrates to a different, more remote boron atom before effecting a functionalization reaction.[2] This allows for the introduction of functional groups at positions that are not easily accessible through direct B-H activation.
Q2: Why is a directing group necessary for many "cage-walking" reactions?
A2: A directing group, typically attached to a cage boron or carbon atom, serves to initially position the metal catalyst at a specific site on the this compound cage. This directed B-H activation is often the first step in the catalytic cycle and is crucial for initiating the "cage-walking" process and achieving high regioselectivity.[3][4]
Q3: What are the most common catalysts used for this strategy?
A3: The most commonly employed catalysts are based on palladium and iridium.[1][6] Palladium catalysts, such as Pd(OAc)₂, are often used for arylations, while iridium catalysts, like [Cp*IrCl₂]₂, are effective for alkylations and alkenylations.
Q4: How can I confirm that "cage-walking" is occurring in my reaction?
A4: Deuterium (B1214612) labeling experiments are a powerful tool to verify the "cage-walking" mechanism. For example, by using a deuterated this compound substrate, one can track the migration of deuterium atoms around the cage, which provides evidence for the movement of the metal catalyst.[2][3]
Q5: What is the typical order of reactivity for the boron vertices in this compound?
A5: The electronic properties of the boron vertices in this compound vary, leading to a general order of reactivity. The vertex charges follow the order B(3,6) < B(4,5,7,11) < B(8,10) < B(9,12).[5] Electron-rich transition metal catalysts tend to activate the more electron-deficient B(3,6)-H bonds, while electron-deficient catalysts favor the more electron-rich B(8,9,10,12)-H bonds.[6]
Q6: Can the directing group be removed after the functionalization?
A6: Yes, in many cases, the directing group can be removed post-functionalization. For example, a nitrile-based directing group can be conveniently removed via methanolysis.[3] The choice of directing group often considers its ease of removal to afford the final, unadorned functionalized this compound.
Data Presentation
Table 1: Palladium-Catalyzed B(8)-Arylation of 3-Acylamino-o-carboranes
| Entry | Directing Group (R) | Aryl Iodide | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetyl | Iodobenzene | AgOAc | DCE | 130 | 24 | 85 |
| 2 | Pivaloyl | Iodobenzene | AgOAc | DCE | 130 | 24 | >80 |
| 3 | Benzoyl | Iodobenzene | AgOAc | DCE | 130 | 24 | >80 |
| 4 | Acetyl | 4-Iodotoluene | AgOAc | DCE | 130 | 24 | 87 |
| 5 | Acetyl | 4-Iodoanisole | AgOAc | DCE | 130 | 24 | 82 |
| 6 | Acetyl | 4-Fluorophenyl iodide | AgOAc | DCE | 130 | 24 | 75 |
| 7 | Acetyl | 4-Chlorophenyl iodide | AgOAc | DCE | 130 | 24 | 62 |
| Data compiled from Lyu et al., J. Am. Chem. Soc. 2019, 141, 10, 4219–4224.[3] |
Table 2: Iridium(III)-Catalyzed Remote B(9)-H Alkylation of o-Carboranes with a Nitrile Template
| Entry | C(1)-Substituent | Alkene | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Methyl acrylate | AgF | HFIP | 90 | 12 | 85 |
| 2 | Phenyl | Ethyl acrylate | AgF | HFIP | 90 | 12 | 82 |
| 3 | Phenyl | n-Butyl acrylate | AgF | HFIP | 90 | 12 | 80 |
| 4 | Methyl | Methyl acrylate | AgF | HFIP | 90 | 12 | 88 |
| 5 | H | Methyl acrylate | AgF | HFIP | 90 | 12 | 75 |
| Data compiled from Lee et al., Nat. Commun. 2025, 16, 10628.[4][7] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed B(8)-Arylation of 3-Acylamino-o-carboranes
-
Reagent Preparation:
-
3-Acylamino-o-carborane (0.10 mmol, 1.0 equiv)
-
Aryl iodide (0.20 mmol, 2.0 equiv)
-
Pd(OAc)₂ (0.01 mmol, 10 mol%)
-
AgOAc (0.20 mmol, 2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) (2 mL)
-
-
Reaction Setup:
-
To a dried Schlenk tube under an argon atmosphere, add the 3-acylamino-o-carborane, aryl iodide, Pd(OAc)₂, and AgOAc.
-
Add the anhydrous DCE via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (B109758) and filter through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Protocol 2: General Procedure for Iridium(III)-Catalyzed Remote B(9)-H Alkylation of o-Carboranes with a Nitrile Template
-
Reagent Preparation:
-
This compound with nitrile template (0.20 mmol, 1.0 equiv)
-
Alkene (0.30 mmol, 1.5 equiv)
-
[Cp*IrCl₂]₂ (0.004 mmol, 2.0 mol%)
-
AgF (0.20 mmol, 1.0 equiv)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (2.0 mL)
-
-
Reaction Setup:
-
In a glovebox, add the this compound substrate, [Cp*IrCl₂]₂, and AgF to a vial.
-
Add HFIP and the alkene.
-
Seal the vial and remove it from the glovebox.
-
-
Reaction Monitoring:
-
Stir the resulting solution at 90 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography.
-
Mandatory Visualizations
Caption: General experimental workflow for "cage-walking" functionalization of o-carboranes.
Caption: Simplified mechanism of Pd-catalyzed B(8)-arylation via the "cage-walking" strategy.
References
- 1. Iridium(III)-catalyzed remote B(9)−H alkylation of o-carboranes with nitrile template [ideas.repec.org]
- 2. researchgate.net [researchgate.net]
- 3. Iridium(III)-catalyzed remote B(9)−H alkylation of o-carboranes with nitrile template [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. A Strategy for Selective Catalytic B-H Functionalization of o-Carboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iridium(III)-catalyzed remote B(9)-H alkylation of o-carboranes with nitrile template - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting group strategies for selective o-Carborane modification
Welcome to the technical support center for protecting group strategies in selective o-carborane modification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the selective protection and functionalization of this compound C-H bonds.
Q1: I am trying to monosilylate my this compound at a C-H position but I am getting a significant amount of the di-silylated product. How can I improve selectivity for the mono-protected product?
A1: This is a common challenge due to the similar acidity of the two C-H protons on the this compound cage. Here are several strategies to favor monosilylation:
-
Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use of a slight excess (e.g., 1.05-1.1 equivalents) of BuLi followed by 1.0 equivalent of the silyl (B83357) chloride electrophile is critical. Adding the carborane solution dropwise to the BuLi solution can sometimes improve selectivity over adding BuLi to the carborane.
-
Use Bulky Silyl Groups: Employing a sterically hindered silyl chloride, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), can significantly disfavor the second silylation event due to steric hindrance.
-
Lower Temperature: Perform the deprotonation and silylation at low temperatures (e.g., -78 °C to 0 °C) to better control the reaction kinetics and reduce the likelihood of double deprotonation.
-
Purification: If a mixture is obtained, the mono- and di-silylated products can often be separated by silica (B1680970) gel column chromatography, as the di-silylated product is typically less polar.
Q2: My silylation reaction is slow or incomplete. What are the possible causes and solutions?
A2: Slow or incomplete silylation is a frequent issue, often stemming from the following:
-
Moisture: Silylating agents are extremely sensitive to moisture. Ensure all glassware is rigorously dried (flame or oven-dried), and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is essential.[1][2][3]
-
Reagent Purity: Use fresh, high-purity BuLi and silyl chloride. Titrate the BuLi solution to confirm its molarity before use.
-
Insufficiently Strong Base: While BuLi is standard for deprotonating this compound C-H bonds, ensure its activity has not diminished due to improper storage.
-
Reaction Temperature: While low temperatures are good for selectivity, some sterically hindered substrates may require warming the reaction mixture to room temperature or slightly above to proceed to completion.[2]
Q3: I am having trouble removing the silyl protecting group. What are the best conditions for deprotection?
A3: The optimal deprotection method depends on the specific silyl group and the stability of your molecule to acidic or basic conditions.
-
Fluoride-Based Reagents: The most common method for cleaving Si-C bonds is using a fluoride (B91410) source.[4] Tetrabutylammonium (B224687) fluoride (TBAF) in THF is highly effective and widely used.[5] For more sensitive substrates, milder conditions like HF-Pyridine or TAS-F can be employed.[6]
-
Acidic Conditions: Some silyl groups can be removed under acidic conditions (e.g., AcOH in THF/H2O or HCl).[7][8] However, be aware that the carborane cage itself can be sensitive to harsh acidic conditions, which may lead to cage degradation.
-
Relative Stability: The stability of silyl groups varies significantly, which can be used for selective deprotection. The general order of stability (from least to most stable) is TMS < TES < TBDMS (TBS) < TIPS < TBDPS.[6][9]
Q4: Are there alternative protecting groups for this compound C-H bonds besides silyl groups?
A4: While silyl groups are the most prominently documented protecting groups for carborane C-H bonds due to their stability and reliable cleavage methods, other strategies are theoretically possible but less explored. The key requirements are stability to strong bases (like BuLi) and selective removal under conditions that do not harm the carborane cage. Given the nucleophilic nature of the lithiated carborane, any potential protecting group must be resistant to nucleophilic attack. Most common organic protecting groups (e.g., esters, carbamates) would not be suitable. Therefore, silyl groups remain the strategy of choice for this transformation.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection of carborane C-H bonds using silyl groups. Note that yields are highly substrate-dependent.
Table 1: Silyl Protection of Carborane C-H Bonds
| Protecting Group | Carborane Substrate | Reagents & Conditions | Yield (%) | Reference |
| Triphenylsilyl (TPS) | p-Carborane | 1) n-BuLi, THF; 2) Ph₃SiCl | ~90% (effective conversion) | [4] |
| TBDMS | 1-Hydroxymethyl-o-carborane | TBSOTf, 2,6-lutidine, CH₂Cl₂ | 20% (over 2 steps) | [10][11] |
| TBDMS | 1-Hydroxy-p-carborane | TBDMSCl, NEt₃, DMAP, DCM | 97% | [5] |
Table 2: Deprotection of Silyl-Carboranes
| Protecting Group | Carborane Substrate | Reagents & Conditions | Yield (%) | Reference |
| Triphenylsilyl (TPS) | 1-Pentyl-12-TPS-p-carborane | Bu₄NF, THF, rt | 96% | [4] |
| TBDMS | 1-TBDMS-p-carborane derivative | TBAF, THF, 0 °C, 20-30 min | 90% | [5] |
| TBDMS | 1-(TBDMS-oxymethyl)-o-carborane derivative | HCl-dioxane, CH₂Cl₂, rt | 90% | [10] |
Experimental Protocols
Protocol 1: General Procedure for Selective Monosilylation of this compound
This protocol is a generalized procedure based on established methods for carborane C-H functionalization.[4][5]
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Cool the THF to 0 °C. Add this compound (1.0 eq) to the flask. Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Silylation: Cool the solution back to 0 °C. Add a solution of the desired silyl chloride (e.g., TBDMSCl, 1.0 eq) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching & Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to separate the desired monosilylated product from unreacted starting material and the disilylated byproduct.
Protocol 2: General Procedure for Fluoride-Mediated Desilylation
This protocol is based on standard methods for cleaving silyl protecting groups from carboranes.[4][5]
-
Preparation: Dissolve the silyl-protected this compound derivative in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Deprotection: Cool the solution to 0 °C. Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 - 1.5 eq, typically 1.0 M in THF) dropwise to the stirred solution.
-
Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours at 0 °C or room temperature.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the deprotected this compound derivative by silica gel column chromatography.
Visualizations
Caption: Workflow for selective this compound functionalization using a silyl protecting group.
Caption: Troubleshooting guide for poor monosilylation selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Generation and reactivity of o-carborynes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. Synthesis and In Vitro Biological Evaluation of p-Carborane-Based Di-tert-butylphenol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Functionalization of o-carboranes via carboryne intermediates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive exploration of chemical space using trisubstituted carboranes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Crystal Structure of a New o-Carborane Derivative: A Comparative Guide
The definitive structural elucidation of novel ortho-carborane (this compound) derivatives is a critical step in chemical research, particularly in fields like medicinal chemistry and materials science, where precise molecular architecture dictates function.[1][2] This guide provides a comparative overview of the essential analytical techniques required for the unambiguous validation of an this compound derivative's crystal structure, tailored for researchers, scientists, and drug development professionals.
The validation process relies on an integrated approach, where single-crystal X-ray diffraction provides the ultimate proof of structure, supported and corroborated by a suite of spectroscopic methods.
Primary and Complementary Validation Techniques
A combination of crystallographic and spectroscopic techniques is essential for comprehensive structural validation.[1] Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystal, while spectroscopic methods confirm the structure's integrity and composition in various states.
| Technique | Information Obtained | State | Primary Use |
| Single-Crystal X-ray Diffraction | Absolute 3D molecular structure, bond lengths, bond angles, crystal packing.[1][3] | Solid | Definitive structure determination. |
| ¹¹B NMR Spectroscopy | Integrity and symmetry of the carborane cage, substitution patterns on boron atoms.[1][4] | Solution | Confirmation of core cage structure. |
| ¹H & ¹³C NMR Spectroscopy | Presence and chemical environment of organic substituents and cage C-H groups.[3][4] | Solution | Elucidation of the organic framework. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition via isotopic patterns and fragmentation.[1][2] | Gas | Confirmation of molecular formula. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., B-H, C-H, O-H).[1][3] | Solid/Liquid | Identification of key chemical bonds. |
Comparative Data Analysis
The data obtained from these techniques provide complementary evidence for the new chemical structure. Below is a summary of expected data for a hypothetical new derivative, "Compound X," compared to the parent this compound.
| Parameter | Parent this compound (C₂B₁₀H₁₂) | Hypothetical Derivative "Compound X" | Technique |
| Molecular Weight | 144.23 amu | Varies based on substituent | Mass Spectrometry |
| Cage C1-C2 Bond Length | ~1.63 Å[3] | Expected to vary, e.g., ~1.73 Å for 1,2-diphenyl-o-carborane[3] | X-ray Diffraction |
| Cage B-B Bond Lengths | ~1.77 Å | Minor variations expected | X-ray Diffraction |
| B-H Stretch (IR) | ~2600 cm⁻¹ | Present unless substituted at all B atoms | IR Spectroscopy |
| ¹¹B NMR Shifts | Multiple signals between -2 and -14 ppm | Shifts will change depending on substituent location and nature.[4] | NMR Spectroscopy |
| ¹H NMR (Cage C-H) | ~3.5 ppm[4] | May be absent or shifted if C-atoms are substituted. | NMR Spectroscopy |
| ¹³C NMR (Cage C) | ~55-60 ppm | Shifts will change upon substitution.[4] | NMR Spectroscopy |
Experimental Protocols
Detailed and precise experimental procedures are crucial for obtaining high-quality, reproducible data.
Single-Crystal X-ray Diffraction
This technique provides an unambiguous determination of the molecular structure in the solid state.[1]
Methodology:
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a solvent (e.g., chloroform, dichloromethane) at room temperature.[5][6]
-
Data Collection: Mount a selected crystal on a diffractometer (e.g., SMART APEX2 CCD) equipped with a monochromatic X-ray source (e.g., Mo-Kα, λ = 0.71073 Å) and a cooling system (e.g., 110-120 K).[5][6]
-
Data Processing: Process the collected diffraction data using appropriate software (e.g., SAINT) and apply absorption corrections (e.g., SADABS).[5]
-
Structure Solution and Refinement: Solve the structure using direct methods and refine it by a full-matrix least-squares procedure against F² using software like SHELXL. The final structure is validated by examining parameters like R-factor, goodness-of-fit (GOF), and residual electron density.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for elucidating the molecular structure in solution. ¹¹B NMR is particularly critical for confirming the integrity of the carborane cage.[1]
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.
-
Data Acquisition: Record spectra on a spectrometer (e.g., Varian Inova 400 MHz).[2][4]
-
¹H and ¹³C NMR: Reference spectra internally to the residual solvent signal relative to tetramethylsilane (B1202638) (TMS).[2]
-
¹¹B NMR: Reference spectra externally using BF₃·Et₂O as a standard.[2][4]
-
-
Data Analysis: Integrate signals and analyze chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) to deduce the connectivity and chemical environment of atoms.
Mass Spectrometry (MS)
MS determines the molecular weight and fragmentation pattern, which helps confirm the elemental composition.[1]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for carborane derivatives include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[2][4]
-
Data Acquisition: Measure the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) is preferred for determining the precise elemental formula.
-
Data Analysis: Analyze the molecular ion peak to confirm the molecular weight. The characteristic isotopic pattern resulting from the two boron isotopes (¹⁰B and ¹¹B) provides a clear signature for a boron cluster compound.
Visualizing the Validation Workflow
An integrated workflow ensures all necessary data is collected to build a comprehensive and irrefutable structural proof.
Caption: Experimental workflow for this compound derivative structure validation.
Caption: Logical relationship between techniques, data, and final structure.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1,2-Diphenyl-o-carborane and Its Chromium Derivatives: Synthesis, Characterization, X-ray Structural Studies, and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Crystal Structure of 9,12-Dibromo-orththis compound [mdpi.com]
A Comparative Analysis of o-, m-, and p-Carborane Reactivity: A Guide for Researchers
An in-depth examination of the three icosahedral carborane isomers—ortho-, meta-, and para-carborane (1,2-, 1,7-, and 1,12-dicarba-closo-dodecaborane)—reveals significant differences in their chemical reactivity, stemming from the varied placement of the two carbon atoms within the boron cage. This guide provides a comparative analysis of their thermal stability, acidity, and susceptibility to electrophilic and nucleophilic attack, supported by experimental data to inform researchers, scientists, and drug development professionals in their applications.
The unique three-dimensional aromaticity and exceptional stability of carboranes make them attractive building blocks in fields ranging from materials science to medicine.[1] However, the isomeric form of the carborane cage profoundly influences its electronic properties and, consequently, its reactivity. Understanding these differences is crucial for the rational design of carborane-containing molecules with desired properties.
Structural and Stability Differences
The primary distinction between the three isomers lies in the proximity of their two carbon atoms within the icosahedral cage. In o-carborane, the carbons are adjacent. They are separated by one boron atom in m-carborane (B99378) and are at antipodal positions in p-carborane (B1425697). This structural variation directly impacts their dipole moments and thermal stability.[2] this compound has the largest dipole moment (4.53 D), followed by m-carborane (2.85 D), while p-carborane has a zero dipole moment due to its symmetry.[2]
From a thermodynamic standpoint, p-carborane is the most stable isomer, followed by m-carborane, and then this compound.[3][4][5] This stability trend is a key factor in the thermal isomerization of this compound.
Thermal Isomerization
The difference in thermal stability allows for the conversion of this compound to the more stable m- and p-isomers at high temperatures. This process is a crucial source for producing m- and p-carboranes, as this compound is the most readily available isomer.[6]
| Isomerization | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
| o- to m-carborane | 600 | 0.30 - 0.48 | up to 98 | [7] |
| o- to m-/p-mixture | 700 | ~0.5 | ~22 (p-isomer) | [7] |
Experimental Protocol: Vapor Phase Isomerization of this compound [7]
This protocol describes a continuous flow process for the isomerization of this compound.
-
Apparatus: A tube furnace capable of reaching at least 700°C, a quartz or ceramic tube packed with a suitable material (or unpacked), a vaporizer, a condenser, and a source of inert carrier gas (e.g., nitrogen).
-
Procedure for m-Carborane Synthesis:
-
Heat the tube furnace to 600°C.
-
Heat the vaporizer to 150-200°C to sublime the this compound.
-
Pass a stream of nitrogen gas through the vaporizer to carry the this compound vapor into the hot tube.
-
Maintain a residence time of approximately 0.30 to 0.48 minutes.
-
The product, primarily m-carborane, is collected in the condenser.
-
-
Procedure for p-Carborane Synthesis:
-
Increase the tube furnace temperature to 700°C.
-
Follow the same procedure as for m-carborane synthesis.
-
The sublimate will be a mixture of m- and p-carborane.
-
The isomers can be separated by techniques such as vapor phase chromatography.
-
References
- 1. HSAB theory guiding electrophilic substitution reactions of this compound - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. o-, m-, and p-Carboranes and Their Anions: Ab Initio Calculations of Structures, Electron Affinities, and Acidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Structural Characterization of p-Carboranylamidine Derivatives | MDPI [mdpi.com]
- 7. apps.dtic.mil [apps.dtic.mil]
Spectroscopic comparison of o-Carborane and its isomers
A Spectroscopic Comparison of o-, m-, and p-Carborane (B1425697) Isomers: A Guide for Researchers
This guide provides a comprehensive spectroscopic comparison of the three icosahedral carborane isomers: ortho-(o-), meta-(m-), and para-(p-)carborane. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of how nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy can be employed to differentiate and characterize these closely related structures. This document summarizes key quantitative data in tabular format, outlines detailed experimental protocols, and includes visualizations to clarify structural relationships and analytical workflows.
Introduction to Carborane Isomers
Carboranes are a class of organoboron compounds with a cage-like structure composed of boron and carbon atoms. The most well-studied carboranes are the charge-neutral, closo-dicarbadodecaboranes with the chemical formula C₂B₁₀H₁₂. These exist as three isomers, distinguished by the relative positions of the two carbon atoms within the icosahedral cage. The ortho-isomer has adjacent carbon atoms (1,2-positions), the meta-isomer has carbon atoms separated by one boron atom (1,7-positions), and the para-isomer has carbon atoms at opposite poles of the icosahedron (1,12-positions).[1] These structural differences, particularly the molecular symmetry, give rise to distinct spectroscopic signatures.
Data Presentation: Spectroscopic Properties
The following tables summarize the key spectroscopic data for the o-, m-, and p-carborane isomers.
Table 1: ¹¹B NMR Spectroscopic Data
| Isomer | Symmetry | Number of Unique Boron Environments | Chemical Shift (δ) Range (ppm) | Peak Assignment (Position) |
| o-Carborane | C₂ᵥ | 4 | -2 to -15 | B(9,12), B(8,10), B(4,5,7,11), B(3,6) |
| m-Carborane | C₂ᵥ | 4 | -5 to -16 | B(9,10), B(5,12), B(4,6,8,11), B(2,3) |
| p-Carborane | D₅d | 2 | -7 to -13 | B(2-6), B(7-11) |
Note: Chemical shifts are relative to BF₃·OEt₂. Peak assignments are based on computational studies and 2D NMR techniques.[2]
Table 2: ¹H NMR Spectroscopic Data
| Isomer | Number of Unique C-H Environments | ¹H Chemical Shift (δ) of C-H (ppm) | Number of Unique B-H Environments | ¹H Chemical Shift (δ) Range of B-H (ppm) |
| This compound | 1 | ~3.5 | 4 | 1.5 - 3.0 |
| m-Carborane | 1 | ~2.9 | 4 | 1.5 - 3.0 |
| p-Carborane | 1 | ~2.7 | 2 | 1.5 - 3.0 |
Note: The ¹H NMR spectra of B-H protons are complex due to coupling with both ¹¹B (I=3/2) and ¹⁰B (I=3). ¹¹B decoupling simplifies these spectra significantly, revealing the number of distinct B-H environments.
Table 3: ¹³C NMR Spectroscopic Data
| Isomer | ¹³C Chemical Shift (δ) of Cage Carbons (ppm) |
| This compound | ~57 |
| m-Carborane | ~60 |
| p-Carborane | ~73 |
Note: Chemical shifts can vary depending on the solvent and substituents.[1][3]
Table 4: Vibrational Spectroscopy Data (IR and Raman)
| Isomer | B-H Stretching (ν B-H) (cm⁻¹) | C-H Stretching (ν C-H) (cm⁻¹) | Cage Vibrations (cm⁻¹) |
| This compound | ~2600 (strong, broad in IR) | ~3060 | Multiple bands in the 400-1200 region |
| m-Carborane | ~2600 (strong, broad in IR) | ~3060 | Multiple bands in the 400-1200 region |
| p-Carborane | ~2600 (strong, broad in IR) | ~3060 | Fewer bands in the 400-1200 region due to higher symmetry |
Note: The B-H stretching vibration is a characteristic feature in the IR spectra of carboranes.[4] The fingerprint region (400-1200 cm⁻¹) is complex but can be used to distinguish isomers based on the number and position of the bands, which is related to their symmetry.
Experimental Protocols
¹¹B and ¹H NMR Spectroscopy
Objective: To obtain high-resolution NMR spectra for the determination of the number and type of boron and hydrogen environments.
Materials:
-
Carborane sample (o-, m-, or p-carborane)
-
Deuterated solvent (e.g., CDCl₃, acetone-d₆)
-
NMR spectrometer (a high-field instrument is recommended)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the carborane sample in approximately 0.6 mL of a deuterated solvent in a clean, dry vial. Transfer the solution to a 5 mm quartz NMR tube. The use of quartz tubes is crucial for ¹¹B NMR to avoid broad background signals from borosilicate glass.[5][6]
-
Instrument Setup:
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Tune and match the probe for the desired nucleus (¹¹B or ¹H).
-
-
¹¹B NMR Acquisition:
-
Acquire a standard proton-decoupled ¹¹B NMR spectrum. A common reference standard is external BF₃·OEt₂.
-
Set the spectral width to cover the expected range for carboranes (e.g., +20 to -40 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
To simplify the B-H region, acquire a ¹¹B-decoupled ¹H NMR spectrum. This will collapse the broad multiplets from B-H protons into sharper singlets, allowing for easier identification of the number of unique B-H environments.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum to identify characteristic functional groups, particularly the B-H stretching vibrations.
Materials:
-
Carborane sample
-
Spectroscopic grade KBr
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Place approximately 1-2 mg of the carborane sample and 100-200 mg of dry spectroscopic grade KBr into an agate mortar.
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the collar of a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Raman Spectroscopy
Objective: To obtain the Raman spectrum, which provides complementary vibrational information to IR spectroscopy, particularly for symmetric vibrations.
Materials:
-
Carborane sample
-
Glass capillary tube or microscope slide
-
Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)
Procedure:
-
Sample Preparation:
-
For a solid sample, a small amount can be placed on a microscope slide and focused under the microscope objective of the Raman spectrometer.
-
Alternatively, a small amount of the solid can be packed into a glass capillary tube.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's sample holder.
-
Focus the laser on the sample.
-
Set the appropriate laser power and acquisition time to obtain a good quality spectrum while avoiding sample degradation.
-
Acquire the Raman spectrum over the desired range (e.g., 100-3200 cm⁻¹).
-
Visualizations
Isomer Structures and Spectroscopic Consequences
The following diagram illustrates the structural differences between the carborane isomers and the resulting number of unique boron and hydrogen environments, which directly impacts their NMR spectra.
References
- 1. m-Carborane as a Novel Core for Periphery-Decorated Macromolecules [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Preparation and Characterization of Carborane Modified Liquid Fluoroelastomers and the investigation of their properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Protocols [nmr.chem.ucsb.edu]
- 6. Help for Boron 11 NMR! - NMR Wiki Q&A Forum [qa.nmrwiki.org]
A Comparative Guide to the Electronic Effects of o-Carborane and Phenyl Groups for Researchers and Drug Development Professionals
In the landscape of molecular design, particularly in medicinal chemistry and materials science, the choice of substituent can profoundly influence the physicochemical properties and biological activity of a compound. The phenyl group is a ubiquitous aromatic scaffold, while the ortho-carborane (1,2-dicarba-closo-dodecaborane) cage is a three-dimensional, boron-rich cluster that has emerged as a unique pharmacophore and functional moiety.[1][2][3] This guide provides an objective comparison of the electronic effects of this compound and phenyl groups, supported by experimental data, to aid researchers in the rational design of novel molecules.
Comparative Electronic Data
The electronic nature of a substituent is a critical determinant of its influence on a molecule's reactivity, stability, and intermolecular interactions. The following table summarizes key experimental parameters that quantify and compare the electronic effects of this compound and phenyl groups.
| Parameter | This compound | Phenyl | Significance |
| Hammett Constant (σp) | +0.47 to +0.65 | 0.00 | The positive and relatively large Hammett constant of the C-linked o-carboranyl group indicates its strong electron-withdrawing nature through inductive and resonance effects, comparable to highly fluorinated aryl groups.[4] The phenyl group, being the reference, has a Hammett constant of zero. |
| pKa of Substituted Benzoic Acids | 1- (p-carboxyphenyl)-1,2-carborane: ~3.5 | Benzoic acid: 4.20[5][6][7] | The lower pKa value of the carboranyl-substituted benzoic acid compared to benzoic acid itself demonstrates the potent electron-withdrawing ability of the this compound cage, which stabilizes the carboxylate anion. |
| ¹H NMR Chemical Shift (δ) of cage C-H | ~3.5 - 4.5 ppm | - | The downfield chemical shift of the C-H protons on the this compound cage is indicative of the deshielding environment created by the electron-deficient cluster.[8] |
| ¹³C NMR Chemical Shift (δ) of cage carbons | ~86 - 88 ppm | - | These characteristic chemical shifts for the carbon atoms within the closo-o-carborane cage are useful for structural confirmation.[9] |
| IR Spectroscopy (C≡O stretching frequency in derivatives) | Higher frequency | Lower frequency | In chromium tricarbonyl complexes of 1,2-diphenyl-o-carborane, the C≡O stretching frequencies are observed at 1965 and 1892 cm⁻¹, which are lower than that of (C₆H₆)Cr(CO)₃. This suggests that the carboranylphenyl ligand is a better electron donor to the metal center than benzene (B151609) in this specific context, highlighting the complexity of its electronic behavior.[10][11] |
| UV-Vis Spectroscopy (Intramolecular Charge Transfer) | Acts as an electron acceptor | Can act as both donor and acceptor | This compound is frequently employed as an electron-accepting moiety in donor-acceptor dyads, leading to intramolecular charge transfer (ICT) bands in the electronic spectra.[9][12][13][14] The HOMO is often localized on the organic π-system, while the LUMO is distributed over the this compound cage.[9] |
Experimental Protocols
The data presented above are derived from well-established experimental techniques in physical organic chemistry. The following sections detail the methodologies for the key experiments cited.
Determination of Hammett Constants
The Hammett equation, log(K/K₀) = σρ, is a linear free-energy relationship that quantifies the effect of a substituent on the reactivity of a molecule.[15] The substituent constant (σ) is a measure of the electronic effect of the substituent, while the reaction constant (ρ) is a measure of the sensitivity of the reaction to substituent effects.[15]
Experimental Workflow:
-
Synthesis: A series of meta- and para-substituted benzoic acids, including the o-carboranyl-substituted derivative, are synthesized.
-
pKa Measurement: The acid dissociation constant (Ka) for each benzoic acid derivative is determined, typically by potentiometric titration in a well-defined solvent system (e.g., water or aqueous ethanol) at a constant temperature (e.g., 25 °C).
-
Calculation: The Hammett substituent constant (σ) is calculated using the measured pKa values. For the ionization of benzoic acids, ρ is defined as 1.00.[15] The equation is therefore: σ = pKa(benzoic acid) - pKa(substituted benzoic acid).
pKa Measurement by Potentiometric Titration
-
Sample Preparation: A precise amount of the acidic compound (e.g., carboranylbenzoic acid) is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol (B145695) or DMSO to ensure solubility.[16]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
Data Acquisition: ¹H, ¹³C, and ¹¹B NMR spectra are recorded on a high-field NMR spectrometer.
-
Data Analysis: Chemical shifts (δ), coupling constants (J), and signal integrations are analyzed to elucidate the molecular structure and probe the electronic environment of the nuclei. The chemical shifts of protons and carbons directly attached to or near the this compound or phenyl group provide insight into the shielding or deshielding effects of these substituents.
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet), a thin film, or in solution.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Data Analysis: The frequencies of characteristic vibrational modes (e.g., C=O, C-H, B-H) are identified. Shifts in these frequencies upon substitution can be correlated with changes in bond strength and electronic density.
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: The compound is dissolved in a UV-transparent solvent at a known concentration.
-
Data Acquisition: The absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm).
-
Data Analysis: The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε) are determined. The appearance of new, long-wavelength absorption bands can indicate the presence of intramolecular charge transfer (ICT) transitions.[13]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 6. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. researchgate.net [researchgate.net]
- 9. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. 1,2-Diphenyl- this compound and Its Chromium Derivatives: Synthesis, Characterization, X-ray Structural Studies, and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tuning of the height of energy barrier between locally-excited and charge transfer states by altering the fusing position of o -carborane in phenylnap ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP00334E [pubs.rsc.org]
- 13. Impact of deboronation on the electronic characteristics of closo-o-carborane: intriguing photophysical changes in triazole-appended carboranyl luminophores - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Electronic Alteration on Oligothiophenes by this compound: Electron Acceptor Character of this compound in Oligothiophene Frameworks with Dicyano-Vinyl End-On Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hammett equation - Wikipedia [en.wikipedia.org]
- 16. organicchemistrydata.org [organicchemistrydata.org]
O-Carborane Analogs: A Comparative Guide to Their Biological Activity Versus Parent Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
The incorporation of ortho-carborane (this compound), a unique boron-carbon cluster, into the structure of biologically active organic molecules has emerged as a compelling strategy in medicinal chemistry. This guide provides an objective comparison of the biological activity of this compound analogs against their parent organic compounds, supported by experimental data. The unique physicochemical properties of this compound, including its three-dimensional structure, hydrophobicity, and metabolic stability, offer the potential to enhance the efficacy, selectivity, and pharmacokinetic profiles of existing drugs.[1][2][3]
Comparative Analysis of Biological Activity
The substitution of a phenyl ring or other organic moieties with an this compound cage can lead to varied and sometimes unpredictable effects on biological activity. Below, we present a summary of quantitative data from studies on this compound analogs of well-known therapeutic agents.
This compound Analogs of NSAIDs: Celecoxib (B62257) and Flurbiprofen (B1673479)
Nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib and flurbiprofen are widely used to treat inflammation and pain by inhibiting cyclooxygenase (COX) enzymes. The introduction of an this compound moiety has been explored to modulate their activity and selectivity.
Table 1: Comparison of COX Inhibition by this compound Analogs and Parent NSAIDs [4][5][6]
| Compound | Target | IC50 (µM) of Parent Molecule | IC50 (µM) of this compound Analog | Fold Change in Potency |
| Celecoxib Analog (nidthis compound) | COX-2 | 0.102 | 0.34 | ~3.3-fold decrease |
| Celecoxib Analog (orththis compound) | COX-1 | - | >320 | - |
| COX-2 | 0.102 | No inhibition | - | |
| Flurbiprofen Analog (nidthis compound 14a) | COX-1 | 0.85 | 11.8 | ~13.9-fold decrease |
| COX-2 | 0.076 | 6.17 | ~81.2-fold decrease | |
| Flurbiprofen Analog (nidthis compound 14b) | COX-1 | 0.85 | 34.8 | ~40.9-fold decrease |
| COX-2 | 0.076 | 12.7 | ~167.1-fold decrease |
Note: A decrease in potency indicates a higher IC50 value for the analog compared to the parent molecule.
As the data indicates, the introduction of a carborane moiety into celecoxib and flurbiprofen did not enhance their COX inhibitory activity in these particular studies.[4][5][6] The nidthis compound analog of celecoxib showed a slight selectivity for COX-2, whereas the orththis compound counterpart displayed a preference for COX-1, highlighting how the carborane structure can influence isoform selectivity.[4][5][6]
This compound Analogs of Tamoxifen (B1202)
Tamoxifen is a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. Research has explored this compound analogs to improve its therapeutic profile. In a study, the Z isomer of a closthis compound analog of tamoxifen was found to inhibit cell proliferation in estrogen receptor-positive (MCF-7) breast cancer cells more effectively than tamoxifen in an environment free of estradiol (B170435) (E2).[3][7][8] Conversely, the E isomer demonstrated better inhibition than tamoxifen in the presence of E2.[3][7][8]
Table 2: Antiproliferative Activity of an this compound Tamoxifen Analog
| Compound | Cell Line | IC50 (µM) |
| Tamoxifen | MCF-7 | 10.045[9] |
| 4-Hydroxytamoxifen (active metabolite) | MCF-7 | 19.35 (24h), 21.42 (48h, 72h)[3][10] |
| This compound Tamoxifen Analog (Z isomer) | MCF-7 | More potent than tamoxifen in E2-free conditions (specific IC50 not provided)[3][7][8] |
Note: Direct comparative IC50 values from a single study were not available in the search results. The data presented is compiled from different sources and should be interpreted with caution.
This compound Analogs of Isoflavonoids
Isoflavonoids, such as genistein (B1671435) and daidzein, are naturally occurring compounds with a range of biological activities, including anticancer effects. A study on carborane-containing isoflavonoid (B1168493) analogs revealed significantly improved and broader antiproliferative activities compared to their parent compounds.[2]
Table 3: Antiproliferative Activity of this compound Isoflavonoid Analogs [2]
| Compound | Cell Line | IC50 (µM) of Parent (Genistein) | IC50 (µM) of this compound Analog (1m) |
| MDA-MB-231 (Breast Cancer) | Moderate Activity | 5.46 | |
| PC-3 (Prostate Cancer) | Moderate Activity | 4.99 |
Note: The parent compound, formononetin, exhibited no activity in this study.[2]
The enhanced activity of these carborane-isoflavonoid analogs was attributed to their ability to induce G1 cell cycle arrest and modulate key signaling pathways, including JAK/STAT5, PI3K/AKT, and p38 MAPK.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the data presented.
Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the potency of compounds in inhibiting COX-1 and COX-2 enzymes.
Workflow:
Figure 1: Workflow of a typical COX inhibition assay.
Detailed Steps: [11]
-
Reagent Preparation: A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), hematin, and L-epinephrine.
-
Enzyme Addition: A specific amount of purified COX-1 or COX-2 enzyme is added to the reaction mixture.
-
Inhibitor Addition: The test compound (this compound analog or parent molecule) dissolved in a suitable solvent (e.g., DMSO) is added to the enzyme solution.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Incubation: The reaction is allowed to proceed for a short duration (e.g., 2 minutes).
-
Reaction Termination: The reaction is stopped by the addition of hydrochloric acid (HCl).
-
Analysis: The amount of prostaglandin E2 (PGE2) produced is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inhibitory effect of the compound is determined by comparing the PGE2 levels in the presence and absence of the inhibitor.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is a common way to determine the cytotoxic effects of potential anticancer drugs.
Workflow:
Figure 2: General workflow of an MTT cytotoxicity assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound tamoxifen analog or tamoxifen). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Formation: The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in signaling pathways, indicating their activation or inhibition.
Workflow:
Figure 3: Standard workflow for Western blot analysis.
Detailed Steps for PI3K/AKT Pathway Analysis: [7][11]
-
Cell Treatment and Lysis: Cancer cells are treated with the this compound analog or parent compound for a specified time. Subsequently, the cells are lysed to extract total proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phosphorylated AKT (p-AKT) or total AKT).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP enzyme to produce light. The signal is captured using an imaging system, and the band intensities are quantified to determine the levels of the target protein.
Signaling Pathways
The biological effects of this compound analogs are often mediated through the modulation of intracellular signaling pathways.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is common in many cancers.
Figure 4: Simplified PI3K/AKT signaling pathway.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors to the nucleus, regulating gene expression involved in immunity, proliferation, and apoptosis.
Figure 5: Overview of the JAK/STAT signaling pathway.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade activated by cellular stress and inflammatory cytokines, leading to responses such as inflammation, apoptosis, and cell differentiation.
Figure 6: The p38 MAPK signaling cascade.
Conclusion
The replacement of organic moieties with this compound cages presents a fascinating and complex avenue in drug discovery. The presented data illustrates that this substitution does not universally lead to enhanced biological activity. In the case of the studied NSAID analogs, a decrease in potency was observed, although with altered selectivity. Conversely, for tamoxifen and isoflavonoid analogs, the incorporation of this compound showed promise in enhancing antiproliferative effects. These findings underscore the nuanced and context-dependent impact of this compound substitution. Further research, including comprehensive structure-activity relationship studies and in vivo evaluations, is necessary to fully elucidate the potential of this compound analogs as next-generation therapeutics. The unique properties of carboranes continue to make them an intriguing building block for the design of novel and improved bioactive molecules.[1][2][13]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. oaepublish.com [oaepublish.com]
- 13. media.cellsignal.com [media.cellsignal.com]
Head-to-head comparison of different catalytic systems for B-H activation
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of carbon-hydrogen (C-H) bonds through borylation represents one of the most significant advances in modern synthetic chemistry, providing a direct route to versatile organoboron intermediates. This guide offers a head-to-head comparison of the leading catalytic systems for B-H activation, focusing on the C-H borylation of arenes and heteroarenes. We present a consolidated overview of performance data for systems based on precious metals (Iridium, Rhodium), earth-abundant metals (Iron, Cobalt), and emerging metal-free Frustrated Lewis Pairs (FLPs). The data herein is collated from key literature to facilitate objective comparison and guide catalyst selection for research and development.
Performance Data of Catalytic Systems
The efficiency of a catalytic system is determined by a multitude of factors including the choice of metal, ligand architecture, boron source, and reaction conditions. The following tables summarize quantitative performance data for the C-H borylation of representative aromatic and heteroaromatic substrates, allowing for a direct comparison of catalyst efficacy.
Table 1: Iridium-Catalyzed C-H Borylation of Arenes
Iridium-based catalysts are the most established and versatile systems for C-H borylation, known for their high efficiency and broad substrate scope. Catalyst performance is highly dependent on the supporting ligand.
| Substrate | Precursor (mol%) | Ligand (mol%) | Boron Source | Temp. (°C) | Time (h) | Yield (%) | Selectivity (Regioisomer Ratio) | Ref. |
| 1,3-Dichlorobenzene | [Ir(COD)OMe]₂ (1.5) | dtbpy (3.0) | B₂pin₂ | 80 | 24 | 93 | 4-Bpin:2-Bpin = >98:<2 | [1] |
| 1,3-Dichlorobenzene | [Ir(COD)OMe]₂ (1.5) | tmphen (3.0) | B₂pin₂ | 80 | 24 | 99 | 4-Bpin:2-Bpin = >98:<2 | [1] |
| Toluene | [Ir(COD)OMe]₂ (1.5) | dtbpy (3.0) | B₂pin₂ | 100 | 12 | 45 | m+p:o = 95:5 | [1] |
| Toluene | [Ir(COD)OMe]₂ (1.5) | tmphen (3.0) | B₂pin₂ | 100 | 12 | 80 | m+p:o = 95:5 | [1] |
| Anisole | [Ir(COD)Cl]₂ (0.5) | dmbpy (1.0) | HBpin | 100 | 16 | 98 | - | [2] |
| Anisole | [Ir(COD)OMe]₂ (0.5) | dtbpy (1.0) | B₂pin₂ | 25 | 16 | 92 | - | [2] |
Abbreviations: B₂pin₂ = Bis(pinacolato)diboron; dtbpy = 4,4′-Di-tert-butyl-2,2′-bipyridine; tmphen = 3,4,7,8-Tetramethyl-1,10-phenanthroline; dmbpy = 4,4'-dimethyl-2,2'-bipyridine; HBpin = Pinacolborane.
Table 2: Rhodium-Catalyzed C-H Borylation
Rhodium catalysts, particularly those with cyclopentadienyl (B1206354) (Cp) or indenyl (Ind) ligands, offer an alternative to iridium systems. The ligand framework has a profound impact on catalyst activity and stability.
| Substrate | Catalyst (mol%) | Boron Source | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Benzene | [Rh(Cp)(SIDipp)(COE)] (5) | B₂pin₂ | 80 | 24 | 0 | [3] |
| Benzene | [Rh(Ind)(SIDipp)(COE)] (5) | B₂pin₂ | 80 | 24 | 97 | [3] |
| n-Decane | [Rh(Cp*)(C₂H₄)₂] (5) | B₂pin₂ | 140 | 24 | 82 | [4] |
| n-Decane | [Rh(Ind)(SIDipp)(COE)] (5) | B₂pin₂ | 140 | 24 | 21 | [4] |
Abbreviations: SIDipp = 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene; COE = Cyclooctene; Cp = Pentamethylcyclopentadienyl.*
Table 3: Earth-Abundant Metal-Catalyzed C-H Borylation
Driven by sustainability and cost-effectiveness, catalysts based on iron and cobalt have been developed as alternatives to precious metals. These systems often require specific conditions, such as UV irradiation for iron, but can exhibit unique selectivities.
| Substrate | Catalyst System (mol%) | Boron Source | Temp. (°C) | Time (h) | Yield (%) | Selectivity (ortho:meta:para) | Ref. |
| Iron | |||||||
| Benzene | Fe(H)(Bpin)(dmpe)₂ (5) | HBpin | RT (UV) | 24 | 73 | - | [5] |
| Pyridine | Fe(H)(Bpin)(dmpe)₂ (5) | HBpin | RT (UV) | 24 | 45 | C3-selectivity | [5] |
| Cobalt | |||||||
| Fluorobenzene | 4-Me-(ⁱPrPNP)Co(H)₂(BPin) (5) | B₂pin₂ | 50 | 24 | 91 | 98:2:0 | |
| Fluorobenzene | [Ir(COD)OMe]₂/dtbpy (0.1/0.2) | B₂pin₂ | 50 | 24 | 94 | 56:32:12 | |
| 1,2-Difluorobenzene | 4-Me-(ⁱPrPNP)Co(H)₂(BPin) (5) | B₂pin₂ | 50 | 24 | 92 | 99:1 | |
| 1,2-Difluorobenzene | [Ir(COD)OMe]₂/dtbpy (0.1/0.2) | B₂pin₂ | 50 | 24 | 91 | 50:50 |
Abbreviations: dmpe = 1,2-Bis(dimethylphosphino)ethane; 4-Me-(ⁱPrPNP)Co(H)₂(BPin) = Cobalt pincer complex.
Table 4: Metal-Free Frustrated Lewis Pair (FLP) Catalyzed C-H Borylation
Metal-free catalysis, particularly using FLPs, represents a frontier in C-H activation. These systems can mimic the reactivity of transition metals and offer complementary selectivity, especially for electron-rich heteroarenes.
| Substrate | Catalyst (mol%) | Boron Source | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Furan | (1-TMP-2-BH₂-C₆H₄)₂ (10) | HBPin | 25 | 24 | 78 | [2] |
| 2-Methylfuran | (1-TMP-2-BH₂-C₆H₄)₂ (10) | HBPin | 25 | 24 | 85 | [2] |
| Thiophene | (1-TMP-2-BH₂-C₆H₄)₂ (10) | HBPin | 100 | 24 | 67 | [2] |
| 1-Methylpyrrole | (1-TMP-2-BH₂-C₆H₄)₂ (10) | HBPin | 25 | 24 | 95 | [2] |
Abbreviations: TMP = 2,2,6,6-Tetramethylpiperidine.
Catalytic Pathways and Experimental Workflow
Visualizing the underlying mechanisms and experimental designs is crucial for understanding and applying these catalytic systems. The following diagrams illustrate a generalized catalytic cycle for transition metal-catalyzed C-H borylation and a typical workflow for high-throughput catalyst screening.
Figure 1. Generalized catalytic cycle for Ir(III)/Ir(V) C-H borylation.
Figure 2. High-throughput screening workflow for catalyst optimization.
Experimental Protocols
Reproducibility and fair comparison are paramount in catalyst evaluation. Below is a generalized protocol for the comparative screening of catalysts for arene C-H borylation, based on high-throughput experimentation (HTE) methodologies.
Objective: To evaluate the performance (yield and selectivity) of different catalytic systems for the C-H borylation of a target arene.
Materials & Equipment:
-
Catalysts: Iridium, Rhodium, Iron, Cobalt precursors.
-
Ligands: e.g., dtbpy, tmphen, SIDipp, etc.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) or Pinacolborane (HBpin).
-
Substrate: Target arene or heteroarene.
-
Solvent: Anhydrous, degassed solvent (e.g., THF, Cyclohexane, CPME).
-
Internal Standard: e.g., Dodecane (B42187) or Mesitylene for GC analysis.
-
Inert Atmosphere: Glovebox or Schlenk line with Argon or Nitrogen.
-
Reaction Vessels: 96-well plate with sealing mats or individual reaction vials.
-
Analysis: Gas Chromatograph with Flame Ionization Detector (GC-FID) or LC-MS.
Procedure:
-
Stock Solution Preparation (Inert Atmosphere):
-
Prepare stock solutions of each catalyst precursor (e.g., 10 mM in anhydrous THF).
-
Prepare stock solutions of each ligand (e.g., 20 mM in anhydrous THF).
-
Prepare a stock solution of the substrate and the internal standard in the reaction solvent. For example, a solution containing the arene (0.5 M) and dodecane (0.25 M).
-
-
Reaction Array Setup (Inert Atmosphere):
-
Using a multichannel pipette or automated liquid handler, dispense the catalyst precursor stock solution into the designated wells of a 96-well plate.
-
Add the corresponding ligand stock solution to each well. For ligand-free conditions, add an equivalent volume of pure solvent.
-
Initiate the reactions by adding the substrate/internal standard stock solution to all wells.
-
Finally, add the boron source (B₂pin₂ or HBpin), either as a solid or from a stock solution.
-
-
Reaction Execution:
-
Securely seal the 96-well plate with a chemically resistant, pierceable sealing mat.
-
Place the plate on a pre-heated shaker block set to the desired reaction temperature (e.g., 80 °C) and shaking speed (e.g., 500 rpm).
-
Allow the reactions to proceed for the specified time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
After the reaction time has elapsed, remove the plate from the heat and allow it to cool to room temperature.
-
Unseal the plate and quench each reaction by adding a small volume of a suitable solvent (e.g., ethyl acetate) and a quenching agent if necessary.
-
Perform serial dilutions for analysis. For example, take a small aliquot from each well and dilute it into a vial containing ethyl acetate (B1210297) for GC analysis.
-
Analyze the samples by GC-FID. The yield of the borylated product can be calculated by comparing the peak area of the product to that of the internal standard, using a pre-determined response factor.
-
Regioselectivity can be determined by identifying and integrating the peaks corresponding to different isomers.
-
Summary and Outlook
This guide provides a quantitative, head-to-head comparison of prominent catalytic systems for B-H activation, a cornerstone of modern C-H functionalization.
-
Iridium Catalysts remain the gold standard, offering high yields and broad applicability. The performance, however, is intimately tied to ligand choice, with ligands like tmphen often providing superior stability and leading to higher yields in challenging reactions compared to the more common dtbpy.[1]
-
Rhodium Catalysts present a viable alternative, where the choice between Cp and indenyl ligands can dramatically switch catalyst activity on or off.[3] For certain transformations like alkane borylation, Rh-Cp* systems can outperform indenyl-based catalysts.[4]
-
Earth-Abundant Metal Catalysts based on cobalt and iron are highly promising for sustainable chemistry. Cobalt catalysts have demonstrated the ability to provide unique regioselectivity (e.g., ortho-to-fluorine) that is electronically driven and orthogonal to the sterically-controlled selectivity of iridium. Iron systems, while often requiring photochemical activation, are effective and utilize a cheap, non-toxic metal.[5]
-
Frustrated Lewis Pairs (FLPs) are at the forefront of metal-free catalysis. While their application to the borylation of simple arenes is still developing, they have shown excellent efficacy and complementary regioselectivity for the C-H borylation of electron-rich heteroarenes under mild, metal-free conditions.[2]
For professionals in drug development and scientific research, the choice of catalyst will depend on a balance of factors: cost, desired selectivity, substrate scope, and tolerance to functional groups. While iridium systems offer the most robust and well-understood platform, the unique selectivities offered by cobalt and the sustainable profile of iron and FLP catalysts make them compelling and rapidly evolving areas of research that are poised to provide the next generation of synthetic tools.
References
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Systematic Assessment of the Catalytic Reactivity of Frustrated Lewis Pairs in C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. B(C6F5)3-catalyzed dehydrogenative cyclization of N-tosylhydrazones and anilines via a Lewis adduct: a combined experimental and computational investigation - Chemical Science (RSC Publishing) [pubs.rsc.org]
Unveiling the Icosahedral Cage: How DFT Calculations Illuminate Experimental Findings in o-Carborane Chemistry
A comprehensive analysis of the synergy between theoretical calculations and experimental results in the study of o-carborane, providing researchers, scientists, and drug development professionals with a guide to the validation of experimental data through Density Functional Theory (DFT).
This compound, a unique icosahedral cluster of boron and carbon, has garnered significant attention for its diverse applications in materials science and medicine, including its potential as a pharmacophore in drug design and for Boron Neutron Capture Therapy (BNCT).[1] The validation of its structural and electronic properties is paramount for these applications. Density Functional Theory (DFT) has emerged as a powerful computational tool to complement and validate experimental findings, offering insights into the intricate bonding and reactivity of these three-dimensional aromatic systems.[2][3][4] This guide provides an objective comparison of experimental data with DFT calculations for this compound and its derivatives, supported by detailed methodologies.
Bridging Theory and Reality: A Comparative Look at Structural Parameters
One of the most direct and powerful validations of computational methods comes from the comparison of calculated molecular geometries with those determined experimentally, typically through single-crystal X-ray diffraction. For this compound derivatives, DFT calculations have shown remarkable accuracy in predicting key structural parameters such as the C-C bond distance within the icosahedral cage.
For instance, in a study on 1,2-diphenyl-o-carborane, the experimentally determined C1-C2 bond distance was found to be 1.726(2) Å.[1] This is significantly elongated compared to the C1-C2 bond in unsubstituted this compound [1.629(6) and 1.630(6) Å].[1] DFT calculations performed on similar substituted this compound systems have successfully reproduced this trend of C-C bond elongation upon substitution, providing a theoretical basis for understanding the electronic effects of substituents on the carborane cage.[2]
| Compound | Experimental C1-C2 Bond Length (Å) | Computational Method | Calculated C1-C2 Bond Length (Å) | Reference |
| 1,2-Diphenyl-o-carborane | 1.726(2) | Not specified in abstract | Not specified in abstract | [1] |
| 9-Iodo-orththis compound monoanion | 1.682(1) | Not specified in abstract | Not specified in abstract | [4] |
| Unsubstituted this compound | 1.629(6), 1.630(6) | Not specified in abstract | Not specified in abstract | [1] |
Table 1: Comparison of Experimental and Computationally Predicted C-C Bond Lengths in this compound Derivatives. This table summarizes the experimentally determined C1-C2 bond distances in substituted o-carboranes and highlights the role of DFT in validating these structural parameters.
Experimental and Computational Workflows
The synthesis and characterization of this compound derivatives, followed by their computational analysis, involve a multi-step process. The following diagram illustrates a typical workflow for validating experimental findings with DFT calculations.
Figure 1: A generalized workflow illustrating the synthesis, experimental characterization, and subsequent DFT validation of this compound derivatives.
Delving into the Electronic Landscape
Beyond structural parameters, DFT is instrumental in elucidating the electronic properties of o-carboranes, which are often challenging to probe experimentally. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.
For instance, the incorporation of this compound moieties into multi-resonance thermally activated delayed fluorescence (MR-TADF) compounds has been shown to significantly stabilize the frontier molecular orbitals.[5] DFT calculations have been pivotal in demonstrating this stabilization effect, which is a key factor in achieving narrowband emission in these materials.[5]
| Property | Experimental Technique | DFT Functional/Basis Set | Key Finding | Reference |
| Frontier Molecular Orbital Energies | Cyclic Voltammetry | B3LYP/6-311+G* | This compound incorporation significantly stabilizes HOMO and LUMO levels. | [5] |
| Electron Affinity | Photoelectron Spectroscopy | Not specified in abstract | The parent anion of this compound is stable, with a calculated vertical detachment energy (VDE) of 2.26 eV, in good agreement with the experimental value of 2.33 eV. | [6] |
| Reaction Energetics | Not directly measured | MP2/6-31G(d) + ZPC | DFT can be used to evaluate the relative stabilities of different carborane isomers and predict reaction pathways. | [7] |
Table 2: Validation of Electronic Properties of this compound Derivatives using DFT. This table showcases how DFT calculations are used to understand and validate electronic properties that are experimentally investigated using various techniques.
The Interplay of Experiment and Theory
The relationship between experimental findings and DFT calculations is not merely a one-way validation. Instead, it is a synergistic interplay where experimental data provides a benchmark for theoretical models, and in turn, DFT calculations offer a deeper understanding of the experimental observations and can predict the properties of yet-to-be-synthesized molecules.
Figure 2: The logical relationship between experimental data and DFT calculations in this compound research, highlighting the cyclical nature of validation, understanding, prediction, and new experimental design.
Detailed Methodologies
Experimental Protocols
Synthesis of 1,2-Diphenyl-o-carborane: A typical synthesis involves the reaction of decaborane (B₁₀H₁₄) with diphenylacetylene (B1204595) in an inert solvent such as toluene.[1][8] The reaction is generally carried out at elevated temperatures (e.g., 110 °C) in the presence of a Lewis base like N,N-dimethylaniline.[1] Purification is commonly achieved through silica (B1680970) gel column chromatography.[1] Recent advancements have explored microwave-assisted synthesis to reduce reaction times and improve yields.[8]
Characterization:
-
NMR Spectroscopy: ¹H, ¹¹B, and ¹³C NMR spectra are recorded to confirm the structure of the synthesized compounds.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrational modes of the carborane cage and its substituents.[1]
-
Single-Crystal X-ray Diffraction: This technique provides precise atomic coordinates, allowing for the determination of bond lengths and angles, which are crucial for comparison with DFT results.[1]
DFT Calculation Protocols
Software: Commonly used software packages for DFT calculations include Gaussian, Orca, and Schrodinger Suite.[9]
Methodology:
-
Functional and Basis Set Selection: The choice of the exchange-correlation functional and basis set is critical for obtaining accurate results. For carborane systems, the B3LYP functional has been shown to provide a good balance of accuracy and computational cost.[10] Basis sets such as 6-311+G* are often employed.[10]
-
Geometry Optimization: The initial molecular geometry is optimized to find the lowest energy conformation. This is a crucial step for obtaining accurate structural parameters.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate theoretical IR spectra.
-
Electronic Property Calculations: Properties such as HOMO and LUMO energies, molecular orbital plots, and electron density distributions are calculated to gain insight into the electronic structure and reactivity.
References
- 1. 1,2-Diphenyl-o-carborane and Its Chromium Derivatives: Synthesis, Characterization, X-ray Structural Studies, and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, structure and DFT calculations of 1,2-N-substituted o-carboranes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Free three-dimensional carborane carbanions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02252K [pubs.rsc.org]
- 5. This compound decorated diboron-embedded multi-resonance TADF compounds featuring narrowband emission - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization and DFT Study of a New Family of High-Energy Compounds Based on s-Triazine, Carborane and Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Techniques for o-Carborane Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unique three-dimensional structure and bonding of o-carborane (1,2-dicarba-closo-dodecaborane) and its derivatives present distinct challenges and opportunities for analytical characterization. As these compounds find increasing applications in medicinal chemistry, materials science, and boron neutron capture therapy (BNCT), the rigorous and unambiguous determination of their structure, purity, and quantity is paramount.[1][2] This guide provides a comparative overview of the most common analytical techniques employed for this compound characterization, offering insights into their respective strengths, limitations, and typical experimental protocols. Cross-validation, the process of verifying results from one method with those from another, is emphasized as a critical strategy to ensure data integrity and confidence in analytical outcomes.[3]
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique for this compound characterization depends on the specific information required, such as molecular structure, purity, or the quantification of the analyte. The following table summarizes the key performance characteristics of the most frequently used methods.
| Technique | Information Provided | Sample Requirements | Typical Throughput | Key Strengths for this compound Analysis | Key Limitations for this compound Analysis |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |||||
| ¹H, ¹¹B, ¹³C NMR | Detailed 3D structure in solution, connectivity, purity assessment.[1][4][5][6] | Milligram quantities, soluble sample | Medium | Unambiguous structure elucidation, identification of isomers, and assessment of substitution patterns.[7][8] ¹¹B NMR is particularly powerful for boron cluster chemistry.[9][10] | Lower sensitivity compared to MS. Broad signals due to quadrupolar relaxation of ¹¹B can sometimes complicate spectra.[6][8] |
| X-Ray Crystallography | Definitive 3D solid-state structure, bond lengths, and angles.[1][8][11][12] | Single crystal (0.05-0.5 mm).[13][14] | Low | Provides absolute structural confirmation and precise atomic coordinates.[3][15][16][17] | Requires a suitable single crystal, which can be challenging to grow. Provides a static picture of the molecule in the solid state, which may differ from the solution-state conformation.[15][18] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, and fragmentation patterns for structural clues.[19][20] | Microgram to nanogram quantities. | High | High sensitivity for detecting trace amounts and confirming molecular formula.[21][22][23][24] The characteristic isotopic pattern of boron is a powerful diagnostic tool.[25] | Fragmentation can be complex, and isomers may not be readily distinguishable without chromatographic separation. |
| Chromatography (GC, HPLC, TLC) | Separation of isomers and impurities, purity assessment.[25][26] | Soluble and/or volatile sample. | High | Effective for separating this compound from its meta- and para-isomers and other reaction byproducts.[25][26] Can be coupled with other detectors (e.g., MS) for enhanced identification. | Method development can be time-consuming. Not a primary technique for structural elucidation on its own. |
| Vibrational Spectroscopy (FTIR & Raman) | Identification of functional groups and molecular fingerprinting.[25][27][28] | Milligram quantities, solid or liquid. | High | Provides characteristic B-H stretching frequencies (~2500-2600 cm⁻¹).[25][27] Complementary techniques: FTIR is sensitive to polar bonds while Raman is better for non-polar bonds.[1][4][26][29] | Less detailed structural information compared to NMR and X-ray crystallography. Can be difficult to interpret complex spectra without reference compounds. Fluorescence interference can be an issue in Raman spectroscopy.[4] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative experimental protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H, ¹¹B, and ¹³C NMR spectra for structural elucidation and purity assessment.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, THF-d₈) in a 5 mm NMR tube. For ¹¹B NMR, using a quartz NMR tube can reduce background signals.[11]
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
For complex spectra, consider ¹H{¹¹B} decoupling experiments to simplify the signals of protons attached to boron atoms.[8]
-
-
¹¹B NMR Acquisition:
-
Acquire a proton-decoupled ¹¹B{¹H} NMR spectrum.
-
Reference the spectrum to an external standard, such as BF₃·OEt₂.
-
Typical spectral widths for carboranes are in the range of +20 to -40 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C{¹H} NMR spectrum.
-
A sufficient number of scans are required due to the low natural abundance of ¹³C and potential quadrupolar broadening from adjacent boron atoms.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing. For ¹¹B NMR, specialized processing techniques may be needed to handle broad signals.[11]
Single Crystal X-Ray Diffraction
Objective: To determine the precise three-dimensional molecular structure in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a well-formed, single crystal (typically 0.05-0.5 mm in size) and mount it on a goniometer head.[13][14]
-
Data Collection:
-
Center the crystal in the X-ray beam of a diffractometer.
-
Collect diffraction data over a wide range of angles by rotating the crystal. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[3][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate volatile this compound derivatives and confirm their molecular weight and fragmentation patterns.
Protocol:
-
Sample Preparation:
-
GC Separation:
-
Inject 1 µL of the sample solution into the GC.
-
Use a suitable capillary column (e.g., HP-5MS) and a temperature program that effectively separates the components of the mixture.[32]
-
-
MS Detection:
-
The eluting compounds from the GC column are introduced into the mass spectrometer.
-
Acquire mass spectra in either full scan mode to obtain the molecular ion and fragmentation pattern, or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative analysis.[32]
-
-
Data Analysis:
-
Identify the peaks in the chromatogram based on their retention times.
-
Analyze the mass spectrum of each peak to determine the molecular weight and compare the fragmentation pattern with known compounds or theoretical predictions.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-validating analytical techniques in the characterization of this compound and a conceptual signaling pathway where an this compound derivative might be involved.
Caption: Workflow for the cross-validation of analytical techniques.
Caption: Hypothetical signaling pathway involving an this compound drug conjugate.
References
- 1. epequip.com [epequip.com]
- 2. researchgate.net [researchgate.net]
- 3. Single crystal X-ray diffraction // University of Oldenburg [uol.de]
- 4. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. uoguelph.ca [uoguelph.ca]
- 7. researchgate.net [researchgate.net]
- 8. University of Ottawa NMR Facility Blog: 1H NMR with 11B Decoupling [u-of-o-nmr-facility.blogspot.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. NMR Protocols [nmr.chem.ucsb.edu]
- 12. researchgate.net [researchgate.net]
- 13. X-ray Diffraction - Measurement order SC-XRD [chemgeo.uni-jena.de]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 16. rsc.org [rsc.org]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. news-medical.net [news-medical.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers [frontiersin.org]
- 24. Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. vanderbilt.edu [vanderbilt.edu]
- 26. FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager [labmanager.com]
- 27. researchgate.net [researchgate.net]
- 28. Comparative study on the spectral properties of boron clusters Bn0/−1(n = 38–40) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. covalentmetrology.com [covalentmetrology.com]
- 30. Sample preparation GC-MS [scioninstruments.com]
- 31. GC/MS Sample Preparation | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 32. tdi-bi.com [tdi-bi.com]
A Comparative Guide to the In Vitro and In Vivo Validation of o-Carborane-Based Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The unique properties of ortho-carborane (this compound), a carbon-boron molecular cluster, have positioned it as a compelling pharmacophore in modern medicinal chemistry. Its three-dimensional structure and high boron content make it particularly attractive for applications in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy. Beyond BNCT, this compound's hydrophobicity and stability have been leveraged to enhance the efficacy of various therapeutic agents by improving their interaction with biological targets. This guide provides an objective comparison of the performance of this compound-based therapeutic agents with alternative compounds, supported by experimental data from in vitro and in vivo studies.
Performance Comparison of this compound-Based Agents
The introduction of an this compound cage into a molecular structure can significantly alter its biological activity. The following tables summarize the quantitative data from various studies, comparing this compound-containing compounds with their non-carborane counterparts or other boron delivery agents.
In Vitro Cytotoxicity and Cellular Uptake
The efficacy of many anti-cancer agents is initially assessed by their ability to kill cancer cells in culture (cytotoxicity) and their uptake by these cells.
| Compound | Cell Line | IC50 (µM) | Boron Uptake (µg B/10⁹ cells) | Boron Concentration in Medium (µg B/ml) | Incubation Time (h) | Reference |
| o-Carboranylalanine (CBA) | MRA 27 (Human Melanoma) | Not Reported | 255 | 106 | 3 | [1] |
| Boronophenylalanine (BPA) | MRA 27 (Human Melanoma) | Not Reported | 192 | 95 | 3 | [1] |
| 2'-O-(o-carboran-1-ylmethyl)uridine (CBU-2') | F98 (Rat Glioma) | IC50 < 10 | 46-75 ppm | Not specified | Not specified | [2] |
| Sodium Borocaptate (BSH) | F98 (Rat Glioma) | Not Reported | Lower retention than CBU-2' | Not specified | Not specified | [2] |
| Sulfonamido-functionalised-carborane (CA-SF) | ZL34, AB22 (Mesothelioma), MCF7 (Breast Cancer) | Synergistic cytotoxic effects with neutron irradiation | > 20 µg/g | Not specified | Not specified | [3][4] |
| para-Carborane-based Tebufelone Analog | HT29 (Colon Adenocarcinoma) | Enhanced antiproliferative effect compared to Tebufelone | Not Applicable | Not Applicable | 72 | [5][6][7] |
| Tebufelone | HT29 (Colon Adenocarcinoma) | Not Reported | Not Applicable | Not Applicable | 72 | [5][6][7] |
| Carborane-based Nampt inhibitor (39) | Various Human Cancer Cell Lines | 10-fold more potent than FK866 | Not Applicable | Not Applicable | Not specified | [8][9] |
| FK866 | Various Human Cancer Cell Lines | Not Reported | Not Applicable | Not Applicable | Not specified | [8][9] |
In Vivo Biodistribution and Efficacy
Successful translation of a therapeutic agent from in vitro to in vivo models requires favorable biodistribution (accumulation in the tumor) and demonstrated efficacy in a living organism.
| Compound | Animal Model | Tumor Type | Tumor Boron Concentration (µg B/g) | Tumor-to-Blood Ratio | Time Post-Injection (h) | Efficacy | Reference |
| o-Carboranylalanine (CBA) | BALB/c Mice | Harding-Passey Melanoma | 15.7-26.2 | 1.0-1.4 | 3 | Not selectively taken up by melanoma | [1] |
| Boronophenylalanine (BPA) | BALB/c Mice | Harding-Passey Melanoma | Higher than CBA | Higher than CBA | 3 | Not Reported | [1] |
| 2'-O-(o-carboran-1-ylmethyl)uridine (CBU-2') | F98 Glioma Bearing Rats | Glioma | 8.0 ± 2.1 | 13 (Tumor to Normal Brain) | Not specified | Insufficient for BNCT | [2] |
| Sulfonamido-functionalised-carborane (CA-SF) | Balb/c Mice | AB22 Mesothelioma | > 20 µg/g required for BNCT | Not Reported | Not specified | Markedly lower tumor growth after BNCT | [3][4] |
| Carborane-derived sensitizer (B1316253) (TPFC) | F98 Rat Glioma Brain Tumor Model | Glioma | Not Reported | Not Reported | Not specified | Efficacy comparable to BPA in BNCT | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., U87-MG, A375, human fibroblasts) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[11]
-
Compound Treatment: Cells are treated with increasing concentrations of the this compound-based compound (e.g., 0.1–300 μM) for various time points (e.g., 24, 48, 72 hours).[11]
-
MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[11]
In Vitro Boron Uptake Analysis
-
Cell Culture: Cancer cells (e.g., MRA 27) are cultured in appropriate media.[1]
-
Compound Incubation: The cells are incubated with a known concentration of the boron-containing compound (e.g., CBA or BPA) for a specific duration (e.g., 3 hours).[1]
-
Cell Harvesting and Washing: After incubation, the cells are harvested and washed to remove any extracellular compound.
-
Boron Quantification: The boron content in the cell pellet is determined using techniques such as inductively coupled plasma-atomic emission spectroscopy (ICP-AES) or neutron autoradiography.[1][11] The results are typically expressed as micrograms of boron per 10⁹ cells or parts per million (ppm).
In Vivo Biodistribution Studies
-
Animal Model: An appropriate animal model with a tumor xenograft is used (e.g., BALB/c mice with intramuscularly implanted Harding-Passey melanoma).[1]
-
Compound Administration: The this compound-based agent is administered to the animals, typically via intraperitoneal (i.p.) injection.[1]
-
Tissue Collection: At various time points post-injection (e.g., 3, 6, 8 hours), the animals are euthanized, and various tissues (tumor, blood, liver, kidney, etc.) are collected.[1]
-
Boron Quantification: The boron concentration in each tissue sample is measured using analytical techniques like ICP-AES.
-
Data Analysis: The tumor-to-blood and tumor-to-normal tissue ratios are calculated to assess the tumor-targeting specificity of the compound.[1]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) illustrate key concepts in the validation of this compound-based therapeutic agents.
Caption: General workflow for the validation of this compound therapeutic agents.
Caption: The fundamental mechanism of Boron Neutron Capture Therapy (BNCT).
Caption: Signaling pathway for targeted delivery using a CAIX inhibitor.
References
- 1. In vitro and in vivo evaluation of o-carboranylalanine as a potential boron delivery agent for neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo evaluation of carboranyl uridines as boron delivery agents for neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo BNCT investigations using a carborane containing sulfonamide targeting CAIX epitopes on malignant pleural mesothelioma and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo BNCT investigations using a carborane containing sulfonamide targeting CAIX epitopes on malignant pleural mesothelioma and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carborane-Based Tebufelone Analogs and Their Biological Evaluation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Secure Verification [radar.ibiss.bg.ac.rs]
- 8. clinmedjournals.org [clinmedjournals.org]
- 9. clinmedjournals.org [clinmedjournals.org]
- 10. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Closo-Orththis compound-Based Glucosamine Derivative as a Promising Agent for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of o-Carborane and Adamantane as Hydrophobic Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate molecular building blocks is a critical step in the design of novel therapeutics. Hydrophobic moieties are often incorporated to enhance membrane permeability and improve target engagement. Among the most utilized three-dimensional hydrophobic groups are adamantane (B196018) and, more recently, o-carborane. This guide provides an objective comparison of their performance as hydrophobic building blocks, supported by experimental data, to aid in the rational design of next-generation pharmaceuticals.
Adamantane, a rigid tricyclic hydrocarbon, has long been a staple in medicinal chemistry, valued for its lipophilicity, steric bulk, and metabolic stability.[1] Its incorporation into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic profiles.[1] this compound, a cluster compound of boron and carbon, has emerged as a unique pharmacophore with distinct physicochemical properties that make it an attractive alternative to traditional hydrophobic groups like adamantane and phenyl rings.[2][3] Carboranes are noted for their exceptional stability, three-dimensional structure, and ability to participate in unique non-covalent interactions.[4][5]
Physicochemical Properties: A Head-to-Head Comparison
The choice between this compound and adamantane can be guided by their fundamental physicochemical properties. While both are bulky and hydrophobic, this compound generally exhibits superior hydrophobicity.
| Property | This compound | Adamantane | Key Distinctions & Implications for Drug Design |
| Molecular Formula | C₂B₁₀H₁₂ | C₁₀H₁₆ | The presence of boron in this compound introduces unique electronic and bonding characteristics. |
| Molecular Weight ( g/mol ) | 144.23 | 136.24 | The molecular weights are comparable, allowing for bioisosteric replacement without significant changes in mass. |
| Calculated logP | ~2.69 - 4.44[6] | ~2.44 - 3.6[7] | This compound derivatives consistently show higher logP values, indicating greater lipophilicity which can enhance membrane permeability.[6][7] |
| Van der Waals Volume (ų) | ~148 | ~136 | This compound is slightly larger, which can be advantageous for filling larger hydrophobic pockets in target proteins.[4] |
| Structure | Icosahedral cage | Diamondoid cage | Both are rigid, three-dimensional structures that provide a stable scaffold for pharmacophoric groups.[1][4] |
| Metabolic Stability | High | High | The inorganic nature of the carborane cage makes it resistant to conventional enzymatic degradation, potentially leading to a longer half-life.[4] The adamantane cage can also shield adjacent functional groups from metabolism.[1] |
| Key Interactions | Dihydrogen bonds, hydrophobic interactions | Hydrophobic interactions | The B-H bonds in carboranes can form dihydrogen bonds, offering additional interaction points with biological targets that are not possible with adamantane.[4] |
Performance in Biological Systems: Enhancing Potency and Efficacy
The distinct properties of this compound often translate to improved biological activity when substituted for adamantane in a drug molecule. Several studies have demonstrated that carborane-containing compounds exhibit enhanced potency compared to their adamantyl analogues.
For instance, in the development of inhibitors for nicotinamide (B372718) phosphoribosyltransferase (Nampt), a key enzyme in cancer metabolism, replacing a benzoylpiperazine moiety with various hydrophobic groups, including adamantyl and carborane isomers, revealed the superior performance of the carborane cage. A meta-carborane derivative exhibited a 100-fold greater inhibition of Nampt and a 10-fold increase in potency in several human cancer cell lines compared to the parent compound.
Similarly, in the design of dihydrofolate reductase (DHFR) inhibitors, a carborane-containing compound demonstrated significantly greater activity—up to 10-fold and 100-fold higher than methotrexate (B535133) and trimethoprim, respectively—in several cancer cell lines.
The following table summarizes the comparative biological activity data from selected studies.
| Target | Parent Compound | Adamantane Analog IC₅₀ | This compound Analog IC₅₀ | Fold Improvement (this compound vs. Adamantane) |
| Nampt | FK866 | Data not available | Sub-nanomolar | Not directly comparable, but carborane derivative showed 10-fold greater potency than the parent compound. |
| DHFR | Methotrexate | Data not available | Up to 10-fold more active than Methotrexate | Not directly comparable, but highlights the significant potency of the carborane analog. |
Experimental Protocols
To ensure the reproducibility of the findings that underpin this comparison, detailed methodologies for key experiments are provided below.
Synthesis of Hydrophobic Building Blocks
Synthesis of this compound:
This compound can be synthesized through the reaction of decaborane (B607025) with acetylene (B1199291) gas in the presence of a Lewis base catalyst, such as acetonitrile.[8][9]
-
Reaction Setup: A three-necked flask is equipped with a stirrer, a gas inlet tube, and a condenser.
-
Reactants: Decaborane is dissolved in an inert solvent like toluene. A Lewis base, such as acetonitrile, is added to the solution.
-
Reaction: Acetylene gas is bubbled through the solution while stirring at an elevated temperature (typically 80-100 °C) under an inert atmosphere.[10]
-
Purification: The resulting this compound is purified by chromatography or sublimation.[8]
Synthesis of Adamantane:
Adamantane is synthesized via the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[11][12]
-
Reactant and Catalyst: Molten endo-tetrahydrodicyclopentadiene (B1210996) is placed in a flask with a magnetic stirring bar. Anhydrous aluminum chloride is added as the catalyst.[12]
-
Reaction: The mixture is stirred and heated to 150-180 °C for 8-12 hours.[12]
-
Workup: The reaction mixture is cooled, and the product is extracted with a solvent like petroleum ether.[12]
-
Purification: The adamantane is purified by recrystallization.[12]
In Vitro Biological Assays
MTT Cytotoxicity Assay:
This assay measures the metabolic activity of cells as an indicator of cell viability.[13][14][15][16]
-
Cell Seeding: Cells are seeded in a 96-well plate and incubated to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound and adamantane derivatives) and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours.[14]
-
Formazan (B1609692) Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[14]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[14] Cell viability is calculated as a percentage of the untreated control.
DHFR Inhibition Assay (Colorimetric):
This assay measures the inhibition of dihydrofolate reductase activity.[17][18][19][20][21]
-
Reaction Mixture Preparation: A reaction buffer containing dihydrofolate and NADPH is prepared.
-
Inhibitor Addition: The test compounds (inhibitors) are added to the wells of a microplate at various concentrations.
-
Enzyme Addition: The DHFR enzyme is added to initiate the reaction.
-
Kinetic Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated, and the IC₅₀ values for the inhibitors are determined.
Nampt Inhibition Assay (Fluorometric):
This is a coupled-enzyme assay to determine the inhibitory activity on Nampt.[22][23][24][25][26]
-
Reagent Preparation: Prepare assay buffer, substrate solutions (nicotinamide, PRPP, ATP), and a coupling enzyme mixture (NMNAT and ADH).
-
Enzyme and Inhibitor Incubation: In a 384-well plate, the Nampt enzyme is pre-incubated with the test inhibitors.[22]
-
Reaction Initiation: The substrate master mix is added to start the reaction.
-
Fluorescence Measurement: The production of NADH is measured fluorometrically (Excitation: 340 nm, Emission: 460 nm).[22]
-
Data Analysis: The percent inhibition is calculated relative to a vehicle control, and IC₅₀ values are determined.
Visualizing the Role in Drug Design
The following diagrams illustrate the integration of these hydrophobic building blocks into a typical drug discovery workflow and a direct comparison of their key attributes.
Conclusion
Both this compound and adamantane are valuable hydrophobic building blocks in medicinal chemistry, offering rigidity and lipophilicity to drug candidates. However, the unique properties of this compound, including its superior hydrophobicity and the ability to form dihydrogen bonds, can lead to significant improvements in biological activity.[4][27] The choice between these two scaffolds should be made based on the specific requirements of the drug target and the desired physicochemical properties of the final compound. As the field of medicinal chemistry continues to evolve, the exploration of novel building blocks like this compound will be crucial in the development of more effective and targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboranes as unique boron frameworks in medicinal chemistry - Research Supervisor Connect - Future Students - University of Sydney, Australia [sydney.edu.au]
- 4. New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00197B [pubs.rsc.org]
- 5. Boron Chemistry for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Utility of boron clusters for drug design. Hansch-fujita hydrophobic parameters pi of dicarba-closo-dodecaboranyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. <i>ortho</i>-CARBORANE PREPARATION FROM DECABORANE AND ACETYLENES: TRADITIONAL METHODS AND RECENT INNOVATIONS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Synthesis of Adamantane with the Modified Molecular Sieves Catalysts [energetic-materials.org.cn]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. scispace.com [scispace.com]
- 18. assaygenie.com [assaygenie.com]
- 19. content.abcam.com [content.abcam.com]
- 20. assaygenie.com [assaygenie.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. benchchem.com [benchchem.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Hydrolytic Stability of Carborane-Infused Polymers: A Comparative Analysis of Ortho- vs. Meta-Isomers
A deep dive into the hydrolytic resilience of ortho- and meta-carborane polymers, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative performance, supported by theoretical principles and detailed experimental protocols.
The incorporation of carborane cages into polymer backbones imparts exceptional thermal and chemical stability, making these materials highly attractive for a range of demanding applications, from aerospace components to biomedical devices. Among the most common carborane isomers utilized are ortho-carborane (this compound) and meta-carborane (m-carborane). While both isomers enhance polymer properties, their distinct structural and electronic characteristics lead to significant differences in their hydrolytic stability. This guide provides a comparative assessment of the hydrolytic stability of polymers functionalized with this compound versus m-carborane (B99378), offering insights into their expected performance in aqueous environments.
The Structural Rationale for Stability Differences
The variance in hydrolytic stability between this compound and m-carborane polymers stems from the geometric and electronic properties of the carborane cages themselves. The this compound isomer features two adjacent carbon atoms, resulting in a more polar and asymmetric structure. In contrast, the m-carborane isomer has its carbon atoms separated by a boron atom, leading to a less polar and more symmetric cage.[1]
This difference in polarity is a key determinant of a material's interaction with water. The less polar nature of m-carborane is anticipated to confer a higher degree of water resistance to the resulting polymers.[1] The inherent hydrophobicity of the carborane cage, in general, contributes to the improved hydrolytic stability of the base polymers into which they are incorporated.[1]
Furthermore, the higher thermal stability of the m-carborane cage itself suggests a more robust chemical nature.[1] While direct, head-to-head quantitative data on the hydrolytic degradation of o- versus m-carborane polymers under identical conditions is limited in published literature, the consensus points towards the superior hydrolytic resilience of m-carborane-containing polymers.[1]
Comparative Performance Insights
The following table summarizes the key distinctions between this compound and m-carborane and the anticipated impact on the hydrolytic stability of their corresponding polymers.
| Feature | This compound | m-Carborane | Impact on Polymer Hydrolytic Stability |
| Structure | Two adjacent carbon atoms | Carbon atoms separated by a boron atom | The more symmetric structure of m-carborane contributes to a more stable polymer backbone. |
| Polarity | More polar | Less polar | The lower polarity of m-carborane polymers is expected to result in lower water uptake and enhanced resistance to hydrolysis.[1] |
| Symmetry | Asymmetric | More symmetric | The greater symmetry of m-carborane leads to more ordered polymer packing, potentially restricting water ingress. |
| Expected Hydrolytic Stability | Good | Excellent | M-carborane polymers are anticipated to exhibit superior hydrolytic stability due to their reduced polarity and greater structural stability.[1] |
Experimental Protocol for Assessing Hydrolytic Stability
To rigorously evaluate and compare the hydrolytic stability of this compound and m-carborane polymers, a standardized experimental protocol is essential. The following methodology is based on established principles of polymer degradation testing and can be adapted for various carborane polymer systems.
Objective: To quantify and compare the hydrolytic degradation of this compound and m-carborane polymers over time in a controlled aqueous environment.
Materials and Equipment:
-
Polymer samples (e.g., films, molded specimens) of both this compound and m-carborane polymers with well-defined dimensions and initial dry weight.
-
Hydrolytic medium: Phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions, or other relevant aqueous solutions (e.g., acidic or basic solutions).
-
Incubation oven or water bath capable of maintaining a constant temperature (e.g., 37°C for physiological conditions or elevated temperatures for accelerated aging).
-
Analytical balance (precision of 0.1 mg).
-
Vacuum oven for drying samples.
-
Instrumentation for polymer characterization:
-
Gel Permeation Chromatography (GPC) for measuring molecular weight and molecular weight distribution.
-
Fourier-Transform Infrared (FTIR) Spectroscopy to monitor changes in chemical structure.
-
Scanning Electron Microscopy (SEM) to observe changes in surface morphology.
-
Procedure:
-
Sample Preparation:
-
Prepare multiple identical specimens of both this compound and m-carborane polymers.
-
Thoroughly clean the specimens to remove any surface contaminants.
-
Dry the specimens in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Record the initial dry weight (W_i) of each specimen.
-
Characterize the initial properties of control specimens (molecular weight, chemical structure, surface morphology).
-
-
Incubation:
-
Immerse each specimen in a sealed container with a sufficient volume of the hydrolytic medium to ensure complete submersion.
-
Place the containers in the pre-heated oven or water bath at the desired temperature.
-
-
Periodic Sampling and Analysis:
-
At predetermined time intervals (e.g., 1, 7, 14, 30, 60, and 90 days), remove a set of specimens for each polymer type from the hydrolytic medium.
-
Gently rinse the specimens with deionized water to remove any residual salts from the buffer.
-
Dry the specimens in a vacuum oven to a constant weight and record the final dry weight (W_f).
-
Calculate the percentage of weight loss: Weight Loss (%) = [(W_i - W_f) / W_i] * 100.
-
Analyze the dried specimens using GPC, FTIR, and SEM to determine changes in molecular weight, chemical structure, and surface morphology, respectively.
-
-
Data Analysis and Comparison:
-
Plot the percentage of weight loss and the change in molecular weight as a function of time for both this compound and m-carborane polymers.
-
Compare the degradation rates and the extent of changes in chemical and physical properties between the two types of polymers.
-
Experimental Workflow
Conclusion
The available evidence strongly suggests that polymers incorporating m-carborane possess superior hydrolytic stability compared to their this compound counterparts. This advantage is primarily attributed to the less polar and more symmetric nature of the m-carborane cage, which imparts greater water resistance to the polymer. For researchers and developers in fields requiring materials with exceptional long-term performance in aqueous or biological environments, m-carborane-based polymers represent a more robust and reliable choice. The detailed experimental protocol provided herein offers a framework for conducting rigorous comparative studies to quantify these stability differences for specific polymer systems. As the development of advanced carborane-containing materials continues, a thorough understanding of their hydrolytic stability will be crucial for their successful application in high-performance and biomedical technologies.
References
A Comparative Guide to Elucidating Reaction Mechanisms in o-Carborane Chemistry Through Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary reaction mechanisms in o-carborane chemistry, with a focus on how kinetic studies are employed to elucidate these pathways. We will explore nucleophilic substitution, electrophilic substitution, and transition metal-catalyzed B–H activation, presenting comparative data where available and detailing the experimental protocols for robust kinetic analysis.
Introduction to Reaction Mechanisms in this compound Chemistry
This compound, a cluster compound composed of boron, carbon, and hydrogen atoms, exhibits unique electronic properties and a three-dimensional structure that leads to a rich and complex reactivity landscape.[1][2] Understanding the mechanisms of its functionalization is crucial for the rational design of novel materials, therapeutics, and organometallic complexes. Kinetic studies, which measure the rate of a chemical reaction, provide invaluable insight into the step-by-step sequence of bond-breaking and bond-forming events that constitute the reaction mechanism.
Comparative Analysis of Key Reaction Mechanisms
The functionalization of the this compound cage can proceed through several distinct mechanistic pathways. The preferred pathway is often dictated by the electronic and steric nature of the substituents on the carborane cage, the nature of the attacking reagent, and the reaction conditions.
1. Nucleophilic Substitution Reactions
Nucleophilic substitution on the boron vertices of the this compound cage is a powerful method for introducing a wide range of functional groups. These reactions are highly dependent on the electronic properties of the carborane cage; electron-withdrawing groups on the carbon atoms of the cage are crucial for activating the B-H bonds towards nucleophilic attack.[3]
The general mechanism involves the attack of a nucleophile on a boron atom, leading to the displacement of a hydride ion or another leaving group. The rate of these reactions is sensitive to the nature of the nucleophile, the leaving group, and the solvent.[4]
Table 1: Comparison of Kinetic Parameters for Nucleophilic Substitution Reactions
| Substrate | Nucleophile | Solvent | Rate Law | Relative Rate | Reference |
| 1,2-diaryl-o-carborane | Grignard Reagent | THF | Second-Order | - | [3] |
| 1-Me-2-Ph-o-carborane | BuLi | Ether | - | Slower than diaryl | [3] |
| tert-butyl bromide | Methanol | Methanol | First-Order (SN1) | (for comparison) | [4] |
| methyl iodide | Hydroxide | Acetone | Second-Order (SN2) | (for comparison) | [4] |
2. Electrophilic Substitution Reactions
Electrophilic substitution is another key pathway for functionalizing the this compound cage. The outcome of these reactions can be effectively predicted using the Hard and Soft Acids and Bases (HSAB) principle.[5] this compound, being a "soft" nucleophile, preferentially reacts with soft electrophiles, while "hard" electrophiles tend to react with harder nucleophiles like benzene.[5]
The reaction mechanism involves the attack of the electron-rich B-H bonds on an electrophile, forming a positively charged intermediate that is then deprotonated to yield the substituted product. The regioselectivity of the substitution is influenced by the electron density of the different boron vertices.
Table 2: Comparative Reactivity of this compound and Benzene in Electrophilic Substitution
| Reaction | Electrophile | Catalyst | Substrate | Relative Reactivity | Reference |
| Halogenation | Br₂ | FeCl₃ | Benzene | 1 | [6] |
| Halogenation | I₂/HIO₃/H₂SO₄ | - | This compound | Favorable with soft I⁺ | [7] |
| Nitration | HNO₃/H₂SO₄ | - | Benzene | 1 | [8] |
| Nitration | HNO₃/H₂SO₄ | - | Toluene | ~25 | [8] |
| Selenylation | PhSeBr | - | This compound | Higher than Benzene | [5] |
| Mercuration | Hg(OAc)₂ | - | This compound | Higher than Benzene | [5] |
3. Transition Metal-Catalyzed B-H Activation
Transition metal catalysis has emerged as a versatile and highly regioselective method for the functionalization of this compound B-H bonds.[1][2] The mechanism of these reactions typically involves the oxidative addition of a B-H bond to the metal center, followed by migratory insertion of a coupling partner (e.g., an alkene or alkyne) and reductive elimination to afford the product and regenerate the catalyst.[9][10]
The regioselectivity is often controlled by the electronic properties of the metal catalyst and directing groups on the carborane substrate. Electron-rich metal centers tend to activate the most electron-deficient B(3,6)-H bonds, while directing groups can steer the catalyst to other positions.[10]
Table 3: Comparison of Catalyst Performance in this compound B-H Activation
| Catalyst System | Substrate | Reagent | Product | Regioselectivity | Reference |
| [Ir(cod)Cl]₂/dppe | This compound-1-carboxylic acid | Alkynes | 4-alkenylated-o-carborane | B(4) | [2][9] |
| [Rh₂(OAc)₄] | This compound | Donor/acceptor carbenes | B-H insertion product | Site- and enantioselective | [11] |
| Pd(OAc)₂ | 1-R-o-carborane | Aryl iodides | 4,5-diarylated-o-carborane | B(4,5) | [12] |
Experimental Protocols for Kinetic Studies
The elucidation of these reaction mechanisms relies on careful kinetic analysis. Below are detailed protocols for monitoring the kinetics of this compound reactions using common spectroscopic techniques.
Protocol 1: Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for reaction monitoring as it provides structural information and allows for the quantification of multiple species simultaneously.[13][14] ¹¹B NMR is particularly useful for studying carborane reactions.
1. Sample Preparation:
- In a clean, dry NMR tube, dissolve a known concentration of the this compound starting material and an internal standard (a compound that does not react or interfere with the signals of interest) in a deuterated solvent.
- Ensure all reagents are dry and solvents are freshly distilled to avoid side reactions.
- The reaction is typically initiated by adding the final reagent (e.g., catalyst or nucleophile) via syringe directly into the NMR tube at a controlled temperature.
2. NMR Data Acquisition:
- The NMR spectrometer should be tuned and shimmed on a sample with a similar solvent composition prior to initiating the reaction to save time.[14]
- For kinetic measurements, a series of 1D spectra (e.g., ¹H or ¹¹B) are acquired at regular time intervals.
- Pulse Sequence: A simple pulse-acquire sequence (e.g., zg on Bruker instruments) is typically sufficient. For quantitative results, ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the nuclei being observed.[14]
- Parameters:
- Spectral Width: Set to encompass all relevant signals of reactants, intermediates, and products.
- Number of Scans (ns): Use the minimum number of scans required for adequate signal-to-noise to maximize temporal resolution.[15]
- Acquisition Time (aq): Should be sufficient to resolve key signals.
- An arrayed experiment can be set up to automatically acquire spectra at predefined time points.
3. Data Analysis:
- Process the spectra (Fourier transform, phase correction, and baseline correction).
- Integrate the signals corresponding to the starting material, product(s), and the internal standard.
- The concentration of each species at a given time point is proportional to the ratio of its integral to the integral of the internal standard.
- Plot the concentration of the reactant(s) versus time to determine the reaction order and rate constant.
Protocol 2: Kinetic Analysis using UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is suitable for reactions where the reactants, intermediates, or products have a distinct chromophore.[16][17]
1. Sample Preparation:
- Prepare stock solutions of the this compound derivative and the other reactant(s) in a suitable solvent.
- The reaction is initiated by mixing the solutions in a quartz cuvette placed in a thermostated cell holder in the spectrophotometer.
2. UV-Vis Data Acquisition:
- Record the full UV-Vis spectrum at the beginning and end of the reaction to identify the wavelengths of maximum absorbance (λ_max) for the species of interest.
- Set the spectrophotometer to monitor the change in absorbance at a specific λ_max over time.
- The data acquisition interval should be set to capture a sufficient number of data points over the course of the reaction.
3. Data Analysis:
- According to the Beer-Lambert law (A = εbc), absorbance is directly proportional to concentration.
- Plot absorbance versus time. This data can be used to determine the reaction order and calculate the rate constant. For example, for a first-order reaction, a plot of ln(A) versus time will be linear with a slope of -k.
Visualizing Reaction Mechanisms and Workflows
Workflow for Kinetic Analysis
Caption: General workflow for elucidating reaction mechanisms using kinetic NMR studies.
Mechanism of Nucleophilic Substitution on this compound
Caption: Simplified mechanism of nucleophilic substitution on an this compound cage.
Mechanism of Electrophilic Substitution on this compound
Caption: General mechanism for electrophilic substitution on the this compound cage.
Catalytic Cycle for Transition Metal-Catalyzed B-H Activation
Caption: A simplified catalytic cycle for the transition metal-catalyzed B-H functionalization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 5. Controlled functionalization of this compound via transition metal catalyzed B–H activation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. Iridium catalyzed regioselective cage boron alkenylation of o-carboranes via direct cage B-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iridium-Catalyzed Regioselective B(3)-Alkenylation/B(3,6)-Dialkenylation of o-Carboranes by Direct B-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electronic Effect-Guided, Palladium-Catalyzed Regioselective B-H Activation and Multistep Diarylation of o-Carboranes with Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 14. imserc.northwestern.edu [imserc.northwestern.edu]
- 15. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Situ UV-Vis-NIR Absorption Spectroscopy and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of o-Carborane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like o-carborane is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Core Principles of this compound Waste Management:
This compound is classified as a hazardous substance and is highly flammable.[1][2] Therefore, all waste must be managed in strict accordance with local, state, and federal regulations.[1] It is crucial to avoid contact with strong oxidizing agents, as this can result in a vigorous reaction.[1][3]
Immediate Safety Precautions and Spill Management
In the event of a spill, immediate action is necessary to mitigate risks.
Minor Spills:
-
Eliminate all sources of ignition in the vicinity.
-
Do not touch or walk through the spilled material.
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3][4]
Major Spills:
-
Evacuate the area and move upwind from the spill.
-
Alert emergency responders, providing the location and nature of the hazard.
-
Avoid all personal contact, including the inhalation of dust.[1]
Appropriate personal protective equipment (PPE), including chemical goggles, gloves, and a particulate dust filter respirator, should be worn when handling this compound.[1]
Disposal Procedures for this compound Waste
The appropriate disposal method for this compound depends on the quantity of waste.
Disposal of Small Quantities:
For small amounts of this compound, a chemical neutralization process can be employed. This procedure must be conducted in a well-ventilated fume hood.
Experimental Protocol for Small Quantity Disposal:
-
Preparation: Cautiously prepare a 5% solution of this compound in water. Be aware that this process will cause a vigorous evolution of hydrogen gas, so proper ventilation is essential.[1]
-
Acidification: Slowly add 1M sulfuric acid dropwise to the solution to acidify it to a pH of 1. This step will also produce a vigorous evolution of hydrogen gas.[1]
-
Neutralization: Allow the acidified solution to stand overnight.
-
Evaporation: Evaporate the solution to dryness.
-
Final Disposal: The resulting residue can be disposed of in a landfill, subject to local regulations.[1]
Disposal of Large Quantities and Contaminated Materials:
For larger quantities of this compound, surplus material, or contaminated labware (e.g., gloves, glassware), the following options are recommended:
-
Licensed Waste Disposal Service: Contact a licensed professional waste disposal service to handle the material.[2] This is the most common and recommended method for ensuring compliance with all regulations.
-
Chemical Incineration: The material can be burned in a chemical incinerator equipped with an afterburner and a scrubber. Extra care must be taken during ignition due to the highly flammable nature of this compound.[2]
Contaminated packaging and containers should be disposed of as unused product.[2] Puncture containers to prevent reuse.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Initial Concentration for Small Scale Disposal | 5% solution in water | [1] |
| Target pH for Acidification | 1 | [1] |
| Flash Point | Not Applicable | |
| Hazard Class | 4.1 (Flammable Solid) | [1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling o-Carborane
For researchers, scientists, and drug development professionals, the unique chemical properties of o-Carborane offer significant opportunities. However, ensuring safe handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your critical work while minimizing risk.
This compound is a thermally stable organoboron compound with a cage-like structure, making it valuable in applications such as the development of heat-resistant polymers and in medical chemistry.[1] While stable under normal conditions, it is classified as harmful if swallowed and may cause eye, skin, respiratory, and digestive tract irritation.[2][3] Adherence to proper safety protocols is therefore non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when working with this compound. The following table outlines the recommended equipment for various laboratory activities.
| Activity | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Safety glasses with side shields or chemical safety goggles.[3][4] | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6] | Laboratory coat.[4][5] | NIOSH/MSHA approved respirator with a particulate filter, especially if dust formation is likely or ventilation is inadequate.[3][7] |
| In Solution (Handling Liquids) | Chemical safety goggles. A face shield is recommended if there is a splash hazard.[4][6][8] | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6] | Chemical-resistant lab coat or apron.[8][9] | Work in a certified chemical fume hood. A respirator is generally not required if working in a properly functioning fume hood.[5] |
| Cleaning Spills | Chemical safety goggles and a face shield.[4][6] | Heavy-duty, chemical-resistant gloves.[4] | Chemical-resistant coveralls or apron.[8][9] | NIOSH/MSHA approved respirator with appropriate cartridges for dusts and organic vapors.[10] |
| Heating or Reactions at Elevated Temperatures | Chemical safety goggles and a face shield.[4][6] | Insulated, chemical-resistant gloves.[6] | Chemical-resistant lab coat; consider a fire-retardant coat. | All operations should be conducted within a certified chemical fume hood.[5] |
This table summarizes recommendations from multiple safety data sheets. Always consult the specific SDS for the this compound you are using and your institution's safety protocols.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Following a structured operational plan minimizes the risk of exposure and accidents.
1. Preparation and Pre-Handling:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[5]
-
Designate a Work Area: Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]
-
Assemble PPE: Ensure all necessary personal protective equipment is readily available and in good condition.
-
Prepare for Spills: Have a spill kit readily accessible. For solid this compound, this should include a scoop or brush and a designated waste container.
2. Handling and Experimental Procedures:
-
Avoid Dust Formation: When handling solid this compound, use techniques that minimize the generation of dust.[2]
-
Grounding: To prevent static discharge, which could be an ignition source, ensure that equipment is properly grounded, especially during transfers of powdered material.[7]
-
Avoid Incompatibilities: Keep this compound away from strong oxidizing agents.[3][7]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[3]
3. Storage:
-
Container: Store this compound in a tightly closed container.[2]
-
Environment: Keep in a cool, dry, and well-ventilated place.[3] It is often recommended to store it under nitrogen and refrigerated.[2]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[3]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is critical to protect both personnel and the environment.
-
Waste Classification: this compound is considered hazardous waste and must be disposed of accordingly.[7]
-
Containerization: Collect all this compound waste, including contaminated consumables (e.g., gloves, wipes, pipette tips), in a clearly labeled, sealed, and compatible waste container.
-
Disposal Method: All waste must be handled in accordance with local, state, and federal regulations.[7] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Common disposal methods include incineration in a chemical incinerator equipped with an afterburner and scrubber.[10] Do not dispose of this compound down the drain.[2]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. CAS 16872-09-6: this compound | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. leapchem.com [leapchem.com]
- 6. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. ba.auburn.edu [ba.auburn.edu]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. capotchem.cn [capotchem.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
